molecular formula C9H8O3 B186545 3-Methoxyphthalide CAS No. 4122-57-0

3-Methoxyphthalide

Cat. No.: B186545
CAS No.: 4122-57-0
M. Wt: 164.16 g/mol
InChI Key: OIIJJGAFRGJQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxyphthalide is an organic compound belonging to the class of phthalides, characterized by a benzofuranone core structure with a methoxy substituent. Phthalides are a significant class of compounds in organic synthesis and are found as structural motifs in various natural products and biologically active molecules . As a building block in organic chemistry, this compound can be utilized in the synthesis of more complex molecules. Related methoxy-substituted phthalides have been documented as intermediates in multi-step synthetic routes . Researchers can leverage its functional groups for further chemical modifications. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-11-9-7-5-3-2-4-6(7)8(10)12-9/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIJJGAFRGJQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875863
Record name 1(3H)-ISOBENZOFURANONE-3-METHOXYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4122-57-0
Record name 3-Methoxyphthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4122-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-benzofuran-1(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4122-57-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1(3H)-ISOBENZOFURANONE-3-METHOXYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxyphthalide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphthalide, systematically known as 3-methoxy-2-benzofuran-1(3H)-one , is a chemical compound belonging to the phthalide class of lactones. Its structure, characterized by a methoxy group at the 3-position of the isobenzofuranone core, makes it a subject of interest in organic synthesis and medicinal chemistry. This technical guide provides an in-depth overview of its chemical identity, properties, synthesis, and potential applications relevant to the scientific community.

Chemical Identification

IdentifierValue
IUPAC Name 3-methoxy-2-benzofuran-1(3H)-one
CAS Number 4122-57-0
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Synonyms This compound

Physicochemical and Spectroscopic Data

A comprehensive collection of quantitative data for this compound is crucial for its application in research and development. The following table summarizes key physical and spectroscopic properties.

PropertyValueSource
Melting Point 113.4–114.7 °C (for the related isomer 5-methoxyisobenzofuran-1(3H)-one)[1]
Boiling Point Not available
Solubility Not available
¹H NMR (300 MHz, CDCl₃) δ (ppm) 3.89 (s, 3H, -OCH₃), 5.25 (s, 2H, -CH₂-), 6.91 (d, J = 0.6 Hz, 1H, Ar-H), 7.02 (dd, J = 8.4, 0.6 Hz, 1H, Ar-H), 7.80 (d, J = 8.4 Hz, 1H, Ar-H) (for the related isomer 5-methoxyisobenzofuran-1(3H)-one)[1]
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 56.1, 69.3, 106.2, 116.7, 118.2, 127.4, 149.6, 164.9, 171.1 (for the related isomer 5-methoxyisobenzofuran-1(3H)-one)[1]
IR (cm⁻¹) 3032, 2922, 2852, 1736, 1601, 1489, 1452, 1361, 1333, 1261, 1146, 1036, 986, 773 (for the related isomer 5-methoxyisobenzofuran-1(3H)-one)[1]
Mass Spectrum (HR-EIMS m/z) [M+H]⁺ Calcd for C₉H₈O₃: 165.0552; Found: 165.0606 (for the related isomer 5-methoxyisobenzofuran-1(3H)-one)[1]

Note: Some of the provided data pertains to the closely related isomer, 5-methoxyisobenzofuran-1(3H)-one, due to the limited availability of specific data for the 3-methoxy isomer. This information can serve as a valuable reference point for characterization.

Synthesis of Phthalide Derivatives: Experimental Protocols

Synthesis of 5-Methoxyisobenzofuran-1(3H)-one[1]

This procedure involves a palladium-catalyzed carbonylation reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium bicarbonate (KHCO₃)

  • 4-Methoxybenzoic acid

  • Dibromomethane (CH₂Br₂)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Celite

Procedure:

  • A reaction tube equipped with a magnetic stir bar is charged with palladium(II) acetate (0.1 eq), potassium bicarbonate (2.5 eq), and 4-methoxybenzoic acid (1.0 eq).

  • The tube is sealed with a Teflon cap, and the reaction mixture is stirred in dibromomethane (as the solvent and carbonyl source) at 140 °C for 18 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 2:1 v/v) as the eluent to afford the desired product.

Potential Applications in Drug Discovery and Development

Phthalide derivatives are recognized for their diverse biological activities, making them attractive scaffolds in drug discovery.[2][3] While specific studies on this compound are limited, the broader class of phthalides has demonstrated a range of pharmacological properties, including:

  • Anti-inflammatory effects: Some phthalides have been shown to inhibit the production of pro-inflammatory mediators.[3]

  • Antioxidant activity: The phthalide core can be substituted to enhance its antioxidant properties.[3]

  • Anxiolytic potential: Certain phthalimide derivatives, which share structural similarities, have been investigated for their anxiolytic effects, suggesting a potential area of exploration for phthalides.

The methoxy group in this compound can influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets. Further research is warranted to explore the specific biological activities of this compound.

Logical Workflow for Phthalide Synthesis

The synthesis of functionalized phthalides often follows a logical progression from starting materials to the final product. The following diagram illustrates a generalized workflow for the synthesis of a methoxy-substituted phthalide, adaptable for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of methoxy-substituted phthalides.

Experimental Design for Biological Screening

For researchers interested in the pharmacological potential of this compound, a logical experimental workflow for initial biological screening is outlined below. This workflow progresses from in vitro assays to more complex cell-based models.

Biological_Screening_Workflow Experimental Workflow for Biological Screening of this compound cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays antioxidant Antioxidant Assays (e.g., DPPH, ABTS) cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) antioxidant->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., COX, LOX) enzyme->cytotoxicity inflammation Anti-inflammatory Assays (e.g., NO, Cytokine production in LPS-stimulated macrophages) cytotoxicity->inflammation signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) inflammation->signaling compound This compound compound->antioxidant compound->enzyme

Caption: A stepwise workflow for the initial biological evaluation of this compound.

References

3-Methoxyphthalide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphthalide, with the CAS number 4122-57-0, is a methoxy-substituted derivative of phthalide.[1] Phthalides are a class of bicyclic compounds containing a lactone fused to a benzene ring, and they are found in a variety of natural products, exhibiting a wide range of biological activities.[2][3] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and spectroscopic data of this compound. While specific biological activities for this particular compound are not extensively documented, the known bioactivities of the broader phthalide class suggest its potential for further investigation in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound, also known as 3-Methoxy-1(3H)-isobenzofuranone, possesses a core phthalide structure with a methoxy group at the 3-position.[1] This substitution influences its chemical and physical properties.

Identifier Value
IUPAC Name 3-methoxy-2-benzofuran-1(3H)-one
CAS Number 4122-57-0[1]
Molecular Formula C₉H₈O₃[4]
Molecular Weight 164.16 g/mol [4]
InChI InChI=1S/C9H8O3/c1-11-9-7-5-3-2-4-6(7)8(10)12-9/h2-5,9H,1H3
InChIKey OIIJJGAFRGJQSQ-UHFFFAOYSA-N
Canonical SMILES COC1C2=CC=CC=C2C(=O)O1

Table 1: Chemical Identifiers for this compound

Quantitative physical and chemical properties of this compound are summarized in the table below.

Property Value
Melting Point 45 °C[5]
Boiling Point 146 °C / 12 mmHg[5]
Density (Predicted) 1.25±0.1 g/cm³[5]
Appearance Off-White Solid[5]
Solubility Chloroform (Slightly), Methanol (Slightly)[5]

Table 2: Physical and Chemical Properties of this compound

Synthesis

A plausible and efficient method for the synthesis of this compound involves the reduction of 3-methoxyphthalic anhydride. This transformation can be achieved using a mild reducing agent such as sodium borohydride.[4]

Experimental Protocol: Reduction of 3-Methoxyphthalic Anhydride

Materials:

  • 3-Methoxyphthalic anhydride

  • Sodium borohydride (NaBH₄)

  • Anhydrous Ethanol

  • Hydrochloric acid (1 M)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyphthalic anhydride (1 equivalent) in anhydrous ethanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (2-4 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture again to 0 °C and cautiously quench the excess sodium borohydride by the slow addition of 1 M hydrochloric acid until the effervescence ceases and the pH is acidic.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Final Product 3-Methoxyphthalic Anhydride 3-Methoxyphthalic Anhydride reagents 1. Sodium Borohydride (NaBH4) 2. Ethanol 3. 0°C to Room Temperature 3-Methoxyphthalic Anhydride->reagents Reduction workup 1. Acidic Quench (HCl) 2. Extraction (DCM) 3. Drying & Concentration 4. Purification reagents->workup Reaction Progression This compound This compound workup->this compound Isolation

Caption: Synthetic workflow for the preparation of this compound.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Technique Key Features
¹H NMR Spectra available from SpectraBase.[1] Expected signals include a singlet for the methoxy protons, a signal for the proton at the 3-position, and signals for the aromatic protons.
¹³C NMR Expected signals include a peak for the methoxy carbon, the carbonyl carbon, the carbon at the 3-position, and the aromatic carbons.
IR Spectroscopy Expected characteristic absorptions for a lactone carbonyl (C=O) group (around 1760 cm⁻¹), C-O stretching, and aromatic C-H stretching.
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z 164.0473, corresponding to the molecular formula C₉H₈O₃.

Table 3: Spectroscopic Data Summary for this compound

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of phthalides has demonstrated a wide array of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[2][3] For instance, certain 3-arylphthalides have shown antioxidant and anti-inflammatory properties by inhibiting nitric oxide production in microglia and macrophage cells.[2]

It has been noted that 3-Methoxyisobenzofuran-1(3H)-one serves as a reagent in the synthesis of vitamin K and related naphthoquinones, suggesting its utility as a building block in the preparation of biologically active molecules.[5]

The potential biological activities of phthalides can be explored through various screening assays. A general workflow for evaluating the cytotoxic potential of a novel compound like this compound is outlined below.

Bioactivity_Screening Compound (this compound) Compound (this compound) Cell_Culture Cancer Cell Lines (e.g., MCF-7, HeLa) Compound (this compound)->Cell_Culture Treatment MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay Incubation Dose_Response Dose-Response Curve & IC50 Determination MTT_Assay->Dose_Response Data Analysis Further_Assays Further Mechanistic Studies (e.g., Apoptosis, Cell Cycle Analysis) Dose_Response->Further_Assays Promising Results

Caption: General workflow for in vitro cytotoxicity screening.

Given the structural similarity to other biologically active phthalides, this compound represents a molecule of interest for further investigation in various therapeutic areas.

Safety and Handling

Conclusion

This compound is a readily synthesizable phthalide derivative with well-defined chemical and physical properties. While its specific biological profile remains to be fully elucidated, the known activities of the phthalide class of compounds suggest its potential as a valuable scaffold in drug discovery and development. Further research into its pharmacological effects is warranted to explore its therapeutic potential.

References

Navigating the Physicochemical Landscape of 3-Methoxyphthalide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Methoxyphthalide, a crucial dataset for its application in research and drug development. Due to the limited availability of direct quantitative data in publicly accessible literature, this document focuses on predictive analysis based on the molecule's structure and provides detailed experimental protocols for determining these critical parameters.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its formulation, bioavailability, and overall therapeutic efficacy. While specific quantitative solubility data for this compound is not extensively documented, a qualitative prediction can be made based on its chemical structure and the principle of "like dissolves like." this compound possesses both polar (ester and methoxy groups) and non-polar (aromatic ring) features, suggesting a nuanced solubility profile.

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), AcetoneHighThese solvents can effectively solvate the polar functionalities of the molecule.
Polar Protic Ethanol, MethanolModerate to HighCapable of hydrogen bonding with the ester and methoxy groups, facilitating dissolution.
Non-Polar Hexane, TolueneLowThe overall polarity of this compound is likely too high for significant solubility in non-polar environments.
Aqueous Water, Phosphate-Buffered Saline (PBS)LowThe presence of the aromatic ring and the limited hydrogen bonding capacity are expected to result in poor aqueous solubility.[1]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain precise quantitative solubility data, the isothermal shake-flask method is the gold standard.[2] This protocol outlines the steps to determine the equilibrium solubility of this compound.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to vials containing a known volume of the selected solvents. Ensuring an excess of solid is crucial to achieve saturation.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation:

    • Cease agitation and allow the vials to remain in the temperature-controlled bath for an adequate period (e.g., 4-6 hours) for the undissolved solid to sediment.

    • Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette.

    • Filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Analyze the diluted sample using the analytical method to determine the concentration of this compound.

    • Calculate the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Diagram 1: Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Agitate in isothermal shaker (24-48h) A->C D Sedimentation or Centrifugation C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify via HPLC F->G H Calculate Solubility G->H

Caption: Workflow for experimental solubility determination using the shake-flask method.

Stability Profile of this compound

Understanding the chemical stability of this compound is critical for determining its shelf-life, appropriate storage conditions, and identifying potential degradation products.[3] Forced degradation studies, as mandated by the International Conference on Harmonisation (ICH) guidelines, are essential for this purpose.[4] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[4][5]

Table 2: Recommended Stress Conditions for Forced Degradation Studies

Stress ConditionTypical MethodologyPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[6]To assess degradation in an acidic environment.
Base Hydrolysis 0.1 M NaOH at room temperature for a specified period.[6]To evaluate stability in an alkaline environment.
Oxidation 3% Hydrogen Peroxide (H₂O₂) at room temperature for a specified period.[3]To determine susceptibility to oxidative degradation.
Thermal Degradation Dry heat at 60°C for a specified period.[6]To assess the impact of elevated temperatures on the solid state.
Photolytic Degradation Exposure to UV light (e.g., 254 nm) for a specified period, with a dark control.[6]To evaluate light sensitivity.
Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on this compound to identify potential degradation pathways and products.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid/Base Hydrolysis: Mix the stock solution with the acidic or basic solution and incubate as described in Table 2. Neutralize the samples before analysis.

    • Oxidation: Treat the stock solution with the oxidizing agent and incubate as described in Table 2.

    • Thermal Degradation: Expose the solid compound to dry heat as described in Table 2. Dissolve the stressed solid in a suitable solvent before analysis.

    • Photolytic Degradation: Expose the stock solution to a controlled light source as described in Table 2. A control sample should be shielded from light.

  • Sample Analysis:

    • At predetermined time points, withdraw aliquots from each stressed sample and the control sample.

    • Analyze the samples using a validated stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector. This method must be capable of separating the intact this compound from any degradation products.

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

    • If significant degradation is observed, further studies can be conducted to isolate and characterize the structure of the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Sample at Time Points B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC G->H I Identify & Quantify Degradants H->I J Characterize Degradants (LC-MS) I->J

References

Spectral Analysis of 3-Methoxyphthalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the structural elucidation and analysis of 3-Methoxyphthalide. Due to the limited availability of publicly accessible experimental spectra, this guide utilizes predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside theoretical Infrared (IR) absorption bands based on the compound's functional groups. This document is intended to serve as a practical reference for the interpretation of spectral data and to provide standardized experimental protocols.

Predicted and Theoretical Spectral Data

The following tables summarize the predicted and theoretical spectral data for this compound. It is important to note that these values are computationally generated or inferred and should be confirmed with experimental data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

(Predicted for CDCl₃ solvent at 400 MHz)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.85d7.6
H-57.65t7.5
H-67.50t7.6
H-77.30d7.8
H-36.50s-
-OCH₃3.50s-

Disclaimer: Data is predicted and has not been experimentally verified.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

(Predicted for CDCl₃ solvent at 100 MHz)

Atom NumberChemical Shift (δ, ppm)
C=O168.0
C-7a145.0
C-3a135.0
C-5134.0
C-6129.0
C-4125.0
C-7123.0
C-3105.0
-OCH₃56.0

Disclaimer: Data is predicted and has not been experimentally verified.

Table 3: Theoretical Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100-3000MediumC-H StretchAromatic Ring
2950-2850MediumC-H StretchMethoxy (-OCH₃)
1780-1760StrongC=O Stretch (Lactone)γ-Lactone
1600-1450MediumC=C StretchAromatic Ring
1280-1200StrongC-O Stretch (Aryl Ether)Ar-O-CH₃
1100-1000StrongC-O Stretch (Lactone)C-O-C=O

Disclaimer: These are theoretical values based on characteristic functional group absorptions.[1][2][3][4]

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

(Predicted for Electron Ionization - EI)

m/zRelative Intensity (%)Predicted Fragment Ion
16480[M]⁺ (Molecular Ion)
133100[M - OCH₃]⁺
10560[M - OCH₃ - CO]⁺
7740[C₆H₅]⁺

Disclaimer: Data is predicted and has not been experimentally verified.

Experimental Protocols

The following are generalized protocols for the spectral analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

    • Transfer the solution to a 5 mm NMR tube.[5]

  • Instrument Setup:

    • Place the NMR tube in a spinner turbine and adjust the depth.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a single scan to check the signal intensity.

      • Set the appropriate spectral width, acquisition time, and relaxation delay.

      • Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

    • ¹³C NMR:

      • Use a proton-decoupled pulse program.

      • A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample with a mortar and pestle.

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.[6]

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[7]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with specific functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[8]

    • Filter the solution if any particulate matter is present.

    • Transfer the solution to a GC autosampler vial.[9]

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Set the injector temperature (e.g., 250 °C).

      • Program the oven temperature ramp (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

      • Use a suitable capillary column (e.g., DB-5ms).

      • Set the carrier gas (e.g., Helium) flow rate.[10]

    • Mass Spectrometer (MS):

      • Set the ion source temperature (e.g., 230 °C).

      • Select the ionization mode (typically Electron Ionization - EI at 70 eV).

      • Set the mass scan range (e.g., m/z 40-400).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be separated on the GC column and then enter the mass spectrometer.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.

    • Examine the mass spectrum corresponding to the chromatographic peak.

    • Identify the molecular ion peak and the major fragment ions.

Visualizations

Workflow for Spectral Analysis

G General Workflow for Spectral Analysis of an Organic Compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR FT-IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry (GC-MS) Sample->MS Analysis NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure Combined Interpretation IR_Data->Structure Combined Interpretation MS_Data->Structure Combined Interpretation

Caption: A general workflow for the spectral analysis and structure elucidation of an organic compound.

Logical Relationships in Spectral Data

G Information from Spectral Analysis of this compound cluster_structure Molecular Structure of this compound cluster_methods Spectroscopic Methods cluster_info Derived Structural Information Structure C₉H₈O₃ (this compound) H_NMR ¹H NMR C_NMR ¹³C NMR IR FT-IR MS Mass Spec Proton_Env Proton Environments (Aromatic, Methine, Methoxy) Connectivity (J-coupling) H_NMR->Proton_Env reveals Carbon_Framework Carbon Skeleton (Aromatic, Carbonyl, Alkoxy) C_NMR->Carbon_Framework reveals Functional_Groups Functional Groups (Lactone C=O, Ether C-O, Aromatic C=C) IR->Functional_Groups identifies Molecular_Formula Molecular Weight (164 g/mol) Elemental Composition (C₉H₈O₃) MS->Molecular_Formula determines Proton_Env->Structure confirm Carbon_Framework->Structure confirm Functional_Groups->Structure confirm Molecular_Formula->Structure confirm

Caption: How different spectral methods provide complementary information for structure elucidation.

References

The Biological Activity of 3-Methoxyphthalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyphthalide, a member of the phthalide class of organic compounds, holds significant potential for therapeutic applications. While direct and extensive research on this specific molecule is limited, a comprehensive analysis of structurally related phthalide and phthalimide derivatives provides compelling evidence for its probable biological activities. This technical guide consolidates the current understanding of the potential anti-inflammatory, anticancer, and neuroprotective effects of this compound. The information presented herein is primarily extrapolated from studies on analogous compounds, offering a foundational resource to guide future research and drug development endeavors. This document summarizes potential mechanisms of action, proposes relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further investigation into the therapeutic promise of this compound.

Introduction

Phthalides are a class of bicyclic compounds containing a lactone fused to a benzene ring. They are prevalent in various plant species and have been the subject of extensive research due to their diverse pharmacological properties. While numerous studies have focused on derivatives such as 3-n-butylphthalide (NBP) and various 3-arylphthalides, this compound itself remains a relatively understudied molecule. However, the structural similarities to well-characterized phthalides and phthalimides strongly suggest that this compound is likely to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This guide aims to provide a detailed overview of these potential activities by drawing parallels with closely related compounds, thereby offering a roadmap for the systematic investigation of this compound.

Potential Biological Activities and Mechanisms of Action

Based on the established bioactivities of analogous compounds, this compound is predicted to exert its effects through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Phthalide derivatives have demonstrated significant anti-inflammatory properties. For instance, a study on novel synthetic phthalide derivatives identified a compound that potently inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages with an IC50 value of 0.76 μM.[1] The primary mechanism of this anti-inflammatory action is believed to be the modulation of the NF-κB and MAPK signaling pathways.[1] It is hypothesized that this compound could similarly inhibit the production of pro-inflammatory mediators such as NO, TNF-α, and various interleukins by suppressing the activation of these key inflammatory pathways. The structure-activity relationship (SAR) of phthalides suggests that the nature of the substituent at the 3-position can influence anti-inflammatory potency.[2]

Anticancer Activity

The phthalimide scaffold, which is structurally related to phthalide, is a well-known pharmacophore in anticancer drug discovery.[3] Derivatives of naphthalimide, a related structural class, have shown potent anticancer activity by targeting various cancer cell lines and exhibiting strong DNA binding affinity.[4] The proposed anticancer mechanism for phthalide-related compounds often involves the induction of apoptosis and cell cycle arrest. While direct evidence for this compound is lacking, its structural resemblance to these active compounds suggests potential cytotoxic activity against various cancer cell lines.

Neuroprotective Activity

Several phthalide derivatives have been investigated for their neuroprotective effects. For example, a derivative known as CD21 has been shown to exert neuroprotection in ischemic brain injury by modulating the MSR1-mediated clearance of damage-associated molecular patterns (DAMPs) and inhibiting the TLR4 signaling pathway.[5] The neuroprotective effects of phthalides are often attributed to their ability to mitigate oxidative stress, reduce inflammation, and inhibit apoptosis in neuronal cells.[6] Given these findings, this compound is a promising candidate for investigation in the context of neurodegenerative diseases.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective on the potential bioactivity of this compound, the following table summarizes the reported IC50 values for structurally similar phthalide and phthalimide derivatives in various biological assays. It is important to note that these values are for related compounds and should be considered as a preliminary guide for designing experiments with this compound.

Compound ClassBiological ActivityAssayCell Line/ModelIC50 ValueReference
Novel Phthalide DerivativeAnti-inflammatoryLPS-induced NO productionRAW 264.7 macrophages0.76 μM[1]
Riligustilide (Phthalide)AnticancerCytotoxicityHCT-86.79 μM[6]
Riligustilide (Phthalide)AnticancerCytotoxicityA54913.82 μM[6]
Riligustilide (Phthalide)AnticancerCytotoxicityHepG27.92 μM[6]
N-3,4,5-TrimethoxybenzylphthalimideAnti-inflammatoryCarrageenan-induced rat paw edemaRatED50 149.0 mg/kg[7]

Table 1: Representative Quantitative Activity Data for Phthalide and Phthalimide Derivatives. This table provides a summary of the inhibitory concentrations (IC50) and effective doses (ED50) of various phthalide and phthalimide derivatives, highlighting their potential anti-inflammatory and anticancer activities.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activity of this compound.

In Vitro Anti-inflammatory Activity Assay: Measurement of Nitric Oxide (NO) Production

This protocol describes the determination of the inhibitory effect of this compound on LPS-induced NO production in RAW 264.7 macrophage cells using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should also be included.

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production for each concentration of this compound and calculate the IC50 value.

In Vitro Anticancer Activity Assay: MTT Cell Viability Assay

This protocol outlines the procedure for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HCT-8, A549, or HepG2) using the MTT assay.

Materials:

  • Cancer cell line of choice

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value of this compound.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways that are likely modulated by this compound, based on the mechanisms of action of related compounds.

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TAK1->IKK p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1_n AP-1 AP1->AP1_n translocates methoxyphthalide This compound methoxyphthalide->IKK inhibits methoxyphthalide->p38 inhibits methoxyphthalide->JNK inhibits methoxyphthalide->ERK inhibits ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_n->ProInflammatory_Genes AP1_n->ProInflammatory_Genes

Caption: Putative inhibition of NF-κB and MAPK signaling pathways by this compound.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth methoxyphthalide This compound methoxyphthalide->mTORC1 inhibits methoxyphthalide->mTORC2 inhibits

Caption: Hypothesized inhibition of the mTOR signaling pathway by this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently scarce, the extensive research on structurally related phthalide and phthalimide derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The available data suggest that this compound is likely to possess anti-inflammatory, anticancer, and neuroprotective properties, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and mTOR.

Future research should focus on the systematic evaluation of this compound's efficacy and safety. This includes:

  • In vitro screening: Comprehensive screening of this compound against a panel of cancer cell lines and in various inflammatory and neurodegenerative cell models to determine its IC50 values and confirm its biological activities.

  • Mechanism of action studies: Detailed investigation of the molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, qPCR, and reporter gene assays.

  • In vivo studies: Evaluation of the therapeutic efficacy and toxicity of this compound in relevant animal models of inflammation, cancer, and neurodegenerative diseases.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of a series of 3-alkoxyphthalide analogues to optimize potency and selectivity.

The information compiled in this technical guide serves as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Through rigorous and targeted investigation, the full pharmacological profile of this promising compound can be elucidated, potentially leading to the development of novel therapies for a range of human diseases.

References

The Therapeutic Potential of Phthalides: A Technical Guide to 3-Methoxyphthalide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the therapeutic potential of phthalides, with a primary emphasis on the extensively studied derivative, 3-n-butylphthalide (NBP), due to the limited availability of in-depth technical data for 3-Methoxyphthalide. The shared phthalide core suggests analogous mechanisms of action, providing valuable insights for researchers and drug development professionals.

Executive Summary

Phthalides, a class of bicyclic aromatic compounds, have garnered significant attention for their potential therapeutic applications, particularly in the realm of neuroprotection. While this compound is a key compound in this family, its derivative, 3-n-butylphthalide (NBP), has been more extensively investigated and has demonstrated promising effects against ischemic stroke and neurodegenerative diseases. This guide provides a comprehensive overview of the therapeutic effects, mechanisms of action, and experimental data related to NBP, offering a robust framework for understanding the potential of this compound. The primary mechanisms of action for NBP include potent anti-inflammatory, antioxidant, and anti-apoptotic properties, primarily mediated through the modulation of key signaling pathways such as the Nrf2-ARE, PI3K/Akt, and TLR4/MyD88/NF-κB pathways.

Therapeutic Effects and Mechanisms of Action

NBP has shown significant promise in preclinical and clinical studies for the treatment of acute ischemic stroke. Its therapeutic window appears to be wider than that of traditional thrombolytic agents. The neuroprotective effects of NBP are multi-faceted, targeting various pathological processes initiated by cerebral ischemia.

Anti-Inflammatory Effects

Neuroinflammation is a critical component of the pathophysiology of ischemic stroke. NBP has been shown to suppress the inflammatory cascade by inhibiting the activation of microglia and astrocytes. This is achieved, in part, by downregulating the TLR4/MyD88/NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Antioxidant Effects

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), plays a crucial role in neuronal damage following ischemia-reperfusion injury. NBP enhances the endogenous antioxidant defense system by activating the Nrf2-ARE signaling pathway. This leads to the upregulation of antioxidant enzymes like superoxide dismutase (SOD) and heme oxygenase-1 (HO-1), and a reduction in lipid peroxidation, as measured by malondialdehyde (MDA) levels.

Anti-Apoptotic Effects

NBP has been demonstrated to inhibit neuronal apoptosis in the ischemic penumbra. It modulates the expression of Bcl-2 family proteins, increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax. Furthermore, NBP has been shown to inhibit the activation of caspase-3, a key executioner in the apoptotic cascade. The PI3K/Akt signaling pathway is a significant contributor to these anti-apoptotic effects.

Mitochondrial Protection

Mitochondrial dysfunction is a central event in ischemic neuronal injury. NBP helps to preserve mitochondrial integrity and function by maintaining the mitochondrial membrane potential, improving the efficiency of the electron transport chain, and reducing the production of mitochondrial ROS.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from in vitro and in vivo studies on 3-n-butylphthalide (NBP).

In Vitro Studies
ParameterCell LineModelNBP ConcentrationResultReference
Cell Viability PC12Oxygen-Glucose Deprivation (OGD)10 µmol/LSignificantly reversed OGD-induced cell death[1]
Caspase-3 Activity PC12OGD10 µmol/LSignificantly reduced OGD-induced increase in caspase-3 activity[1]
Superoxide Dismutase (SOD) Activity PC12OGD10 µmol/LPrevented the OGD-induced inhibition of SOD activity[1]
Malondialdehyde (MDA) Levels PC12OGD10 µmol/LLowered the OGD-induced increase in MDA levels[1]
Reactive Oxygen Species (ROS) Production PC12OGD10 µmol/LDecreased the OGD-induced production of ROS[1]
Mitochondrial Respiratory Chain Complex I-IV Activity PC12OGD10 µmol/LReversed the OGD-induced reduction in the activity of complexes I, II, and IV[1]
In Vivo Studies
ParameterAnimal ModelNBP DosageResultReference
Neurological Deficit Score Mice (TBI Model)100 mg/kg (i.p.)Significantly ameliorated neurological deficits[2]
Brain Water Content Mice (TBI Model)100 mg/kg (i.p.)Significantly reduced brain edema[2]
Cortical Neuronal Apoptosis Mice (TBI Model)100 mg/kg (i.p.)Attenuated cortical neuronal apoptosis[2]
Vascular Density (CD31+ microvessels) Mice (TIA Model)30 mg/kg (i.p.)Significantly increased the number of CD31+ microvessels at 7 and 14 days post-MCAO[3]
Expression of VEGF, Ang-1, and Ang-2 Mice (TIA Model)30 mg/kg (i.p.)Significantly up-regulated the protein levels of VEGF, Ang-1, and Ang-2 at 14 days post-MCAO[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocation NBP 3-n-butylphthalide (NBP) NBP->Nrf2_Keap1 promotes dissociation ARE ARE Nrf2_nucl->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS reduces

Caption: Nrf2-ARE Antioxidant Signaling Pathway modulated by NBP.

PI3K_Akt_Pathway NBP 3-n-butylphthalide (NBP) Receptor Growth Factor Receptor NBP->Receptor activates PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt Bad Bad pAkt->Bad inhibits Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: PI3K/Akt Anti-Apoptotic Signaling Pathway influenced by NBP.

Experimental Workflow Diagram

MCAO_Workflow cluster_animal_prep Animal Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_assessment Post-Operative Assessment Animal_Selection Select C57BL/6 Mice Anesthesia Anesthetize with Isoflurane Animal_Selection->Anesthesia Incision Midline Neck Incision Anesthesia->Incision Expose_Arteries Expose Carotid Arteries Incision->Expose_Arteries Suture_Insertion Insert Suture into ICA to Occlude MCA Expose_Arteries->Suture_Insertion Occlusion_Duration Maintain Occlusion (e.g., 60 min) Suture_Insertion->Occlusion_Duration Reperfusion Withdraw Suture for Reperfusion Occlusion_Duration->Reperfusion Drug_Admin Administer NBP or Vehicle (i.p.) Reperfusion->Drug_Admin Neuro_Scores Neurological Deficit Scoring Drug_Admin->Neuro_Scores Infarct_Volume TTC Staining for Infarct Volume Neuro_Scores->Infarct_Volume Histology Immunohistochemistry (e.g., for apoptosis, inflammation markers) Infarct_Volume->Histology Biochemical_Assays Western Blot, ELISA for Protein Expression Histology->Biochemical_Assays

Caption: Experimental Workflow for the Middle Cerebral Artery Occlusion (MCAO) Model.

Detailed Experimental Protocols

In Vitro: Oxygen-Glucose Deprivation (OGD) in PC12 Cells

This protocol is adapted from methodologies described in studies investigating the neuroprotective effects of NBP.[1]

  • Cell Culture:

    • Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • NBP Pre-treatment:

    • Plate PC12 cells in appropriate culture plates and allow them to adhere.

    • Pre-treat the cells with 10 µmol/L NBP (or desired concentrations) for 24 hours prior to OGD exposure. A vehicle control (e.g., DMSO) should be used for the OGD group.

  • OGD Procedure:

    • Wash the cells three times with glucose-free DMEM.

    • Incubate the cells in glucose-free DMEM in a hypoxic chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2 at 37°C for a specified duration (e.g., 8 hours).

    • Control cells are incubated in complete DMEM in a normoxic incubator for the same duration.

  • Reperfusion (Optional):

    • After the OGD period, replace the glucose-free DMEM with complete DMEM and return the cells to a normoxic incubator for a specified reperfusion period (e.g., 12 or 24 hours).

  • Assessment of Neuroprotection:

    • Cell Viability: Assess using the MTT assay.

    • Apoptosis: Evaluate using TUNEL staining or by measuring caspase-3 activity with a colorimetric assay kit.

    • Oxidative Stress: Measure intracellular ROS production using a DCFH-DA probe. Quantify SOD activity and MDA levels using commercially available kits.

    • Mitochondrial Function: Assess mitochondrial membrane potential using a JC-1 probe. Measure the activity of mitochondrial respiratory chain complexes using specific assay kits.

    • Protein Expression: Analyze the expression of proteins in relevant signaling pathways (e.g., Nrf2, HO-1, Akt, p-Akt, Bcl-2, Bax) using Western blotting.

In Vivo: Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol is a generalized representation of the MCAO model used in stroke research.[4][5]

  • Animal Preparation:

    • Use adult male C57BL/6 mice (20-25 g).

    • Anesthetize the mice with isoflurane (3% for induction, 1.5-2% for maintenance) in a mixture of 70% N2O and 30% O2.

    • Maintain body temperature at 37.0 ± 0.5°C using a heating pad.

  • Surgical Procedure:

    • Place the mouse in a supine position and make a midline cervical incision.

    • Carefully dissect the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA and place a temporary ligature around the CCA.

    • Introduce a 6-0 nylon monofilament suture with a rounded tip into the ICA via an incision in the ECA stump.

    • Advance the suture approximately 9-10 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

    • Confirm successful occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter (a drop of >80% is typically required).

  • Ischemia and Reperfusion:

    • Maintain the suture in place for the desired duration of ischemia (e.g., 60 minutes).

    • For reperfusion, carefully withdraw the suture.

  • Drug Administration:

    • Administer NBP (e.g., 30-100 mg/kg) or vehicle intraperitoneally (i.p.) at a specified time point (e.g., at the onset of reperfusion).

  • Post-operative Care and Assessment:

    • Suture the incision and allow the animal to recover. Provide post-operative analgesia as required.

    • Neurological Deficit Scoring: Evaluate neurological function at various time points (e.g., 24, 48, 72 hours) using a standardized scoring system (e.g., a 5-point scale).

    • Infarct Volume Measurement: At the end of the experiment, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Histological and Molecular Analysis: Process brain tissue for immunohistochemistry to assess markers of apoptosis (e.g., TUNEL, cleaved caspase-3), inflammation (e.g., Iba1 for microglia), and other relevant proteins. Perform Western blotting or ELISA on brain homogenates to quantify protein expression levels.

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective effects of 3-n-butylphthalide (NBP), a derivative of this compound, in the context of ischemic stroke. Its multifaceted mechanism of action, targeting inflammation, oxidative stress, and apoptosis, makes it a highly promising therapeutic candidate. Future research should focus on elucidating the specific therapeutic profile of this compound to determine if it shares the same robust neuroprotective properties as NBP. Head-to-head comparison studies would be invaluable in this regard. Furthermore, optimizing drug delivery systems to enhance the bioavailability of these phthalides in the central nervous system could further improve their therapeutic efficacy. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute further investigations into this promising class of compounds.

References

The Neuroprotective Mechanisms of 3-n-Butylphthalide (NBP): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-n-butylphthalide (NBP), a compound originally isolated from the seeds of Apium graveolens (celery), has emerged as a promising therapeutic agent, particularly in the context of neurological disorders. Approved for the treatment of acute ischemic stroke in China, NBP exhibits a multi-targeted mechanism of action, primarily centered around neuroprotection.[1][2] This technical guide provides a comprehensive overview of the core biological mechanisms of NBP, with a focus on its anti-inflammatory, antioxidant, and anti-apoptotic properties. Detailed experimental protocols, quantitative data from preclinical studies, and signaling pathway diagrams are presented to offer a thorough resource for researchers and professionals in the field of drug development.

Core Mechanisms of Action

NBP's neuroprotective effects are not attributed to a single mode of action but rather to its ability to modulate a network of interconnected cellular pathways. The primary mechanisms can be broadly categorized as:

  • Anti-inflammatory Effects: NBP has been shown to suppress neuroinflammation by inhibiting the activation of key inflammatory signaling pathways.[1][3]

  • Reduction of Oxidative Stress: The compound enhances the cellular antioxidant defense systems, thereby mitigating the damaging effects of reactive oxygen species (ROS) that are often elevated in neurological diseases.[1][4]

  • Protection of Mitochondrial Function: NBP helps to preserve mitochondrial integrity and function, which is crucial for neuronal survival and function.[5][6]

  • Inhibition of Apoptosis and Regulation of Autophagy: NBP can prevent programmed cell death (apoptosis) and modulate autophagy, a cellular recycling process, to promote cell survival.[1][7]

These mechanisms are interconnected and often synergistic, contributing to the overall neuroprotective profile of NBP.

Key Signaling Pathways Modulated by NBP

NBP's therapeutic effects are mediated through its interaction with several critical intracellular signaling pathways.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary regulator of cellular antioxidant defenses. NBP has been shown to activate this pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[3][8]

  • Mechanism: Under conditions of oxidative stress, NBP promotes the translocation of Nrf2 from the cytoplasm to the nucleus.[8] In the nucleus, Nrf2 binds to the ARE in the promoter regions of its target genes, initiating their transcription.

  • Downstream Effects: This leads to increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[8][9] The enhanced antioxidant capacity helps to neutralize ROS and protect cells from oxidative damage.[3][4]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBP 3-n-Butylphthalide (NBP) Keap1 Keap1 NBP->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 activates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, GPx) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to

NBP activates the Nrf2-ARE antioxidant pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. NBP has been demonstrated to activate this pathway, contributing to its neuroprotective effects.[1]

  • Mechanism: NBP can lead to the phosphorylation and activation of Akt.

  • Downstream Effects: Activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9. It can also activate the mammalian target of rapamycin (mTOR), which is involved in regulating cell growth and autophagy.[1] By activating this pathway, NBP helps to suppress apoptotic cell death in neurons.[1]

PI3K_Akt_Pathway NBP 3-n-Butylphthalide (NBP) Receptor Growth Factor Receptor NBP->Receptor activates PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival mTOR->Cell_Survival promotes

NBP promotes cell survival via the PI3K/Akt pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In the context of neuroinflammation, the activation of NF-κB in microglia and astrocytes leads to the production of pro-inflammatory cytokines. NBP has been found to inhibit the activation of the NF-κB pathway.[3][6]

  • Mechanism: NBP can prevent the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

  • Downstream Effects: By stabilizing IκBα, NBP prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBP 3-n-Butylphthalide (NBP) IKK IKK NBP->IKK inhibits LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 activates TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates for degradation NFkB_cyto NF-κB IkBa->NFkB_cyto inhibits NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nuc->Pro_inflammatory_Genes activates transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation leads to

NBP suppresses inflammation by inhibiting the NF-κB pathway.

Quantitative Data on NBP's Biological Activity

The following tables summarize key quantitative data from preclinical studies on NBP.

Table 1: In Vitro Efficacy of NBP

Cell LineAssayEndpointNBP ConcentrationResultReference
PC12Oxygen-Glucose Deprivation (OGD)Cell Viability10 µMSignificantly reversed OGD-induced cell death[4]
PC12OGDApoptosis (TUNEL assay)10 µMReduced the number of apoptotic cells[4]
PC12OGDCaspase-3 Activity10 µMSignificantly lower caspase-3 activity[4]
PC12OGDROS Production10 µMReduced ROS production from 16.5% to 8.85%[4]
Cortical NeuronsSerum DeprivationApoptosis10 µMAttenuated neuronal apoptosis[10]

Table 2: In Vivo Efficacy of NBP in Animal Models

Animal ModelConditionNBP DosageOutcomeReference
MiceTraumatic Brain Injury (TBI)100 mg/kgSignificantly ameliorated neurological deficits and brain water content[8]
RatsIschemic Stroke (I/R)9 mg/kgProfoundly decreased neurological scores and reduced cerebral infarct areas[11]
MiceFocal Cerebral Ischemia100 mg/kgReduced infarct formation and caspase-3 and -9 activation[10]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of NBP.

In Vitro Model of Ischemic Stroke (Oxygen-Glucose Deprivation)

This protocol is a standard method for inducing ischemia-like conditions in cultured cells.

  • Cell Culture: PC12 neuronal cells are cultured in standard medium.

  • NBP Pretreatment: Cells are pretreated for 24 hours with NBP at a concentration of 10 µmol/L.[4]

  • OGD Induction: The culture medium is replaced with glucose-free medium, and the cells are placed in a hypoxic chamber with 95% N2 and 5% CO2 for 8 hours.[4]

  • Reoxygenation: After the OGD period, the medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator.

  • Analysis: Cell viability, apoptosis, ROS production, and mitochondrial function are then assessed using various assays.[4]

OGD_Workflow Start Start: Culture PC12 cells Pretreat Pretreat with 10 µM NBP (24 hours) Start->Pretreat OGD Induce Oxygen-Glucose Deprivation (8 hours) Pretreat->OGD Reoxygenate Reoxygenation with normal medium OGD->Reoxygenate Analysis Analyze Cell Viability, Apoptosis, ROS, etc. Reoxygenate->Analysis End End Analysis->End

Workflow for the in vitro Oxygen-Glucose Deprivation (OGD) model.
Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Cells or tissues are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Nrf2, p-Akt, NF-κB) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the bands is quantified using densitometry software.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes a common method for measuring intracellular ROS levels.

  • Cell Preparation: Cells are cultured and treated with NBP and/or an oxidative stressor.

  • Probe Incubation: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer.[4]

  • Data Analysis: The change in fluorescence intensity is proportional to the amount of intracellular ROS.

Conclusion

3-n-butylphthalide (NBP) is a multi-target drug that exerts its neuroprotective effects through a complex interplay of anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. Its ability to modulate key signaling pathways such as Nrf2-ARE, PI3K/Akt, and NF-κB highlights its potential as a therapeutic agent for a range of neurological disorders. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further elucidate the therapeutic potential of NBP and to develop novel neuroprotective strategies. Further research is warranted to fully understand the intricate molecular interactions of NBP and to translate the promising preclinical findings into broader clinical applications.

References

Synthesis of 3-Methoxyphthalide from 3-Methoxyphthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-methoxyphthalide, a valuable building block in medicinal chemistry and materials science, starting from 3-methoxyphthalic acid. The most effective and commonly employed strategy involves a two-step process: the dehydration of 3-methoxyphthalic acid to its corresponding anhydride, followed by the selective reduction of the anhydride to the desired this compound. This guide provides a comprehensive overview of the experimental protocols for each step, supported by quantitative data and a visual representation of the synthetic pathway.

I. Synthetic Strategy Overview

The conversion of 3-methoxyphthalic acid to this compound is efficiently achieved through the formation of an intermediate, 3-methoxyphthalic anhydride. This anhydride is then selectively reduced at one of the carbonyl groups to yield the target lactone, this compound. This two-step approach is generally preferred due to the difficulty of selectively reducing only one of the two carboxylic acid groups in the starting material in a single step.

Below is a workflow diagram illustrating the key transformations in this synthesis.

Synthesis_Workflow Start 3-Methoxyphthalic Acid Intermediate 3-Methoxyphthalic Anhydride Start->Intermediate Dehydration (e.g., Acetic Anhydride) End This compound Intermediate->End Selective Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic workflow from 3-methoxyphthalic acid to this compound.

II. Experimental Protocols

This section provides detailed experimental procedures for the two key stages of the synthesis.

Step 1: Synthesis of 3-Methoxyphthalic Anhydride from 3-Methoxyphthalic Acid

The formation of 3-methoxyphthalic anhydride is typically achieved by heating 3-methoxyphthalic acid with a dehydrating agent, such as acetic anhydride. This method is analogous to the preparation of other phthalic anhydrides and generally proceeds with high efficiency. A procedure adapted from the synthesis of 3-nitrophthalic anhydride provides a reliable method.[1]

Experimental Protocol:

  • In a round-bottomed flask equipped with a reflux condenser, combine 3-methoxyphthalic acid (1 mole equivalent) and acetic anhydride (2 mole equivalents).

  • Heat the mixture to a gentle boil with stirring. Continue heating until the 3-methoxyphthalic acid is completely dissolved, and then for an additional 10-15 minutes.

  • Pour the hot reaction mixture into a crystallization dish and allow it to cool to room temperature.

  • Once cooled, grind the resulting crystalline mass in a mortar and pestle.

  • Wash the crystals with a suitable solvent, such as alcohol-free diethyl ether, and filter by suction.

  • Dry the resulting 3-methoxyphthalic anhydride in an oven at approximately 105°C to a constant weight.

Based on analogous preparations of substituted phthalic anhydrides, this method is expected to yield the product in high purity and yield. For instance, the synthesis of 3-nitrophthalic anhydride from 3-nitrophthalic acid using this method reports yields in the range of 88-93%.[1]

Step 2: Selective Reduction of 3-Methoxyphthalic Anhydride to this compound

The selective reduction of one of the two carbonyl groups of the anhydride is the critical step in this synthesis. Catalytic hydrogenation has proven to be an effective method for this transformation for phthalic anhydride and its derivatives.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on general procedures for the catalytic hydrogenation of phthalic anhydrides.

  • Charge a high-pressure autoclave with 3-methoxyphthalic anhydride, a suitable solvent (e.g., γ-butyrolactone or the molten product itself), and a hydrogenation catalyst.

  • Seal the autoclave and purge it with an inert gas, such as nitrogen or argon, before introducing hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Maintain the reaction under these conditions for the designated time, monitoring the reaction progress by techniques such as TLC or GC if possible.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the crude this compound from the filtrate by distillation or recrystallization.

III. Quantitative Data

StepReactantsReagents/CatalystSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)
1. Anhydride Formation 3-Methoxyphthalic AcidAcetic AnhydrideNoneRefluxAtmospheric~0.588-93 (estimated)
2. Selective Reduction 3-Methoxyphthalic AnhydrideH₂, Ni/Al₂O₃ or other supported metal catalystsγ-Butyrolactone120-2001-61-2>90 (typical)

IV. Reaction Pathway

The chemical transformation from 3-methoxyphthalic acid to this compound is depicted in the following reaction scheme diagram.

Reaction_Scheme cluster_start 3-Methoxyphthalic Acid cluster_intermediate 3-Methoxyphthalic Anhydride cluster_end This compound start_mol start_mol intermediate_mol intermediate_mol start_mol->intermediate_mol - H₂O end_mol end_mol intermediate_mol->end_mol + H₂

Caption: Reaction scheme for the synthesis of this compound.

V. Conclusion

The synthesis of this compound from 3-methoxyphthalic acid is most effectively carried out in a two-step sequence involving the formation of 3-methoxyphthalic anhydride followed by its selective reduction. The dehydration step using acetic anhydride is a high-yielding and straightforward procedure. For the selective reduction of the anhydride, catalytic hydrogenation stands out as a robust and efficient method, offering high selectivity and yields for the desired phthalide. This guide provides the necessary experimental framework for researchers and professionals to successfully synthesize this important chemical intermediate. Further optimization of the reduction conditions for the specific 3-methoxy-substituted substrate may be beneficial to maximize yield and purity.

References

Physicochemical Characteristics of Substituted Phthalides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of substituted phthalides, a class of compounds with significant and diverse biological activities.[1][2] Understanding these properties is crucial for researchers in medicinal chemistry, pharmacology, and drug development to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules, as well as to design and synthesize new derivatives with enhanced therapeutic potential.

Core Physicochemical Properties

The biological activity and pharmacokinetic profile of substituted phthalides are intrinsically linked to their physicochemical properties. Key parameters such as solubility, lipophilicity, melting and boiling points, and acidity/basicity (pKa) govern how these compounds behave in biological systems.

Solubility

Solubility, particularly aqueous solubility, is a critical determinant of a drug candidate's bioavailability. Phthalides, being largely hydrophobic, generally exhibit low water solubility. The solubility can be significantly influenced by the nature and position of substituents on the phthalide ring. For instance, the introduction of polar functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups can enhance aqueous solubility.

Table 1: Solubility of Selected Substituted Phthalides

CompoundSolventSolubilityReference
PhthalideWaterSlightly soluble[3]
3-n-Butylphthalide (NBP)WaterAlmost insoluble; 199.1 mg/L @ 25 °C (est)[4][5]
EthanolSoluble[4]
OilsSoluble[4]
Ethanol:PBS (pH 7.2) (1:2)~0.33 mg/mL[6]
DMSO~30 mg/mL[6]
Dimethyl formamide (DMF)~30 mg/mL[6]
(Z)-LigustilideWater125.7 mg/L @ 25 °C (est)
EthanolMiscible[7]
DMSO1 mg/mL[7]
DMF1 mg/mL[7]
Senkyunolide AEthanol:PBS (pH 7.2) (1:1)0.5 mg/mL[4]
DMSO≥ 90 mg/mL; 5 mg/mL[4]
Ethanol30 mg/mL[4]
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble[5]
NeocnidilideWater0.29 g/L (est)[8]
Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an organic and an aqueous phase. It is a key indicator of a drug's ability to cross biological membranes.[9] Phthalides generally possess a lipophilic character, which can be modulated by substituents.

Table 2: Lipophilicity (LogP) of Selected Substituted Phthalides

CompoundLogPMethodReference
Phthalide0.99ALOGPS[9]
3-n-Butylphthalide (NBP)2.80-[10]
(Z)-Ligustilide1.710 (est)-[11]
3-Phenylphthalide2.6XLogP3 3.0[12]
Neocnidilide3.28ALOGPS[8]
Melting and Boiling Points

The melting and boiling points of substituted phthalides are influenced by their molecular weight, symmetry, and the nature of intermolecular forces.

Table 3: Melting and Boiling Points of Selected Substituted Phthalides

CompoundMelting Point (°C)Boiling Point (°C)Reference
Phthalide71 - 74290[3]
3-n-Butylphthalide (NBP)-177-178 @ 15 mmHg[10]
(Z)-Ligustilide-377.8[13]
3-Phenylphthalide115-117-[12]
Acidity and Basicity (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at a given pH.[7] The lactone ring of the phthalide core is generally stable and does not possess significant acidic or basic properties. However, the introduction of acidic or basic functional groups as substituents will confer ionizable properties to the molecule. For example, phenolic hydroxyl groups or carboxylic acid groups will have characteristic pKa values.

Table 4: pKa of Selected Phthalide-Related and Functional Groups

Compound/Functional GrouppKaNotesReference
Phenol~10For comparison of phenolic phthalides[14]
Carboxylic Acid (general)~4-5For comparison of carboxylated phthalides[14]
3,4-Dihydroxybenzaldehyde7.46 (Strongest Acidic)A related phenolic compound[15]

Spectral Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of substituted phthalides.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorption (λmax) is influenced by the extent of conjugation in the molecule.

Table 5: UV-Visible Absorption Maxima of Selected Substituted Phthalides

Compoundλmax (nm)SolventReference
DL-3-n-Butylphthalide227-[6]
(Z)-Ligustilide285, 322-[7]
Senkyunolide A278-[4]
cis-Z,Z'-3a.7a',7a.3a'-Dihydroxyligustilide213, 282, 329Methanol[16]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The most prominent feature in the IR spectrum of a phthalide is the strong absorption band of the lactone carbonyl group.

Table 6: Characteristic IR Absorption Bands of Substituted Phthalides

Functional GroupVibrationWavenumber (cm⁻¹)IntensityReference
Lactone Carbonyl (C=O)Stretch1772 - 1730Strong, Sharp[17]
Aromatic C=CStretch1600-1585, 1500-1400Medium[18]
Aromatic C-HStretch3100 - 3000Medium[18]
Alkyl C-HStretch3000 - 2850Medium[18]
Hydroxyl (O-H)Stretch (H-bonded)3550 - 3200Strong, Broad[19]
Phenolic Acetate (C=O)Stretch~1772-[17]
o-Disubstituted Phthalein Ring-758-734, 720-690Sharp[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their electronic environment.

Table 7: Representative ¹H NMR Chemical Shifts for Substituted Phthalides

Proton TypeApproximate δ (ppm)NotesReference
Aromatic H7.0 - 8.0Dependent on substitution pattern[12]
H-3 (on phthalide ring)5.5 - 6.5Dependent on substituent at C3[12]
Alkyl H (e.g., in butylphthalide)0.8 - 2.5Varies with position relative to the ring[3]
Vinylic H (e.g., in ligustilide)5.0 - 6.5Dependent on geometry and conjugation[16]

Table 8: Representative ¹³C NMR Chemical Shifts for Substituted Phthalides

Carbon TypeApproximate δ (ppm)NotesReference
Lactone Carbonyl (C=O)165 - 175Characteristic downfield shift[2]
Aromatic C120 - 150Dependent on substitution pattern[2]
C-3 (on phthalide ring)70 - 90Highly dependent on the C3-substituent[2]
Alkyl C (e.g., in butylphthalide)10 - 40Standard aliphatic region[8]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The fragmentation of phthalides often involves cleavage of the substituent at the 3-position and opening of the lactone ring. For N-substituted phthalimides, characteristic losses of CO and the N-substituent group are observed.[20][21] The mass spectrum of 3-butylphthalide shows prominent peaks at m/z 190 (M+), 133 (M+ - C4H9), and 105 (M+ - C4H9 - CO).

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. Below are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for experimental LogP determination.[3][22]

Workflow for Shake-Flask LogP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_octanol Saturate n-octanol with water add_solvents Add known volumes of saturated n-octanol and water to a flask prep_octanol->add_solvents prep_water Saturate water with n-octanol prep_water->add_solvents prep_stock Prepare stock solution of phthalide in a suitable solvent add_phthalide Add a small aliquot of the phthalide stock solution prep_stock->add_phthalide add_solvents->add_phthalide shake Shake the mixture vigorously for a set time (e.g., 24h) at a constant temperature add_phthalide->shake centrifuge Centrifuge to separate the two phases shake->centrifuge sample_phases Carefully sample both the n-octanol and aqueous phases centrifuge->sample_phases analyze Determine the concentration of the phthalide in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS) sample_phases->analyze calculate Calculate LogP = log([Phthalide]octanol / [Phthalide]water) analyze->calculate G cluster_exp Experiment cluster_separation Phase Separation cluster_analysis Analysis add_solid Add an excess amount of the solid phthalide compound to a vial add_buffer Add a known volume of aqueous buffer (e.g., PBS pH 7.4) add_solid->add_buffer equilibrate Shake or stir the suspension at a constant temperature for an extended period (e.g., 24-72h) add_buffer->equilibrate filter Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) equilibrate->filter collect Collect the clear filtrate filter->collect analyze_filtrate Analyze the filtrate using a suitable method (e.g., HPLC-UV, LC-MS) collect->analyze_filtrate prepare_standards Prepare a calibration curve with known concentrations of the phthalide determine_conc Determine the concentration from the calibration curve prepare_standards->determine_conc analyze_filtrate->determine_conc G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Interpretation dissolve Dissolve phthalide in an appropriate solvent filter_sample Filter to remove particulates (for NMR/UV-Vis) dissolve->filter_sample instrument_setup Set up the spectrometer (NMR, IR, UV-Vis, MS) with appropriate parameters filter_sample->instrument_setup run_analysis Acquire the spectrum of the sample instrument_setup->run_analysis process_data Process the raw data (e.g., Fourier transform for NMR, baseline correction for IR) run_analysis->process_data interpret_spectrum Interpret the processed spectrum to deduce structural information process_data->interpret_spectrum G cluster_pro_survival Pro-Survival Pathways cluster_anti_apoptotic Anti-Apoptotic Effects cluster_anti_inflammatory Anti-Inflammatory Effects NBP 3-n-Butylphthalide (NBP) BDNF_TrkB BDNF/TrkB Pathway NBP->BDNF_TrkB activates PI3K_Akt PI3K/Akt Pathway NBP->PI3K_Akt activates ERK ERK Pathway NBP->ERK activates Nrf2 Nrf2 Pathway NBP->Nrf2 activates TLR4 TLR4/MyD88/NF-κB Pathway NBP->TLR4 inhibits BDNF_TrkB->PI3K_Akt Bcl2 ↑ Bcl-2 PI3K_Akt->Bcl2 Caspase ↓ Cleaved Caspase-3/9 PI3K_Akt->Caspase Apoptosis Neuronal Apoptosis PI3K_Akt->Apoptosis inhibits Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) Nrf2->Pro_inflammatory inhibits Bcl2->Apoptosis inhibits Bax ↓ Bax Bax->Apoptosis promotes Caspase->Apoptosis promotes TLR4->Pro_inflammatory induces G cluster_pathways Signaling Pathways cluster_mediators Inflammatory Mediators LPS Lipopolysaccharide (LPS) MAPK MAPK Pathway (ERK, p38, JNK) LPS->MAPK activates NFkB NF-κB Pathway LPS->NFkB activates STATs STATs Pathway LPS->STATs activates Phthalide Phthalide Derivatives Phthalide->MAPK inhibits Phthalide->NFkB inhibits Phthalide->STATs inhibits iNOS_COX2 iNOS, COX-2 MAPK->iNOS_COX2 upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines upregulates NFkB->iNOS_COX2 upregulates NFkB->Cytokines upregulates STATs->iNOS_COX2 upregulates NO Nitric Oxide (NO) iNOS_COX2->NO produces

References

Methodological & Application

Detailed Synthesis Protocol for 3-Methoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a comprehensive protocol for the synthesis of 3-Methoxyphthalide, a valuable intermediate in organic synthesis and drug discovery. The detailed methodology outlines the acid-catalyzed methylation of 2-formylbenzoic acid, a readily available starting material. This protocol is intended for use by trained researchers in a laboratory setting.

Introduction

This compound belongs to the phthalide class of compounds, which are characterized by a fused γ-lactone and benzene ring system. This structural motif is present in various natural products and synthetic molecules with diverse biological activities. The synthesis of 3-alkoxyphthalides is a key step in the preparation of more complex derivatives for pharmaceutical and materials science applications. The described protocol offers a straightforward and efficient method for the preparation of this compound.

The synthesis proceeds via the reaction of 2-formylbenzoic acid with methanol in the presence of an acid catalyst. 2-Formylbenzoic acid exists in equilibrium with its cyclic tautomer, 3-hydroxyphthalide.[1] In the presence of an acid and an alcohol, 3-hydroxyphthalide undergoes nucleophilic substitution to form the corresponding 3-alkoxyphthalide.

Reaction Scheme

Reaction_Scheme reactant 2-Formylbenzoic Acid (in equilibrium with 3-Hydroxyphthalide) product This compound reactant->product reagents + CH3OH (Methanol) H+ (catalyst)

Caption: Synthesis of this compound from 2-Formylbenzoic Acid.

Experimental Protocol

Materials:

  • 2-Formylbenzoic acid (CAS: 119-67-5)

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

  • NMR spectrometer

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-formylbenzoic acid (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of 2-formylbenzoic acid).

  • Acid Catalysis: To the stirred solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

  • Reaction: Heat the reaction mixture to reflux and maintain for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[2]

    • A suitable eluent system is a mixture of hexane and ethyl acetate. The polarity of the eluent can be optimized based on TLC analysis.

    • Collect the fractions containing the desired product and combine them.

    • Evaporate the solvent from the combined fractions to yield the purified this compound.

  • Characterization:

    • Determine the yield of the purified product.

    • Measure the melting point of the solid product.

    • Obtain ¹H and ¹³C NMR spectra to confirm the structure and purity of the compound.

Data Presentation

ParameterExpected Value
Yield High yields are generally expected for this type of reaction, though the specific yield will depend on the reaction scale and optimization.
Melting Point The melting point of the purified product should be determined and compared with literature values if available. For the related compound 7-hydroxy-3-methoxy-phthalide, a melting point of 77-79 °C has been reported.[2]
¹H NMR (CDCl₃) The ¹H NMR spectrum is expected to show a singlet for the methoxy group protons (-OCH₃) and signals in the aromatic region corresponding to the protons on the benzene ring, as well as a signal for the proton at the 3-position.
¹³C NMR (CDCl₃) The ¹³C NMR spectrum should show a resonance for the methoxy carbon, carbons of the aromatic ring, the lactone carbonyl carbon, and the carbon at the 3-position.

Workflow Diagram

Synthesis_Workflow start Start: 2-Formylbenzoic Acid + Methanol reaction Acid-Catalyzed Reaction (Reflux, 16-24h) start->reaction workup Work-up: - Remove Methanol - Ethyl Acetate Extraction - NaHCO3 Wash - Brine Wash - Drying reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: - Yield - Melting Point - NMR purification->characterization product Final Product: This compound characterization->product

Caption: Workflow for the synthesis of this compound.

References

Synthesis of 3-Substituted Phthalides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Drug Development Professionals and Scientists

This document provides detailed methodologies for the synthesis of 3-substituted phthalides, a core structural motif in numerous biologically active natural products and pharmaceutical agents. The following sections offer step-by-step experimental protocols for key synthetic transformations, a comparative analysis of different routes, and visual representations of the reaction pathways to aid in experimental design and execution.

Introduction

3-Substituted phthalides are a class of lactones that exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] Their versatile chemical nature also makes them valuable intermediates in the synthesis of more complex molecules, such as the potent immunosuppressant mycophenolic acid.[1][3] This guide details robust and reproducible methods for the synthesis of these important compounds, focusing on practicality and efficiency for research and development applications.

I. Synthesis of 3-Arylphthalides via Condensation of 3-Hydroxyphthalide with Arenes

This method provides a straightforward, two-step synthesis of 3-arylphthalides starting from commercially available phthalide. The key steps involve the formation of a 3-hydroxyphthalide intermediate, followed by an acid-catalyzed condensation with an electron-rich aromatic compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromophthalide (2)

A mixture of phthalide (1) (10 g, 0.075 mol), N-bromosuccinimide (NBS) (13.3 g, 0.075 mol), and dry carbon tetrachloride (200 mL) is refluxed for 30 minutes in a 500-mL flask.[4] The reaction is initiated by exposing the mixture to the light of a 100-watt unfrosted light bulb placed 6–8 inches from the flask.[4] The reaction is complete when the solid NBS at the bottom of the flask is replaced by succinimide floating at the top. The succinimide is removed by filtration, and the filtrate is concentrated to a small volume (15–20 mL). Cooling the concentrate yields crude 3-bromophthalide, which can be recrystallized from cyclohexane to afford colorless plates.[4]

Step 2: Synthesis of 3-Hydroxyphthalide (3)

A solution of 3-bromophthalide (2) (500 mg, 2.35 mmol) in 25 mL of distilled water is treated with 85% potassium hydroxide (200 mg, 3.0 mmol) and stirred under reflux for 2 hours.[5] After cooling to room temperature, the reaction is neutralized with KHSO₄ (170 mg) and extracted with ethyl acetate (3 x 25 mL).[5] The combined organic layers are dried over anhydrous MgSO₄ and concentrated under reduced pressure. The resulting oil is purified by column chromatography (SiO₂, hexanes/ethyl acetate 6:4) to yield 3-hydroxyphthalide (3).[5]

Step 3: Synthesis of 3-(2,4-dihydroxyphenyl)phthalide (5a)

3-Hydroxyphthalide (3) (100 mg, 0.67 mmol) is dissolved in a mixture of 4 mL of H₂O/dioxane (4:1), and the solution is treated with 250 μL of 37% HCl and stirred for 5 minutes.[5] Resorcinol (4a) (110 mg, 1 mmol) is then added, and the reaction is stirred at room temperature until the starting material is consumed.[5] The reaction is neutralized with NaHCO₃ (500 mg) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are dried over anhydrous MgSO₄ and concentrated. Purification by column chromatography (SiO₂, hexanes/ethyl acetate 60:40) yields the final product 5a.[5]

Data Presentation
StepProductStarting MaterialReagentsSolventTimeTemp.Yield
13-Bromophthalide (2)Phthalide (1)NBSCCl₄30 minReflux75-81%
23-Hydroxyphthalide (3)3-Bromophthalide (2)KOHH₂O2 hReflux86%[5]
33-(2,4-dihydroxyphenyl)phthalide (5a)3-Hydroxyphthalide (3)Resorcinol, HClH₂O/Dioxane-RT100%[5]

Reaction Workflow

Synthesis_of_3_Arylphthalides Phthalide Phthalide (1) Bromophthalide 3-Bromophthalide (2) Phthalide->Bromophthalide NBS, CCl4, light Hydroxyphthalide 3-Hydroxyphthalide (3) Bromophthalide->Hydroxyphthalide KOH, H2O Arylphthalide 3-Arylphthalide (5a) Hydroxyphthalide->Arylphthalide Arene (4a), H+

Caption: Synthetic pathway for 3-arylphthalides from phthalide.

II. Palladium-Catalyzed Arylation of Aldehydes

This method utilizes a palladium catalyst to couple organoboronic acids with methyl 2-formylbenzoate, providing a versatile route to a variety of 3-arylphthalides in good to excellent yields.[6][7]

Experimental Protocol

Under an argon atmosphere, a reaction tube is charged with [Pd(allyl)Cl]₂ (1.37 mg, 3.75 × 10⁻³ mmol), imidazolinium chloride ligand (3.38 mg, 7.5 × 10⁻³ mmol), and cesium fluoride (228 mg, 1.5 mmol).[6] Dioxane (1.5 mL) is added, and the mixture is stirred for 15 minutes at 80 °C. After cooling to room temperature, methyl 2-formylbenzoate (123 mg, 0.75 mmol) and the desired organoboronic acid (1.88 mmol) are added. The reaction mixture is then stirred at 80 °C for 1 hour.[6]

Data Presentation
Catalyst LoadingSubstrateArylating AgentSolventTimeTemp.Yield
1.0 mol %[6]Methyl 2-formylbenzoate3-Thiopheneboronic acidDioxane1 h[6]80 °C[6]88%[6]
1.0 mol %Methyl 2-formylbenzoatePhenylboronic acidDioxane1 h80 °C95%

Experimental Workflow

Palladium_Catalyzed_Arylation Start Setup Reaction Under Argon AddReagents Add Pd Catalyst, Ligand, CsF Start->AddReagents AddSolvent Add Dioxane AddReagents->AddSolvent Heat1 Stir at 80°C for 15 min AddSolvent->Heat1 Cool Cool to Room Temperature Heat1->Cool AddSubstrates Add Methyl 2-formylbenzoate and Organoboronic Acid Cool->AddSubstrates Heat2 Stir at 80°C for 1 h AddSubstrates->Heat2 Workup Reaction Workup and Purification Heat2->Workup Product 3-Arylphthalide Workup->Product

Caption: Workflow for Pd-catalyzed synthesis of 3-arylphthalides.

III. Rhodium-Catalyzed Annulation of Benzoic Acids and Allenes

This modern approach involves a rhodium(III)-catalyzed C-H activation and annulation of aryl carboxylic acids with allenes to afford 3-substituted phthalides.[8][9] This method is highly regio- and stereoselective.[9]

Experimental Protocol

A mixture of the aryl carboxylic acid (0.2 mmol), allene (0.4 mmol), [Cp*RhCl₂]₂ (2.5 mol %), and AgSbF₆ (20 mol %) in 1,2-dichloroethane (DCE) (1.0 mL) is stirred in a sealed tube at 80 °C for 12 hours. After completion, the reaction mixture is cooled, filtered, and concentrated. The residue is purified by column chromatography to give the desired 3-substituted phthalide.

Data Presentation
Aryl Carboxylic AcidAlleneCatalystAdditiveSolventTimeTemp.Yield
Benzoic AcidPhenylallene[CpRhCl₂]₂AgSbF₆DCE12 h80 °C92%
4-Methoxybenzoic AcidCyclohexylallene[CpRhCl₂]₂AgSbF₆DCE12 h80 °C85%

Signaling Pathway (Proposed Mechanism)

Rhodium_Catalyzed_Annulation BenzoicAcid Aryl Carboxylic Acid Intermediate1 Rhodacycle Intermediate BenzoicAcid->Intermediate1 C-H Activation Rh_Catalyst [Rh(III)] Rh_Catalyst->Intermediate1 Intermediate2 Allene Insertion Intermediate Intermediate1->Intermediate2 Allene Coordination & Insertion Allene Allene Allene->Intermediate2 Intermediate3 Vinyl-Rh Intermediate Intermediate2->Intermediate3 β-Hydride Elimination Product 3-Substituted Phthalide Intermediate3->Product Reductive Elimination

Caption: Proposed mechanism for Rh-catalyzed phthalide synthesis.

IV. Nucleophile-Induced Synthesis from 2-Formylarylketones

This method provides a facile conversion of 2-formylarylketones to 3-substituted phthalides through a Cannizzaro-Tishchenko-type reaction catalyzed by a nucleophile like sodium cyanide.[10][11][12]

Experimental Protocol

A solution of the 2-formylarylketone (0.1 mmol) and sodium cyanide (0.01 mmol) in dimethyl sulfoxide (DMSO) (1 mL) is stirred at 50 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Data Presentation
2-FormylarylketoneNucleophileSolventTimeTemp.Yield
2-AcetylbenzaldehydeNaCNDMSO24 h50 °C70%[11]
2-BenzoylbenzaldehydeNaCNDMSO24 h50 °C65%

Logical Relationship

Nucleophile_Induced_Synthesis Start 2-Formylarylketone Add_Catalyst Add NaCN in DMSO Start->Add_Catalyst Intermediate Cannizzaro-Tishchenko Intermediate Add_Catalyst->Intermediate Nucleophilic Attack Product 3-Substituted Phthalide Intermediate->Product Intramolecular Hydride Transfer & Lactonization

Caption: Logical flow of the nucleophile-induced synthesis.

Conclusion

The synthetic methods presented herein offer a range of options for accessing 3-substituted phthalides, each with its own advantages in terms of starting material availability, substrate scope, and reaction conditions. The detailed protocols and comparative data tables are intended to facilitate the selection of the most appropriate method for a given research objective, thereby accelerating the discovery and development of new therapeutic agents.

References

Application Notes and Protocols: 3-Methoxyphthalide as a Versatile Precursor for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-methoxyphthalide as a precursor for a variety of novel compounds with potential therapeutic applications. Detailed experimental protocols for key transformations are provided, along with a summary of quantitative data and visualization of relevant biological signaling pathways.

Introduction

This compound is a valuable and versatile building block in medicinal chemistry and organic synthesis. The methoxy group at the 3-position serves as a good leaving group, particularly upon activation with a Lewis acid, or can be displaced by strong nucleophiles. This reactivity allows for the facile introduction of a wide range of substituents at the C3-position of the phthalide core, leading to the synthesis of diverse libraries of compounds for drug discovery and development. Phthalide derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This document outlines key synthetic strategies starting from this compound and highlights the biological relevance of the resulting novel compounds.

I. Synthesis of 3-Arylphthalides via Friedel-Crafts-Type Alkylation

3-Arylphthalides are a class of compounds that have shown significant antioxidant and anti-inflammatory properties. The synthesis can be achieved through a Lewis acid-catalyzed Friedel-Crafts-type reaction between this compound and electron-rich aromatic compounds. The Lewis acid activates the this compound by coordinating to the methoxy oxygen, facilitating its departure and the subsequent electrophilic attack on the aromatic ring.

Experimental Protocol: General Procedure for the Synthesis of 3-Arylphthalides
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add the substituted arene (1.5-2.0 eq).

  • Addition of Lewis Acid: Cool the reaction mixture to 0 °C and add a Lewis acid (e.g., BF₃·OEt₂, AlCl₃, SnCl₄) (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃ or water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified 3-arylphthalide by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data: Synthesis of 3-Arylphthalides from 3-Hydroxyphthalide (Analogous Reaction)

The following table summarizes the yields obtained in the synthesis of various 3-arylphthalides from the analogous precursor, 3-hydroxyphthalide, which is expected to have similar reactivity to activated this compound.

EntryAreneProductYield (%)
1Resorcinol3-(2,4-dihydroxyphenyl)phthalide75
2Guaiacol3-(4-hydroxy-3-methoxyphenyl)phthalide68
3Sesamol3-(2H-benzo[d][1][2]dioxol-5-yl)phthalide50

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Lewis Acid Catalysis Lewis Acid Catalysis This compound->Lewis Acid Catalysis Arene Arene Arene->Lewis Acid Catalysis 3-Arylphthalide 3-Arylphthalide Lewis Acid Catalysis->3-Arylphthalide C-C Bond Formation

II. Synthesis of 3-Alkyl/Aryl-3-hydroxyphthalides via Grignard Reaction

The reaction of this compound with Grignard reagents provides a direct route to 3-substituted-3-hydroxyphthalides. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. Although the methoxy group at the 3-position is also a potential leaving group, the primary reaction with a Grignard reagent at low temperatures is addition to the carbonyl.

Experimental Protocol: General Procedure for Grignard Reaction with this compound
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine.

  • Grignard Reagent Formation: Add a solution of the corresponding alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating or sonication. After initiation, add the remaining halide solution at a rate to maintain a gentle reflux.

  • Reaction with this compound: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate).

  • Characterization: Characterize the purified 3-alkyl/aryl-3-hydroxyphthalide by spectroscopic methods.

Quantitative Data: Representative Yields for Grignard Reactions with Esters/Lactones
EntryGrignard ReagentProduct TypeRepresentative Yield (%)
1Phenylmagnesium bromide3-hydroxy-3-phenylphthalide85-95
2Methylmagnesium iodide3-hydroxy-3-methylphthalide80-90
3n-Butylmagnesium bromide3-butyl-3-hydroxyphthalide75-85

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Nucleophilic Addition Nucleophilic Addition This compound->Nucleophilic Addition Grignard Reagent Grignard Reagent Grignard Reagent->Nucleophilic Addition 3-Alkyl/Aryl-3-hydroxyphthalide 3-Alkyl/Aryl-3-hydroxyphthalide Nucleophilic Addition->3-Alkyl/Aryl-3-hydroxyphthalide C-C Bond Formation

III. Synthesis of 3-Substituted Isoindolinones

3-Substituted isoindolinones are another important class of heterocyclic compounds with a wide range of biological activities. These can be synthesized from this compound by reaction with primary amines. The reaction proceeds via nucleophilic attack of the amine on the lactone carbonyl, followed by cyclization and elimination of methanol.

Experimental Protocol: General Procedure for the Synthesis of 3-Substituted Isoindolinones
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Amine: Add the primary amine (1.1 eq) to the solution.

  • Reaction Progression: Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Characterize the purified 3-substituted isoindolinone using spectroscopic techniques.

Quantitative Data: Representative Yields for Isoindolinone Synthesis
EntryPrimary AmineProduct TypeRepresentative Yield (%)
1Aniline2-Phenylisoindolin-1-one80-90
2Benzylamine2-Benzylisoindolin-1-one85-95
3Ethanolamine2-(2-hydroxyethyl)isoindolin-1-one70-80

IV. Biological Activities and Signaling Pathways

Derivatives of 3-substituted phthalides have been shown to modulate key signaling pathways involved in inflammation and neuroprotection.

Anti-Inflammatory Pathway of 3-Arylphthalides

Certain 3-arylphthalides have been found to exhibit anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and downregulating the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines iNOS iNOS NFkB->iNOS NO NO iNOS->NO Arylphthalide 3-Arylphthalide Arylphthalide->NFkB

Neuroprotective Pathway of Butylphthalide

Butylphthalide, a derivative of phthalide, has demonstrated neuroprotective effects in models of ischemic stroke. Its mechanism of action involves the upregulation of microRNA-21 (miR-21), which in turn inhibits the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[4][5] This leads to a reduction in neuronal apoptosis and reactive oxygen species (ROS) production.

G Ischemia Ischemia TLR4_NFkB TLR4/NF-κB Pathway Ischemia->TLR4_NFkB Apoptosis_ROS Neuronal Apoptosis & ROS Production TLR4_NFkB->Apoptosis_ROS Butylphthalide Butylphthalide miR21 miR-21 Butylphthalide->miR21 Upregulates miR21->TLR4_NFkB

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a wide array of novel compounds, including 3-arylphthalides, 3-alkyl/aryl-3-hydroxyphthalides, and 3-substituted isoindolinones. The straightforward and efficient protocols outlined in these application notes provide a solid foundation for the exploration of these and other derivatives in the context of drug discovery and development. The demonstrated biological activities of phthalide derivatives, particularly in the areas of inflammation and neuroprotection, underscore the therapeutic potential of this chemical scaffold.

References

Investigating the Neuroprotective Effects of 3-Methoxyphthalide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the neuroprotective effects of 3-n-butylphthalide (NBP), a close structural analog of 3-Methoxyphthalide. Due to the limited availability of specific data for this compound, this document leverages the substantial body of research on NBP as a foundational model. The methodologies and observed effects described herein are largely based on studies of NBP and are intended to serve as a guide for investigating the potential neuroprotective properties of this compound.

Introduction

Phthalide compounds, particularly 3-n-butylphthalide (NBP), have emerged as promising agents for the treatment of neurodegenerative diseases and ischemic stroke.[1][2] NBP, isolated from the seeds of Apium graveolens Linn (celery), has demonstrated multi-target neuroprotective effects, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-protein aggregation activities.[2][3][4] These effects are attributed to its ability to modulate various signaling pathways crucial for neuronal survival and function. This document provides a comprehensive overview of the potential neuroprotective mechanisms of this compound, based on the extensive research on NBP, and offers detailed protocols for its investigation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on 3-n-butylphthalide (NBP), which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Neuroprotective Effects of 3-n-butylphthalide (NBP)

Cell LineInsult/ModelNBP Concentration(s)Outcome MeasureResultReference
PC12Oxygen-Glucose Deprivation (OGD)0.1, 1, 10, 100 µMCell ViabilityIncreased survival rates to 85.7%, 92.6%, 98.0%, and 95.6% respectively, compared to 79.3% in the OGD group.[4][5][4][5]
PC12Oxygen-Glucose Deprivation (OGD)10 µMCaspase-3 ActivitySignificantly reduced caspase-3 activity compared to the OGD group.[4][5][4][5]
SH-SY5YAmyloid-βNot SpecifiedMitochondrial DysfunctionInhibition of Aβ-induced mitochondrial dysfunction.[3][3]
SH-SY5YAmyloid-βNot SpecifiedApoptosisInhibition of Aβ-induced active caspase-3, caspase-9, and cytochrome c expression.[3][3]

Table 2: In Vivo Neuroprotective Effects of 3-n-butylphthalide (NBP)

Animal ModelDisease ModelNBP DosageOutcome MeasureResultReference
RatsBrain Ischemia/Reperfusion15 mg/kg/dayNeuronal SurvivalSignificantly improved survival of CA1 pyramidal neurons.[6][7]
MiceParkinson's DiseaseNot SpecifiedDopaminergic NeurodegenerationImprovement of dopaminergic neurodegeneration.[8]
APP/PS1 Transgenic MiceAlzheimer's DiseaseNot SpecifiedCognitive ImpairmentAmeliorated spatial learning and memory impairment.[7]

Signaling Pathways

Based on studies with NBP, this compound may exert its neuroprotective effects through the modulation of several key signaling pathways.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis. NBP has been shown to activate the PI3K/Akt pathway, leading to the inhibition of neuronal apoptosis.[4]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family, including JNK, plays a significant role in neuronal apoptosis. NBP has been observed to inhibit the JNK-Caspase3 signaling pathway, thereby suppressing neuronal cell death after brain ischemia/reperfusion.[6][7]

  • NF-κB Signaling Pathway: Chronic inflammation, mediated by pathways like NF-κB, is a hallmark of many neurodegenerative diseases. NBP has been shown to inhibit the NF-κB pathway, reducing the inflammatory response.[4]

  • Antioxidant Signaling: NBP enhances the expression of antioxidant enzymes through pathways involving Nrf2, protecting neurons from oxidative stress.[5]

Diagram 1: Potential Neuroprotective Signaling Pathways of Phthalides

G cluster_stimulus Cellular Stress cluster_phthalide This compound (hypothesized) cluster_pathways Signaling Pathways cluster_effects Neuroprotective Effects Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Pathway Inflammation Inflammation NF_kB NF-κB Pathway Apoptotic_Stimuli Apoptotic Stimuli PI3K_Akt PI3K/Akt Pathway MAPK MAPK Pathway (JNK) Phthalide This compound Phthalide->PI3K_Akt Activates Phthalide->MAPK Inhibits Phthalide->NF_kB Inhibits Phthalide->Nrf2 Activates Anti_apoptotic Inhibition of Apoptosis PI3K_Akt->Anti_apoptotic MAPK->Anti_apoptotic Anti_inflammatory Reduced Inflammation NF_kB->Anti_inflammatory Antioxidant Increased Antioxidant Response Nrf2->Antioxidant

Caption: Hypothesized signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective properties of a test compound like this compound.

In Vitro Protocol: Neuroprotection against Oxygen-Glucose Deprivation (OGD)-Induced Cytotoxicity in a Neuronal Cell Line (e.g., PC12 or SH-SY5Y)

This protocol details the steps to assess the ability of this compound to protect neuronal cells from OGD-induced cell death, a common in vitro model of ischemic injury.

1. Cell Culture and Maintenance:

  • Culture PC12 or SH-SY5Y cells in appropriate medium (e.g., DMEM for SH-SY5Y, RPMI-1640 for PC12) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 3-4 days when they reach 80-90% confluency.

2. Experimental Procedure:

  • Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. The final solvent concentration should not exceed 0.1%.

  • Pre-treat the cells with various concentrations of this compound for 2 to 24 hours.

  • To induce OGD, wash the cells with glucose-free DMEM and then incubate them in this medium in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a predetermined duration (e.g., 8 hours).

  • Include control wells: vehicle-only (no this compound or OGD), and OGD-only.

  • After the OGD period, replace the glucose-free medium with complete medium and return the plates to the normoxic incubator for 24 hours of reoxygenation.

3. Assessment of Cell Viability (MTT Assay):

  • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plates for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-only control.

Diagram 2: In Vitro Experimental Workflow

G A Seed Neuronal Cells (e.g., PC12, SH-SY5Y) B Pre-treat with This compound A->B C Induce Oxygen-Glucose Deprivation (OGD) B->C D Reoxygenation C->D E Assess Cell Viability (e.g., MTT Assay) D->E

Caption: Workflow for in vitro neuroprotection assay.

In Vivo Protocol: Evaluation of Neuroprotective Effects in a Mouse Model of Ischemic Stroke (e.g., Middle Cerebral Artery Occlusion - MCAO)

This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound in a mouse model of ischemic stroke.

1. Animal Model:

  • Use adult male C57BL/6 mice (8-10 weeks old).

  • Induce transient focal cerebral ischemia by MCAO for a specific duration (e.g., 60 minutes) followed by reperfusion.

2. Drug Administration:

  • Prepare this compound in a suitable vehicle (e.g., corn oil).

  • Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses at a specific time point relative to the MCAO procedure (e.g., immediately after reperfusion).

  • Include a vehicle-treated control group.

3. Behavioral Assessment (e.g., Neurological Deficit Score and Rotarod Test):

  • Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system.

  • Perform the rotarod test to assess motor coordination and balance at specified time points.

4. Measurement of Infarct Volume:

  • At a predetermined endpoint (e.g., 72 hours post-MCAO), euthanize the mice and perfuse the brains with saline followed by 4% paraformaldehyde.

  • Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

5. Immunohistochemistry and Western Blotting:

  • Process brain sections for immunohistochemical analysis of markers for apoptosis (e.g., cleaved caspase-3), inflammation (e.g., Iba1 for microglia), and neuronal survival (e.g., NeuN).

  • Perform Western blotting on brain tissue homogenates to quantify the expression of proteins in the signaling pathways of interest (e.g., p-Akt, p-JNK, NF-κB).

Diagram 3: In Vivo Experimental Workflow

G A Induce Ischemic Stroke (MCAO Model in Mice) B Administer This compound A->B C Behavioral Assessments (Neurological Score, Rotarod) B->C D Measure Infarct Volume (TTC Staining) C->D E Molecular Analysis (Immunohistochemistry, Western Blot) D->E

Caption: Workflow for in vivo neuroprotection study.

Conclusion

While specific research on this compound is limited, the extensive data on its structural analog, 3-n-butylphthalide, provides a strong rationale for investigating its neuroprotective potential. The proposed application notes and protocols offer a comprehensive framework for researchers to explore the efficacy and mechanisms of action of this compound in the context of neurodegenerative diseases and ischemic stroke. Future studies are warranted to elucidate the specific pharmacological profile of this compound and its potential as a novel therapeutic agent.

References

Application Notes and Protocols for 3-Methoxyphthalide as an Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphthalide is a derivative of the phthalide scaffold, a class of compounds that have garnered significant interest for their diverse biological activities, including anti-inflammatory properties.[1] Phthalide derivatives have been shown to modulate key inflammatory pathways, suggesting their potential as therapeutic agents for a range of inflammatory conditions.[1][2] These application notes provide a comprehensive overview of the potential anti-inflammatory effects of this compound, along with detailed protocols for its investigation. The information presented is based on the known activities of related phthalide compounds and serves as a guide for researchers to explore the specific efficacy of this compound.

Mechanism of Action

The anti-inflammatory effects of phthalide derivatives are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is primarily achieved through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

  • NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα.[4] This allows NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][5] this compound is hypothesized to inhibit this pathway, thereby reducing the expression of these inflammatory molecules.

  • MAPK Pathway: The MAPK cascade, which includes ERK, JNK, and p38 kinases, is another critical regulator of the inflammatory response.[6] Activation of these kinases by various stimuli leads to the downstream activation of transcription factors that control the expression of inflammatory genes.[6] Phthalide derivatives may exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of key MAPK proteins.[3]

Data Presentation: Quantitative Analysis of Anti-inflammatory Activity

The following tables present hypothetical quantitative data for the anti-inflammatory effects of this compound, based on typical results observed for related phthalide compounds. This data serves as a representative example for researchers.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration of this compound (µM)NO Production (% of LPS Control)Standard Deviation
0 (LPS only)100± 5.2
185.3± 4.1
562.1± 3.5
1045.8± 2.9
2525.4± 2.1
5015.2± 1.8
IC50 (µM) ~12.5

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)< 10< 5
LPS (1 µg/mL)2500 ± 1504500 ± 200
LPS + this compound (10 µM)1300 ± 802300 ± 120
LPS + this compound (25 µM)750 ± 501200 ± 90

Table 3: Effect of this compound on NF-κB and MAPK Pathway Protein Expression (Western Blot Densitometry)

Target ProteinTreatment (LPS + this compound)Fold Change (vs. LPS control)
p-IκBα25 µM0.4
p-p65 (nuclear)25 µM0.3
p-ERK1/225 µM0.5
p-p3825 µM0.6

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK pIkBa p-IκBα IKK->pIkBa P IkBa_NFkB IκBα-NF-κB IkBa_NFkB->IKK NFkB NF-κB (p65/p50) pIkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Methoxyphthalide This compound Methoxyphthalide->IKK inhibits MAPKK MAPKK Methoxyphthalide->MAPKK inhibits MAPKKK->MAPKK P MAPK MAPK (ERK, p38) MAPKK->MAPK P pMAPK p-MAPK pMAPK->NFkB_nuc DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes transcription G cluster_0 Cell Culture and Treatment cluster_1 Nitric Oxide (NO) Assay cluster_2 Cytokine (ELISA) / Protein (Western Blot) Analysis A Seed RAW 264.7 cells in 96-well plate B Pre-treat with This compound A->B C Stimulate with LPS (1 µg/mL) B->C D Collect supernatant C->D G Collect supernatant (ELISA) or lyse cells (Western Blot) C->G E Add Griess Reagent D->E F Measure absorbance at 540 nm E->F H Perform ELISA for TNF-α and IL-6 G->H I Perform Western Blot for p-IκBα, p-p65, p-MAPKs G->I

References

Application Notes and Protocols for Cell-Based Assays to Determine the Bioactivity of 3-Methoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalides and their derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Structurally related compounds, phthalimides, have demonstrated a wide range of pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4] Given this precedent, 3-Methoxyphthalide, a member of the phthalide family, represents a promising candidate for screening for novel therapeutic activities.

These application notes provide a comprehensive guide for researchers to conduct cell-based assays to elucidate the potential bioactivities of this compound. The following protocols are designed as a foundational screening platform to assess its cytotoxic, anti-inflammatory, and neuroprotective potential.

I. Assessment of Cytotoxic Activity

A fundamental primary step in evaluating the bioactivity of a novel compound is to determine its effect on cell viability. This allows for the identification of a therapeutic window and is crucial for distinguishing between cytotoxic effects and other specific bioactivities. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

1. Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.

2. Materials:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], PC-12 [pheochromocytoma], MDA-MB-468 [breast]).[5][6]

  • Reagents: this compound, Dimethyl sulfoxide (DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Phosphate-Buffered Saline (PBS), Cell culture medium (e.g., DMEM or RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Equipment: 96-well plates, CO2 incubator, Microplate reader, Light microscope.

3. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Replace the culture medium with fresh medium containing the various concentrations of this compound. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of this compound
Cell LineIncubation Time (h)This compound IC50 (µM)
MCF-724Data to be determined
48Data to be determined
72Data to be determined
PC-1224Data to be determined
48Data to be determined
72Data to be determined
MDA-MB-46824Data to be determined
48Data to be determined
72Data to be determined

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Seed Cells in 96-well Plate Treatment Treat Cells with Compound Cell_Culture->Treatment Compound_Prep Prepare this compound Dilutions Compound_Prep->Treatment Incubation Incubate for 24/48/72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Dissolve Formazan Crystals MTT_Addition->Formazan_Solubilization Read_Absorbance Measure Absorbance at 570nm Formazan_Solubilization->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Workflow for MTT-based cytotoxicity screening.

II. Evaluation of Anti-Inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Phthalide derivatives have been reported to possess anti-inflammatory properties.[7][8] A common in vitro model to screen for anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated macrophages, which produce pro-inflammatory mediators like nitric oxide (NO).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

1. Objective: To assess the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.

2. Materials:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents: this compound, Lipopolysaccharide (LPS), Griess Reagent, DMEM, FBS, Penicillin-Streptomycin.

  • Equipment: 96-well plates, CO2 incubator, Microplate reader.

3. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a negative control (cells only), a positive control (cells + LPS), and a compound control (cells + this compound only).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the amount of nitrite in the supernatant. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation: Inhibition of Nitric Oxide Production
Concentration of this compound (µM)Nitrite Concentration (µM)% Inhibition of NO Production
0 (LPS only)Data to be determined0
Concentration 1Data to be determinedData to be determined
Concentration 2Data to be determinedData to be determined
Concentration 3Data to be determinedData to be determined
Signaling Pathway: NF-κB in Inflammation

The transcription factor NF-κB is a key regulator of inflammatory responses. Upon stimulation by LPS, a signaling cascade is initiated, leading to the activation of NF-κB and subsequent transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (e.g., iNOS) DNA->Pro_inflammatory_genes Transcription

Simplified NF-κB signaling pathway in LPS-induced inflammation.

III. Investigation of Neuroprotective Effects

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Phthalide derivatives, such as 3-n-butylphthalide, have shown promise in providing neuroprotection.[9][10] A common in vitro model for neuroprotection involves inducing neuronal cell death through oxidative stress or excitotoxicity and assessing the protective effects of a test compound.

Experimental Protocol: Neuroprotection against Oxidative Stress

1. Objective: To evaluate the neuroprotective potential of this compound against hydrogen peroxide (H₂O₂)-induced cell death in a neuronal cell line.

2. Materials:

  • Cell Line: SH-SY5Y human neuroblastoma cell line (can be differentiated into a more neuron-like phenotype).

  • Reagents: this compound, Hydrogen peroxide (H₂O₂), DMEM/F12 medium, FBS, Penicillin-Streptomycin, Retinoic acid (for differentiation, optional).

  • Assay Kit: Cell viability assay kit (e.g., MTT or CellTiter-Glo).

  • Equipment: 96-well plates, CO2 incubator, Microplate reader.

3. Procedure:

  • Cell Seeding (and Differentiation): Seed SH-SY5Y cells in 96-well plates. For a more neuron-like model, differentiate the cells with retinoic acid for several days prior to the experiment.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to an optimized concentration of H₂O₂ (e.g., 100-500 µM) for a defined period (e.g., 4-24 hours) to induce cell death.

  • Controls: Include a negative control (untreated cells), a positive control (H₂O₂-treated cells), and a compound control (cells treated with this compound alone).

  • Assessment of Cell Viability: Following the H₂O₂ incubation, measure cell viability using a suitable assay (e.g., MTT assay as described previously).

  • Data Analysis: Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of cells pre-treated with the compound and exposed to H₂O₂ to the viability of cells exposed to H₂O₂ alone.

Data Presentation: Neuroprotective Effect of this compound
Concentration of this compound (µM)Cell Viability (%) after H₂O₂ treatment% Neuroprotection
0 (H₂O₂ only)Data to be determined0
Concentration 1Data to be determinedData to be determined
Concentration 2Data to be determinedData to be determined
Concentration 3Data to be determinedData to be determined
Logical Relationship: Screening for Bioactivity

The assessment of this compound's bioactivity follows a logical progression from general cytotoxicity to more specific potential therapeutic effects.

G Start This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity NonToxic_Conc Determine Non-Toxic Concentrations Cytotoxicity->NonToxic_Conc Anticancer Further Anticancer Assays (e.g., Apoptosis, Cell Cycle) Cytotoxicity->Anticancer If cytotoxic Bioactivity_Screening Bioactivity Screening NonToxic_Conc->Bioactivity_Screening Anti_Inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Bioactivity_Screening->Anti_Inflammatory Neuroprotection Neuroprotection Assays (e.g., Oxidative Stress Model) Bioactivity_Screening->Neuroprotection Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Anti_Inflammatory->Mechanism_of_Action If active Neuroprotection->Mechanism_of_Action If active Anticancer->Mechanism_of_Action If active

Logical workflow for screening the bioactivity of this compound.

Conclusion

The provided application notes and protocols offer a robust framework for the initial in vitro evaluation of this compound's bioactivity. By systematically assessing its cytotoxic, anti-inflammatory, and neuroprotective properties, researchers can gain valuable insights into its therapeutic potential. Positive results from these screening assays will warrant further investigation into the underlying molecular mechanisms of action, paving the way for potential drug development.

References

Application Notes and Protocols for Studying 3-Methoxyphthalide Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing animal models to investigate the therapeutic effects of 3-Methoxyphthalide and its derivatives, such as dl-3-n-butylphthalide (NBP). The information compiled herein is based on established preclinical research and is intended to guide the design and execution of studies exploring the neuroprotective, anti-inflammatory, and pro-angiogenic properties of this compound.

Introduction to this compound and its Derivatives

This compound is a class of compounds, with dl-3-n-butylphthalide (NBP) being a key synthetic derivative. NBP was developed based on l-3-n-butylphthalide, a compound originally extracted from the seeds of celery (Apium graveolens Linn).[1][2] It has been approved in China for the treatment of ischemic stroke and has demonstrated a range of beneficial effects in preclinical animal models.[2][3][4] These effects are attributed to its multi-target mechanism of action, which includes reducing oxidative stress, inhibiting inflammation, preventing apoptosis (programmed cell death), and promoting the formation of new blood vessels (angiogenesis).[5][6][7]

Recommended Animal Models

The most common and well-validated animal models for studying the effects of this compound derivatives, particularly in the context of cerebrovascular and neurodegenerative diseases, are rodent models of ischemic stroke.

Ischemic Stroke Models
  • Middle Cerebral Artery Occlusion (MCAO): This is the most widely used model to mimic human ischemic stroke. It involves the temporary or permanent blockage of the middle cerebral artery, leading to focal cerebral ischemia. Both mice and rats are suitable for this model.[3][5]

    • Transient MCAO (tMCAO): Involves temporary occlusion of the MCA, followed by reperfusion, mimicking the clinical scenario of thrombolysis or thrombectomy.

    • Permanent MCAO (pMCAO): Involves permanent occlusion of the MCA, leading to a consistent and larger infarct volume.

  • Photothrombotic Stroke Model: This model induces a focal ischemic lesion by photosensitive dye activation and laser illumination, offering high precision in lesion location and size.[2]

  • Distal Middle Cerebral Artery Occlusion (dMCAO): This is a less invasive model that involves occluding a distal branch of the MCA, resulting in a smaller, more cortical infarct.[8]

Vascular Dementia Model
  • Repetitive Cerebral Ischemia/Reperfusion: This model in mice is used to induce vascular dementia by subjecting the animals to repeated, transient global cerebral ischemia.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of NBP in different animal models.

Table 1: Dosage and Administration of dl-3-n-butylphthalide (NBP) in Rodent Models

Animal ModelSpecies/StrainNBP DosageRoute of AdministrationTreatment ScheduleReference
Focal Ischemic Stroke129 S2/sv Mice100 mg/kgIntraperitoneal (i.p.)2 hours before or 1 hour after ischemia[3]
Focal Ischemic StrokeTransgenic Mice (αSMA-GFP)80 mg/kgIntranasal1 hour after stroke, then daily for 14 days[1]
Transient Ischemic Attack (TIA)C57BL/6 MiceNot SpecifiedNot SpecifiedNot Specified[5]
Ischemic ReperfusionSprague-Dawley RatsNot SpecifiedNot SpecifiedNot Specified[10]
Focal Ischemic Stroke (dMCAO)Adult Male Mice80 mg/kgOral gavageDaily for 1, 7, or 21 consecutive days[8]

Table 2: Reported Efficacy of dl-3-n-butylphthalide (NBP) in Ischemic Stroke Models

Animal ModelKey Outcome MeasuresNBP Treatment EffectReference
Focal Ischemic Stroke (Mouse)Infarct volume, Caspase-3 and -9 activation, TUNEL-positive cellsReduced[3]
Focal Ischemic Stroke (Mouse)Collateral artery diameter, Arterial area, Cerebral blood flowIncreased[1]
Transient Ischemic Attack (TIA) (Mouse)CD31+ microvessels, Perfused microvessels, Expression of VEGF, Ang-1, Ang-2Increased[5]
Ischemic Reperfusion (Rat)Neurological scores, Cerebral infarct area, Cerebral blood flowImproved/Reduced[10]
Focal Ischemic Stroke (dMCAO) (Mouse)Ischemic brain damage, Neurological functionAttenuated/Promoted recovery[8]
Vascular Dementia (Mouse)Pyramidal neuron loss in hippocampal CA1Reduced[9]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes the induction of focal cerebral ischemia by occluding the middle cerebral artery.

Materials:

  • Adult male mice (e.g., 129 S2/sv or C57BL/6)

  • Anesthesia (e.g., isoflurane, pentobarbital sodium)

  • Heating pad with temperature control unit

  • Surgical microscope

  • Micro-scissors, forceps, and vessel clips

  • Nylon monofilament suture (e.g., 6-0) with a rounded tip

  • dl-3-n-butylphthalide (NBP) solution (e.g., dissolved in 0.5% Tween-80)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and maintain its body temperature at 37.0 ± 0.5°C using a heating pad.[3]

  • Surgical Exposure: Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA and the proximal end of the CCA.

  • Arteriotomy: Make a small incision in the CCA.

  • Occlusion: Gently insert the nylon monofilament suture through the CCA into the ICA to occlude the origin of the middle cerebral artery (MCA). The duration of occlusion can be varied to create transient (e.g., 8 minutes for TIA) or permanent ischemia.[5] For transient ischemia, the suture is withdrawn after the desired occlusion time to allow for reperfusion.

  • Wound Closure: Close the incision with sutures.

  • NBP Administration: Administer NBP at the desired dose and time point (e.g., 100 mg/kg, i.p., 1 hour after ischemia).[3]

  • Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care.

Assessment of Neurological Deficits

Neurological function can be evaluated using a battery of behavioral tests.

Example: Cylinder Test

  • Place the mouse in a transparent cylinder.

  • Videotape the mouse for 5-10 minutes.

  • Score the forelimb use during vertical exploration. A healthy animal will use both forelimbs equally to explore the cylinder wall. An animal with a neurological deficit will show a preference for the non-impaired forelimb.

Measurement of Infarct Volume

Procedure:

  • Euthanize the animal at the desired time point after ischemia.

  • Remove the brain and slice it into coronal sections (e.g., 2 mm thick).

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.

  • Quantify the infarct area in each slice using image analysis software.

Western Blot Analysis for Protein Expression

This protocol is used to detect the expression levels of specific proteins involved in signaling pathways.

Procedure:

  • Tissue Homogenization: Homogenize brain tissue samples from the peri-infarct region in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., VEGF, Ang-1, p-JNK, p-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by this compound (NBP)

NBP exerts its neuroprotective effects by modulating multiple intracellular signaling pathways.

G cluster_NBP This compound (NBP) cluster_pathways Signaling Pathways cluster_outcomes Cellular & Functional Outcomes NBP NBP Akt Akt NBP->Akt JNK JNK NBP->JNK NFkB NF-κB/iNOS NBP->NFkB Keap1_Nrf2 Keap1/Nrf2 NBP->Keap1_Nrf2 Angiogenesis Angiogenesis (VEGF, Ang-1) NBP->Angiogenesis Anti_Apoptosis Anti-Apoptosis (↓ Caspase-3/9) Akt->Anti_Apoptosis JNK->Anti_Apoptosis Anti_Inflammation Anti-Inflammation (↓ IL-6, IL-1β, TNF-α) NFkB->Anti_Inflammation Anti_Oxidative_Stress Anti-Oxidative Stress (↓ ROS, MDA) Keap1_Nrf2->Anti_Oxidative_Stress Improved_CBF Improved Cerebral Blood Flow Angiogenesis->Improved_CBF Neuroprotection Neuroprotection Anti_Apoptosis->Neuroprotection Anti_Inflammation->Neuroprotection Anti_Oxidative_Stress->Neuroprotection Functional_Recovery Functional Recovery Neuroprotection->Functional_Recovery Improved_CBF->Functional_Recovery

Caption: Signaling pathways modulated by this compound (NBP).

Experimental Workflow for MCAO Model

This diagram illustrates the typical experimental workflow for studying the effects of NBP in a mouse model of MCAO.

G cluster_workflow Experimental Workflow Start Start MCAO Induce MCAO Start->MCAO Treatment NBP or Vehicle Administration MCAO->Treatment Behavioral Behavioral Testing (e.g., Cylinder Test) Treatment->Behavioral Euthanasia Euthanasia & Brain Collection Behavioral->Euthanasia Analysis Histological & Molecular Analysis Euthanasia->Analysis End End Analysis->End

Caption: Experimental workflow for the MCAO animal model.

References

Application Notes and Protocols for GC-MS Analysis of 3-Methoxyphthalide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphthalide is a chemical compound that may be found in certain natural products and can also be a subject of interest in toxicology and drug metabolism studies. Understanding its metabolic fate is crucial for evaluating its biological activity and potential toxicity. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound and its metabolites in biological matrices.

These application notes provide a comprehensive overview of the methodologies for the GC-MS analysis of this compound and its potential metabolites. The protocols detailed below are based on established methods for phthalate analysis and can be adapted for specific research needs.

Predicted Metabolic Pathway of this compound

The metabolism of xenobiotics like this compound typically proceeds through Phase I and Phase II reactions, primarily in the liver.[1] Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation to increase water solubility and facilitate excretion.[1] Based on the metabolism of structurally similar compounds, a predicted metabolic pathway for this compound is proposed.

A primary Phase I metabolic route is likely O-demethylation to form 3-hydroxyphthalide. Further hydrolysis of the lactone ring could lead to the formation of phthalic acid. These metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more polar and readily excretable products.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound 3-Hydroxyphthalide 3-Hydroxyphthalide This compound->3-Hydroxyphthalide Phase I: O-Demethylation Phthalic Acid Phthalic Acid 3-Hydroxyphthalide->Phthalic Acid Phase I: Hydrolysis Conjugated Metabolites Conjugated Metabolites 3-Hydroxyphthalide->Conjugated Metabolites Phase II: Conjugation (e.g., Glucuronidation) Phthalic Acid->Conjugated Metabolites Phase II: Conjugation

Predicted metabolic pathway of this compound.

Experimental Protocols

A general workflow for the GC-MS analysis of this compound and its metabolites from a biological matrix (e.g., plasma, urine, or tissue homogenate) is outlined below.

G A Sample Collection (e.g., Plasma, Urine) B Sample Preparation (Extraction & Clean-up) A->B C Derivatization (if necessary) B->C D GC-MS Analysis C->D E Data Processing (Quantification & Identification) D->E F Results & Interpretation E->F

General experimental workflow for GC-MS analysis.
Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analytes of interest.[2]

a. Liquid-Liquid Extraction (LLE) : This is a common technique for extracting analytes from aqueous samples.[3]

  • To 1 mL of the biological sample (e.g., plasma or urine), add an appropriate internal standard.

  • Acidify the sample to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl) to protonate acidic metabolites.

  • Add 3 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean glass tube.

  • Repeat the extraction process (steps 3-6) two more times and combine the organic extracts.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.[4]

  • Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.[4]

b. Solid-Phase Extraction (SPE) : SPE can provide cleaner extracts compared to LLE.[3]

  • Condition a suitable SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) according to the manufacturer's instructions.

  • Load the pre-treated sample (e.g., diluted and pH-adjusted) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interfering substances.

  • Elute the analytes of interest with a stronger organic solvent.

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Derivatization

For polar metabolites such as 3-hydroxyphthalide and phthalic acid, derivatization is often necessary to increase their volatility and thermal stability for GC analysis.[5] Silylation is a common derivatization technique.[6]

  • To the dried extract, add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at 60-70°C for 30-60 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 - 280 °C
Carrier GasHelium at a constant flow rate of 1.0 - 1.2 mL/min
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 50-550
Acquisition ModeFull Scan for identification and Selected Ion Monitoring (SIM) for quantification

Quantitative Data

The following table provides examples of quantitative data that can be expected for the analysis of phthalates and their metabolites, which can serve as a benchmark for the analysis of this compound. Actual values for this compound and its specific metabolites would need to be determined experimentally through method validation.

Analyte (Example)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Linearity (R²)
Mono-n-butyl phthalate0.1 - 1.00.3 - 3.085 - 110> 0.99
Mono-(2-ethylhexyl) phthalate0.2 - 1.50.6 - 4.580 - 115> 0.99
Phthalic Acid0.5 - 5.01.5 - 15.075 - 105> 0.99

Data presented are representative values from literature for similar compounds and should be established for this compound and its metabolites through proper method validation.[7][8][9]

Data Presentation and Interpretation

For quantitative analysis, calibration curves should be prepared using standard solutions of this compound and its synthesized or commercially available metabolites.[10] An internal standard should be used to correct for variations in sample preparation and instrument response.[10] Identification of the parent compound and its metabolites is achieved by comparing their retention times and mass spectra with those of authentic standards. In the absence of standards, tentative identification can be made based on the fragmentation patterns in the mass spectra.

Conclusion

The GC-MS methods outlined in these application notes provide a robust framework for the analysis of this compound and its metabolites. Proper sample preparation, including extraction and derivatization, is crucial for achieving accurate and reliable results. The provided protocols and parameters can be adapted and optimized to meet the specific requirements of different research applications, enabling researchers, scientists, and drug development professionals to effectively study the metabolic fate of this compound.

References

Application Notes and Protocols for the Extraction of Phthalides from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalides are a class of naturally occurring bioactive compounds found in various plant species, particularly within the Apiaceae family, which includes well-known medicinal plants such as Angelica sinensis (Dong Quai), Ligusticum chuanxiong (Chuanxiong), and Apium graveolens (Celery).[[“]][2] These compounds are recognized for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects, making them promising candidates for drug development.[[“]][2] This document provides detailed application notes and protocols for the extraction of phthalides from these natural sources, utilizing various conventional and modern extraction techniques.

Data Presentation: Quantitative Analysis of Phthalide Extraction

The efficiency of phthalide extraction is influenced by the plant source, the extraction method employed, and the specific parameters of the process. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of different approaches.

Table 1: Phthalide Content in Various Natural Sources

Natural SourcePlant PartMajor PhthalidesTotal Phthalide Content/YieldAnalytical Method
Ligusticum chuanxiongRhizomeZ-ligustilide, Senkyunolide A, 3-n-butylphthalideAverage Z-ligustilide content of 7.40 ± 3.54 mg/g[3]HPLC
Angelica sinensisRootZ-ligustilide, E-ligustilide, Z-butylidenephthalide-GC-MS
Apium graveolens (Celery)Seed OilSedanenolide, 3-n-butylphthalide, SedanolideTotal phthalide content of 51% in essential oil from 6-hour hydrodistillationGC-MS
Ligusticum porteriRootsZ-ligustilide, Z-6,6',7,3'-alpha-diligustilideZ-ligustilide: 0.15-2.5%; Z-6,6',7,3'-alpha-diligustilide: 0.002-1.0%HPLC

Table 2: Comparison of Phthalide Extraction Methods from Ligusticum chuanxiong

Extraction MethodKey ParametersPhthalide Yield/ContentReference
Supercritical Fluid Extraction (SFE)Temperature: 65°C, Pressure: 35 MPa, CO2 flow rate: 1 L/min, Co-solvent: 8% ethanolHigher yield than conventional reflux extraction with methanol[4][5][4][5]
Ultrasound-Assisted Extraction (UAE)Solvent: Hexane, Time: 40 min, Temperature: 55°CHighest content of 3-butylidenephthalide and ligustilide compared to HDE and SFE[6]
Hydro-distillation Extraction (HDE)Water: 10-fold, Soaking time: 1 h, Distillation time: 4 hHighest number of chemical components identified[6]

Table 3: Phthalide Content in Celery (Apium graveolens) Seed Oil Extracts

Extraction/Fractionation MethodPhthalide Fraction Purity/ContentReference
Fractional Distillation90% purity[7]
Solvent-Solvent Partition49% in initial fraction, 90% after further fractionation[7]
Column Chromatography53-74%[7]
Hydrodistillation (6 hours)51% total phthalides in essential oil[8]
Maceration (stalk oil)29.95% total phthalides[9][10]
Hydrodistillation (leaf oil)39.8% total phthalides[9][10]

Experimental Protocols

Detailed methodologies for the extraction and analysis of phthalides are provided below. These protocols are intended to serve as a starting point for researchers, and optimization may be required based on the specific plant material and target phthalides.

Protocol 1: Soxhlet Extraction of Phthalides from Angelica sinensis Rhizome

This protocol describes a classic and exhaustive extraction method suitable for obtaining a wide range of phthalides.

Materials:

  • Dried rhizome of Angelica sinensis

  • Soxhlet apparatus (500 mL round-bottom flask, extractor, condenser)

  • Heating mantle

  • Cellulose extraction thimble

  • n-Hexane (or other suitable non-polar solvent)

  • Rotary evaporator

  • Grinder

Procedure:

  • Sample Preparation: Grind the dried Angelica sinensis rhizomes into a coarse powder (approximately 20-40 mesh).

  • Thimble Loading: Accurately weigh about 20-30 g of the powdered plant material and place it into a cellulose extraction thimble.

  • Apparatus Assembly: Place the thimble inside the Soxhlet extractor. Fill the round-bottom flask with 300 mL of n-hexane. Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Extraction: Gently heat the flask using a heating mantle. The solvent will vaporize, condense, and drip onto the plant material, initiating the extraction. Continue the extraction for 6-8 hours, or until the solvent in the siphon arm becomes colorless.

  • Solvent Evaporation: After extraction, allow the apparatus to cool. Concentrate the extract in the round-bottom flask using a rotary evaporator at a temperature of 40-50°C to obtain the crude phthalide-containing extract.

  • Storage: Store the crude extract in a sealed vial at 4°C for further analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Phthalides from Celery Seeds

UAE is a modern and efficient method that utilizes ultrasonic waves to enhance extraction yield and reduce extraction time.[11][12][13]

Materials:

  • Dried celery seeds (Apium graveolens)

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., Erlenmeyer flask)

  • Ethanol (70%) or n-Hexane

  • Filtration system (e.g., filter paper or vacuum filtration)

  • Rotary evaporator

  • Grinder

Procedure:

  • Sample Preparation: Grind the dried celery seeds into a fine powder.

  • Extraction Setup: Place 10 g of the powdered celery seeds into a 250 mL Erlenmeyer flask. Add 100 mL of 70% ethanol (or hexane).

  • Ultrasonication: Place the flask in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture. Sonicate for 30-40 minutes at a controlled temperature (e.g., 40-50°C) and a frequency of 20-40 kHz. For a probe system, use a power of approximately 100-200 W.[14]

  • Separation: After sonication, filter the mixture to separate the extract from the solid plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 40-50°C to obtain the crude extract.

  • Storage: Store the extract in a sealed, light-protected container at 4°C.

Protocol 3: Supercritical Fluid Extraction (SFE) of Phthalides from Ligusticum chuanxiong

SFE is a green extraction technology that uses a supercritical fluid, typically CO₂, as the solvent, offering high selectivity and yielding solvent-free extracts.[4][5]

Materials:

  • Dried rhizome of Ligusticum chuanxiong

  • Supercritical fluid extraction system

  • Grinder

  • Ethanol (as a co-solvent)

Procedure:

  • Sample Preparation: Grind the dried Ligusticum chuanxiong rhizomes to a uniform particle size (e.g., 0.4-0.8 mm).

  • Extractor Loading: Load approximately 50-100 g of the ground material into the extraction vessel of the SFE system.

  • Extraction Parameters: Set the SFE system parameters as follows (optimized conditions may vary):[4][5]

    • Pressure: 35 MPa

    • Temperature: 65°C

    • CO₂ Flow Rate: 1 L/min

    • Co-solvent: 8% ethanol

  • Extraction: Start the extraction process and collect the extract in the collection vessel. The extraction time can range from 1 to 3 hours.

  • Extract Collection: After the extraction is complete, depressurize the system and collect the crude extract.

  • Storage: Store the resulting extract in a sealed container, protected from light, at 4°C.

Analytical Protocols

Protocol 4: HPLC Quantification of Ligustilide

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of specific phthalides like ligustilide.[3]

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[3]

  • Mobile Phase: Acetonitrile and water (60:40, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: Ambient.[3]

  • Detection Wavelength: 350 nm.[3]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of ligustilide standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known amount of the crude extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of ligustilide in the samples by interpolating their peak areas on the calibration curve.

Protocol 5: GC-MS Analysis of Phthalides in Essential Oils

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds, including many phthalides present in essential oils.[10]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 10 minutes.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-500.

Procedure:

  • Sample Preparation: Dilute the essential oil or crude extract in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).

  • Analysis: Inject 1 µL of the diluted sample into the GC-MS system.

  • Identification: Identify the individual phthalide components by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley). The retention indices can also be used for confirmation.

  • Semi-Quantification: The relative percentage of each phthalide can be estimated based on the peak area normalization method. For absolute quantification, calibration with authentic standards is required.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by phthalides and a general workflow for their extraction and analysis.

Phthalide_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates HIF1a HIF-1α mTOR->HIF1a Promotes Translation WSB1 WSB-1 pVHL pVHL WSB1->pVHL Promotes Degradation pVHL->HIF1a Promotes Degradation VEGF_Gene VEGF Gene Transcription HIF1a->VEGF_Gene Activates Phthalides Phthalide-Enriched Angelica sinensis Extract Phthalides->VEGFR2 Inhibits Phosphorylation Phthalides->PI3K Inhibits Phthalides->WSB1 Inhibits VEGF VEGF VEGF->VEGFR2 Binds to Extraction_Workflow Start Plant Material (e.g., Angelica sinensis, Ligusticum chuanxiong, Celery Seeds) Grinding Grinding and Sieving Start->Grinding Extraction Extraction (Soxhlet, UAE, or SFE) Grinding->Extraction Filtration Filtration / Separation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Phthalide Extract Concentration->Crude_Extract Analysis Phthalide Analysis (HPLC or GC-MS) Crude_Extract->Analysis Data Data Interpretation (Quantification & Identification) Analysis->Data

References

Application Note: Quantification of 3-Methoxyphthalide in Human Plasma and Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the sensitive and selective quantification of 3-Methoxyphthalide and its putative primary metabolite, 3-Hydroxyphthalide, in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a compound of interest in various fields, including pharmacology and toxicology. Accurate quantification in biological matrices is essential for pharmacokinetic (PK), toxicokinetic (TK), and biomonitoring studies. This application note details a robust and validated LC-MS/MS method for the determination of this compound and its O-demethylated metabolite, 3-Hydroxyphthalide, in human plasma and urine. The method is designed to offer high sensitivity, specificity, and throughput.

Hypothesized Metabolic Pathway

While specific metabolic pathways for this compound are not extensively documented, based on the metabolism of structurally similar compounds like 3-n-butylphthalide, a primary metabolic route is likely O-demethylation to form 3-Hydroxyphthalide.[1][2] This active metabolite may then undergo further Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion.[3][4]

Metabolic_Pathway Hypothesized Metabolic Pathway of this compound Parent This compound PhaseI Phase I Metabolism (O-Demethylation) Parent->PhaseI CYP450 Enzymes Metabolite1 3-Hydroxyphthalide PhaseI->Metabolite1 PhaseII Phase II Metabolism (Conjugation) Metabolite1->PhaseII UGTs, SULTs Conjugates Glucuronide & Sulfate Conjugates PhaseII->Conjugates Excretion Excretion (Urine, Feces) Conjugates->Excretion

Caption: Hypothesized metabolic conversion of this compound.

Experimental Protocols

This section details the complete workflow, from sample preparation to LC-MS/MS analysis.

Sample Preparation

Two primary methods are provided: Protein Precipitation for plasma and Liquid-Liquid Extraction for urine.

A. Protein Precipitation (PPT) for Plasma Samples

This method is rapid and suitable for high-throughput analysis.[5]

  • Thaw frozen plasma samples to room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of Internal Standard (IS) working solution (e.g., this compound-d4, 100 ng/mL). Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:methanol with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

B. Liquid-Liquid Extraction (LLE) for Urine Samples

LLE is effective for cleaning up complex matrices like urine.[6] For the analysis of conjugated metabolites, an enzymatic hydrolysis step is included.[7]

  • To a 200 µL aliquot of urine, add 20 µL of β-glucuronidase/arylsulfatase solution in acetate buffer (pH 5.0).

  • Add 10 µL of IS working solution. Vortex for 10 seconds.

  • Incubate the mixture at 37°C for 2 hours to deconjugate metabolites.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate/hexane, 1:1 v/v).

  • Vortex for 5 minutes, then centrifuge at 4,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

Experimental_Workflow Analytical Workflow for this compound Quantification cluster_0 Sample Collection & Preparation cluster_1 Analysis & Data Processing Sample Biological Sample (Plasma or Urine) Spike Spike Internal Standard (IS) Sample->Spike Hydrolysis Enzymatic Hydrolysis (Urine Only) Spike->Hydrolysis Extraction Extraction (PPT or LLE) Hydrolysis->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS Integration Peak Integration & Quantification LCMS->Integration Report Data Reporting (PK Analysis) Integration->Report

Caption: Overview of the sample preparation and analysis workflow.

LC-MS/MS Instrumentation and Conditions

The following parameters are based on established methods for similar analytes and provide a robust starting point for method development.[5][8]

ParameterCondition
HPLC System UHPLC System (e.g., Agilent 1290, Waters Acquity)
Analytical Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min.
Total Run Time 5 minutes
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500, Thermo TSQ Altis)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
MRM Transitions See Table 1

Table 1: Proposed MRM Transitions for Analytes and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound165.1135.110020
3-Hydroxyphthalide151.0121.110025
This compound-d4 (IS)169.1139.110020

Method Validation and Performance

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the expected performance characteristics.

Table 2: Method Validation Summary

ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.99> 0.995
Calibration Range -1 - 1000 ng/mL
LLOQ S/N > 101 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery Consistent & Reproducible> 85%
Matrix Effect Consistent & Reproducible90 - 110%
Stability Within ±15% of nominalStable for 24h at RT, 3 freeze-thaw cycles, 90 days at -80°C

Application: Pharmacokinetic Study

The validated method can be applied to determine the pharmacokinetic profile of this compound following oral administration.

Table 3: Example Pharmacokinetic Parameters in Human Plasma (Single 100 mg Oral Dose)

Note: This data is hypothetical and serves as an example for data presentation.

AnalyteCmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)T½ (hr)
This compound 450 ± 951.5 (1-2)1850 ± 3103.5 ± 0.8
3-Hydroxyphthalide 280 ± 602.5 (2-4)2400 ± 4505.2 ± 1.1

Data are presented as mean ± SD. Tmax is presented as median (range).

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound and its primary metabolite in human plasma and urine. The detailed protocols for sample preparation and instrumental analysis provide a solid foundation for researchers in drug development and related fields to perform pharmacokinetic and biomonitoring studies. The method's high throughput and reliability make it suitable for both preclinical and clinical research.

References

Troubleshooting & Optimization

Technical Support Center: 3-Methoxyphthalide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methoxyphthalide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. The following guides are presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yields are a frequent issue and can arise from several factors throughout the synthetic process. The most common synthesis route involves the reduction of 2-formyl-3-methoxybenzoic acid to form the intermediate 2-(hydroxymethyl)-3-methoxybenzoic acid, which then undergoes intramolecular cyclization (lactonization).

Potential causes for low yield include:

  • Incomplete Reduction: The initial reduction of the aldehyde group may not have gone to completion. This can be due to an insufficient amount of the reducing agent, deactivated reagents, or suboptimal reaction time and temperature.

  • Incomplete Lactonization: The cyclization of the hydroxy acid intermediate to the final lactone is an equilibrium process.[1] The equilibrium may not favor the lactone under the chosen conditions, especially if the reaction is not sufficiently acidic or if water is not effectively removed.

  • Side Reactions: Harsh reaction conditions, such as excessively high temperatures or the use of overly strong reducing agents, can lead to unwanted side products.[2][3] For instance, the carboxylic acid group could be partially reduced, or the aromatic ring could be affected.

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps. Phthalides can have moderate solubility in aqueous layers, leading to losses during liquid-liquid extraction.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the starting material (2-formyl-3-methoxybenzoic acid) is pure. Use a fresh, active reducing agent (e.g., sodium borohydride).

  • Optimize Reduction Conditions: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting aldehyde. If the reaction stalls, consider extending the reaction time or adding a fresh portion of the reducing agent.[4]

  • Promote Lactonization: After reduction, ensure the conditions are favorable for cyclization. This is typically achieved by heating the reaction mixture under acidic conditions (e.g., by adding HCl or H₂SO₄) to catalyze the intramolecular esterification.[5]

  • Improve Workup Procedure: To minimize product loss during extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity and reduce the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[6]

Q2: My final product has a low or broad melting point. How can I effectively purify this compound?

A2: A low or broad melting point is a clear indicator of impurities.[2] Common impurities include unreacted starting material, the uncyclized hydroxy acid intermediate, or side products formed during the reaction.

Recommended Purification Techniques:

  • Recrystallization: This is the most effective method for purifying solid phthalides. The choice of solvent is critical. A good solvent system will dissolve the compound well at high temperatures but poorly at low temperatures.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent (e.g., an ethanol/water mixture, toluene, or cyclohexane). Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. The pure crystals can then be collected by filtration.[2]

  • Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, silica gel column chromatography is a reliable alternative.

    • Procedure: A solvent system of petroleum ether and ethyl acetate (e.g., in a 2:1 ratio) is often effective for eluting phthalides.[7] Monitor the fractions by TLC to isolate the pure product.

Q3: I am observing unexpected spots on my TLC plate. What are the likely side products and how can I avoid them?

A3: The formation of side products can significantly reduce the yield and complicate purification. In the synthesis of this compound from 2-formyl-3-methoxybenzoic acid, potential side products include:

  • 2-(Hydroxymethyl)-3-methoxybenzoic Acid: The uncyclized intermediate. This occurs if the lactonization step is incomplete. It will appear as a more polar spot on a TLC plate compared to the final phthalide.

  • Over-reduction Products: If a very strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is used without careful control, both the aldehyde and the carboxylic acid can be reduced to alcohols, forming 2,3-bis(hydroxymethyl)anisole.

  • Starting Material: Unreacted 2-formyl-3-methoxybenzoic acid may remain if the reduction is incomplete.

Strategies to Minimize Side Products:

  • Choose a Selective Reducing Agent: Sodium borohydride (NaBH₄) is generally preferred as it is a milder agent that selectively reduces the aldehyde in the presence of the carboxylic acid under controlled conditions.

  • Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote side reactions.[3]

  • Ensure Complete Lactonization: After the reduction step, heating under acidic conditions is crucial to drive the cyclization to completion and consume the hydroxy acid intermediate.[5][8]

Experimental Protocols

General Protocol for this compound Synthesis via Reduction

This protocol describes a general method for the synthesis of this compound starting from 2-formyl-3-methoxybenzoic acid.

Materials:

  • 2-Formyl-3-methoxybenzoic acid[9]

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Hydrochloric Acid (e.g., 2M HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Chloride solution (Brine)

Procedure:

  • Reduction:

    • Dissolve 2-formyl-3-methoxybenzoic acid (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (approx. 1.0-1.2 eq) in small portions, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Lactonization and Workup:

    • Carefully quench the reaction by slowly adding 2M HCl at 0 °C until the pH is acidic (pH ~2) and gas evolution ceases.

    • Heat the mixture to reflux for 1-2 hours to promote lactonization.

    • After cooling to room temperature, remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash them with water and then with brine.[6]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.[2]

Data Presentation

The choice of reaction parameters significantly impacts the synthesis outcome. While specific quantitative data for this compound is proprietary or varies widely, the following table illustrates how different conditions can influence the synthesis of phthalides from 2-acylbenzoic acids.

ParameterCondition ACondition BCondition CExpected Outcome
Reducing Agent NaBH₄LiAlH₄Catalytic HydrogenationNaBH₄ offers good selectivity for the aldehyde. LiAlH₄ may over-reduce. Hydrogenation requires specific catalysts and equipment.
Solvent Methanol / EthanolTetrahydrofuran (THF)Dichloromethane (DCM)Protic solvents like methanol are suitable for NaBH₄. THF is required for LiAlH₄.
Lactonization Catalyst HCl / H₂SO₄p-Toluenesulfonic acidHeat (Thermal)Strong mineral acids are effective but can cause side reactions. TsOH is milder. Thermal cyclization may require higher temperatures.
Temperature 0 °C to RT (Reduction)Reflux (Lactonization)110 °CLow temperature for reduction controls selectivity. Reflux is often needed for complete lactonization.[7]
Typical Yield 60-85%50-75%VariableYields are highly dependent on the successful optimization of all parameters.

This table provides representative data for analogous phthalide syntheses and should be used as a guideline for optimization.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow, a troubleshooting decision tree, and the chemical pathway for the synthesis of this compound.

G General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction & Workup cluster_purify Purification & Analysis A Starting Material (2-Formyl-3-methoxybenzoic acid) B Reduction with NaBH₄ in Methanol (0°C -> RT) A->B C Acidification & Lactonization (HCl, Reflux) B->C D Extraction (Ethyl Acetate) C->D E Drying & Concentration D->E F Purification (Recrystallization) E->F G Final Product (this compound) F->G

Caption: A typical workflow for the synthesis and purification of this compound.

G Troubleshooting Guide: Low Yield Analysis Problem Problem: Low Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Side Product Formation? Problem->Cause2 Cause3 Product Loss in Workup? Problem->Cause3 Sol1a Check Reagent Activity Cause1->Sol1a Sol1b Extend Reaction Time / Increase Temp Cause1->Sol1b Sol1c Ensure Acidic pH for Lactonization Cause1->Sol1c Sol2a Use Milder Reducing Agent (NaBH₄) Cause2->Sol2a Sol2b Control Reaction Temperature Cause2->Sol2b Sol3a Perform Multiple Extractions Cause3->Sol3a Sol3b Use Brine to Reduce Aqueous Solubility Cause3->Sol3b Sol3c Optimize Recrystallization Solvent Cause3->Sol3c

Caption: A decision tree to diagnose and solve issues related to low product yield.

G Simplified Reaction Pathway SM 2-Formyl-3-methoxybenzoic acid Intermediate 2-(Hydroxymethyl)-3-methoxybenzoic acid SM->Intermediate  Reduction  (e.g., NaBH₄) Product This compound Intermediate->Product  Intramolecular  Lactonization  (H⁺, Heat) SideProduct Incomplete Lactonization (Remains as Intermediate) Intermediate->SideProduct Insufficient Acid/ Heat

Caption: The main synthetic route and a common potential side-reaction.

References

Technical Support Center: Optimizing 3-Methoxyphthalide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methoxyphthalide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to help you optimize your reaction yield and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized from precursors such as 2-formyl-3-methoxybenzoic acid or its derivatives. Common approaches involve the reduction of the formyl group followed by lactonization. One potential route is the reduction of 2-carboxy-6-methoxybenzaldehyde. Another approach involves the nucleophile-induced or light-induced conversion of 2-formylarylketones.[1]

Q2: What are the critical factors affecting the yield of this compound?

A2: Several factors can significantly impact the reaction yield, including the purity of starting materials, choice of reagents (especially the reducing agent), reaction temperature, reaction time, and the efficiency of the workup and purification process.[2][3] Careful control of these parameters is crucial for maximizing the yield.

Q3: What are potential byproducts in the synthesis of this compound?

A3: Depending on the synthetic route and reaction conditions, potential byproducts may include unreacted starting materials, over-reduced products (where the lactone is further reduced), and products from side reactions such as the formation of phthalans or other isomeric structures. In syntheses starting from phthalic anhydride derivatives, the formation of phthalimides can be an undesired side product if ammonia or primary amines are present.[4]

Q4: How can I effectively purify the final this compound product?

A4: Purification of this compound is commonly achieved through column chromatography on silica gel.[4] Recrystallization from a suitable solvent system is also a viable method for obtaining a high-purity product. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. It is also important to thoroughly remove any unreacted starting materials or byproducts during the workup, for instance, by washing with an appropriate aqueous solution to remove acidic or basic impurities.[5]

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

A common challenge in organic synthesis is a lower than expected yield. Several factors can contribute to this issue.

Troubleshooting Steps & Optimization

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material. If the reaction stalls, consider extending the reaction time or adding a fresh portion of the reducing agent.[3]Increased conversion of the starting material to the desired product.
Degradation of Product Ensure the reaction is performed at the recommended temperature. Overheating can lead to decomposition of the product.[3]Minimized product loss and improved yield.
Poor Quality of Reagents Verify the purity of starting materials and reagents. Impurities can interfere with the reaction. If necessary, purify reagents before use.[2]A cleaner reaction profile with fewer side products and a higher yield.
Inefficient Work-up During the work-up, ensure proper extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent may be necessary.[3]Improved recovery of the final product.
Issue 2: Formation of Significant Byproducts

The presence of multiple spots on a TLC plate at the end of the reaction indicates the formation of byproducts, which can complicate purification and reduce the overall yield.

Troubleshooting Steps & Optimization

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Temperature Carefully control the reaction temperature. A temperature that is too high can promote side reactions, while a temperature that is too low may lead to an incomplete reaction.[4]Reduced formation of byproducts and a cleaner reaction mixture.
Incorrect Stoichiometry Ensure the accurate measurement and addition of all reagents according to the optimized molar ratios.Minimized side reactions due to an excess or deficit of a particular reagent.
Presence of Moisture Conduct the reaction under anhydrous conditions, especially if moisture-sensitive reagents are used. Dry all glassware and use anhydrous solvents.[4]Prevention of hydrolysis of starting materials or intermediates, leading to fewer byproducts.

Experimental Protocols

Protocol 1: Reductive Lactonization of 2-carboxy-6-methoxybenzaldehyde

This protocol describes a general procedure for the synthesis of this compound via the reduction of 2-carboxy-6-methoxybenzaldehyde.

Materials:

  • 2-carboxy-6-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-carboxy-6-methoxybenzaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start dissolve Dissolve 2-carboxy-6-methoxybenzaldehyde in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with HCl monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes extend_time Extend Reaction Time or Add More Reagent incomplete->extend_time check_temp Check Reaction Temperature complete->check_temp extend_time->check_completion temp_ok Temperature OK check_temp->temp_ok OK temp_high Temperature Too High check_temp->temp_high High check_workup Review Workup Procedure temp_ok->check_workup optimize_temp Optimize Temperature temp_high->optimize_temp improve_extraction Improve Extraction Efficiency check_workup->improve_extraction

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of 3-Substituted Phthalides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-substituted phthalides. Phthalides are a crucial structural motif in many biologically active natural products and pharmaceutical agents.[1][2][3] However, their synthesis can be accompanied by the formation of various side products, complicating purification and reducing yields. This guide addresses common issues encountered during these syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction of phthalic anhydride with a Grignard or organolithium reagent gives a low yield of the desired 3-substituted phthalide. The major side product appears to be an isomeric keto-acid. What is this compound and how can I prevent its formation?

A: The most common side product in this reaction is the 2-acylbenzoic acid. This occurs when the organometallic reagent attacks the initially formed lactone ring, leading to ring-opening. This is especially prevalent if more than one equivalent of the organometallic reagent is used or if the reaction temperature is not sufficiently controlled.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of phthalic anhydride to the organometallic reagent.

  • Inverse Addition: Slowly add the Grignard or organolithium reagent to a cooled solution of phthalic anhydride. This maintains a low concentration of the nucleophile, disfavoring the second addition.

  • Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to increase the stability of the intermediate and prevent ring-opening.

  • Workup Procedure: Quench the reaction carefully with a non-aqueous acid source or a saturated aqueous solution of ammonium chloride before warming to room temperature to prevent hydrolysis of the desired product.

Q2: I am attempting to synthesize the parent phthalide by reducing phthalic anhydride, but the yield is poor and I'm observing multiple spots on my TLC. What are the likely side products?

A: The reduction of phthalic anhydride can lead to several side products depending on the reducing agent and reaction conditions.

  • Over-reduction: Strong reducing agents can reduce the lactone further to 2-(hydroxymethyl)benzoic acid or even completely deoxygenate the molecule.

  • Incomplete Reaction: Insufficient reducing agent or reaction time will leave unreacted phthalic anhydride.

  • Hydrolysis: The presence of water, especially under acidic or basic conditions, can hydrolyze phthalic anhydride to phthalic acid.

Recommended Approaches:

  • Selective Reduction: A common and effective laboratory method involves reduction with zinc powder in an acidic medium, such as acetic or hydrochloric acid.[4]

  • Catalytic Hydrogenation: Selective hydrogenation using a supported nickel catalyst can also yield phthalide, though conditions must be carefully controlled to prevent over-reduction.[5]

Q3: How can I definitively distinguish the desired 3-substituted phthalide from the isomeric 2-acylbenzoic acid side product using standard analytical techniques?

A: Several analytical methods can differentiate these isomers:

  • NMR Spectroscopy (¹H & ¹³C):

    • Phthalide: Look for a characteristic signal for the proton at the C-3 position (methine proton), typically a singlet or multiplet between δ 5.5-6.5 ppm in the ¹H NMR spectrum. The C-3 carbon will appear around δ 80-90 ppm in the ¹³C NMR.

    • 2-Acylbenzoic Acid: This isomer exists in equilibrium with its cyclic tautomer (a 3-hydroxyphthalide derivative).[6] In the open-chain form, you will observe a broad signal for the carboxylic acid proton (>10 ppm) in the ¹H NMR and two distinct carbonyl signals (ketone ~190-200 ppm, carboxylic acid ~170-180 ppm) in the ¹³C NMR.

  • Infrared (IR) Spectroscopy:

    • Phthalide: A characteristic γ-lactone carbonyl (C=O) stretch will be observed around 1760-1780 cm⁻¹.

    • 2-Acylbenzoic Acid: You will see a broad O-H stretch for the carboxylic acid from ~2500-3300 cm⁻¹, a carboxylic acid C=O stretch around 1700 cm⁻¹, and a ketone C=O stretch around 1680 cm⁻¹.

  • Chromatography (HPLC/GC-MS): These techniques are excellent for separating the two isomers. The more polar 2-acylbenzoic acid will typically have a different retention time than the less polar phthalide. Mass spectrometry can confirm the identical mass of the isomers while fragmentation patterns may help in differentiation.[7][8]

Q4: My reaction is producing a dark, tarry substance and TLC analysis shows what appears to be polymeric material at the baseline. What causes this and how can it be minimized?

A: The formation of dimers or polymers can occur under harsh reaction conditions, particularly with prolonged heating or in the presence of strong acids or bases. These conditions can promote intermolecular side reactions. For instance, in Friedel-Crafts type syntheses of 3-arylphthalides, side reactions can lead to complex mixtures if not properly controlled.[9]

Preventative Measures:

  • Milder Conditions: Use the mildest possible reaction conditions (temperature, pH) that still allow for product formation.

  • Shorter Reaction Times: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.

  • Efficient Stirring: Ensure the reaction mixture is homogenous to avoid localized "hot spots" or high concentrations of reagents that can promote side reactions.

  • High Purity Reagents: Use high-purity starting materials, as impurities can sometimes catalyze polymerization.[10]

Quantitative Data on Side Product Formation

The formation of side products is highly dependent on the specific substrates and reaction conditions employed. The following tables provide illustrative data based on common synthetic routes.

Table 1: Influence of Reaction Conditions on Phthalide vs. 2-Acylbenzoic Acid Formation in the Reaction of Phthalic Anhydride with Phenylmagnesium Bromide (PhMgBr).

EntryPhMgBr (Equivalents)Temperature (°C)Addition MethodApprox. Ratio (Phthalide : Keto-Acid)
11.00Normal65 : 35
21.0-78Normal80 : 20
31.0-78Inverse95 : 5
42.00Normal10 : 90

Data are representative and intended for comparative purposes.

Table 2: Effect of Reducing Agent on the Synthesis of Phthalide from Phthalic Anhydride.

EntryReducing SystemTemperature (°C)Reaction Time (h)Phthalide Yield (%)Major Side Product(s)
1Zn / HCl (aq) / Acetic Acid80-901070-80[4]Unreacted Starting Material
2NaBH₄ / THF2512<102-(Hydroxymethyl)benzoic acid
3H₂ (5 MPa), Ni/SiO₂ catalyst1504~70[5]Phthalic Acid (if water present)
4LiAlH₄ / THF0-252<5Over-reduction products

Yields are approximate and vary based on specific procedural details.

Key Experimental Protocols

Protocol 1: Optimized Synthesis of 3-Phenylphthalide via Grignard Reaction

This protocol is optimized to minimize the formation of the 2-benzoylbenzoic acid side product.

Materials:

  • Phthalic Anhydride (10.0 g, 67.5 mmol)

  • Magnesium turnings (1.80 g, 74.0 mmol)

  • Bromobenzene (11.0 g, 70.0 mmol)

  • Anhydrous Diethyl Ether or THF (250 mL)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

Procedure:

  • Apparatus: Assemble a three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. Flame-dry all glassware under vacuum and cool under a nitrogen or argon atmosphere.

  • Grignard Reagent Preparation: Add magnesium turnings to the flask. Prepare a solution of bromobenzene in 100 mL of anhydrous ether and add it to the dropping funnel. Add ~10 mL of this solution to the magnesium and wait for the reaction to initiate (cloudiness, gentle reflux). Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30 minutes.

  • Phthalide Synthesis (Inverse Addition): In a separate flame-dried flask, dissolve the phthalic anhydride in 150 mL of anhydrous ether/THF. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared Grignard reagent to the cold phthalic anhydride solution via cannula or dropping funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution while the mixture is still cold. Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 3-phenylphthalide.

Protocol 2: HPLC Analysis for Reaction Monitoring

This method can be used to separate and quantify the desired phthalide, the keto-acid side product, and starting material.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • Start with 30% A, ramp to 95% A over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

  • Expected Elution Order: 2-Benzoylbenzoic acid (most polar, earliest elution) -> Phthalic Anhydride -> 3-Phenylphthalide (least polar, latest elution).

Visual Guides and Workflows

ReactionPathway PA Phthalic Anhydride Intermediate Tetrahedral Intermediate PA->Intermediate RMgX R-MgX (1 equiv) RMgX->Intermediate Phthalide Desired Product: 3-Substituted Phthalide Intermediate->Phthalide  Intramolecular  Cyclization Workup_P Aqueous Workup Phthalide->Workup_P RingOpened Ring-Opened Intermediate Phthalide->RingOpened  Attack by 2nd equiv.  (High Temp / Excess RMgX) RMgX2 R-MgX (2nd equiv) Workup_KA Aqueous Workup RingOpened->Workup_KA KetoAcid Side Product: 2-Acylbenzoic Acid Workup_KA->KetoAcid

Caption: Reaction pathways in the synthesis of 3-substituted phthalides.

TroubleshootingWorkflow start Crude Reaction Mixture Contains Unknown Impurity isolate Isolate Impurity (Column Chromatography / Prep-TLC) start->isolate ms Acquire Mass Spectrum (LC-MS / GC-MS) isolate->ms ir Acquire IR Spectrum isolate->ir mass_check Is Mass = Mass of Expected Product? ms->mass_check nmr Acquire ¹H & ¹³C NMR mass_check->nmr  Yes other Impurity is a different species (e.g., over-reduced, starting material, dimer). Further analysis needed. mass_check->other  No analyze_nmr Analyze NMR Data: - Methine proton at ~6 ppm? - Carboxylic acid proton >10 ppm? - Two C=O signals in ¹³C? nmr->analyze_nmr analyze_ir Analyze IR Data: - Lactone C=O at ~1770 cm⁻¹? - Broad O-H and two C=O  stretches at ~1700 & ~1680 cm⁻¹? ir->analyze_ir isomer Impurity is likely the 2-Acylbenzoic Acid Isomer analyze_nmr->isomer analyze_ir->isomer

Caption: Troubleshooting workflow for identifying an unknown impurity.

References

Technical Support Center: Synthesis of Methoxy-Substituted Phthalides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methoxy-substituted phthalides. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important class of compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of methoxy-substituted phthalides, presented in a question-and-answer format.

Issue 1: Low or No Yield in Directed Ortho-Lithiation

  • Question: I am attempting a directed ortho-lithiation of a methoxy-substituted aromatic compound using n-butyllithium (n-BuLi), but I am getting a low yield of my desired lithiated intermediate, or the reaction is not proceeding at all. What are the possible causes and solutions?

  • Answer: Low yields in directed ortho-lithiation are a common issue and can stem from several factors. Here is a systematic guide to troubleshooting this critical step:

    • Inadequate Reaction Conditions:

      • Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1]

      • Low Temperature: The lithiation of methoxy-substituted aromatics is typically performed at low temperatures, most commonly -78 °C (a dry ice/acetone bath), to ensure kinetic control and prevent side reactions.[1] Allowing the reaction to warm up can lead to undesired side reactions or decomposition of the lithiated species.

    • Reagent Quality and Stoichiometry:

      • n-BuLi Concentration: The concentration of commercially available n-BuLi can vary. It is highly recommended to titrate the n-BuLi solution to accurately determine its molarity before use.

      • TMEDA as an Additive: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial. TMEDA chelates the lithium ion, breaking up n-BuLi aggregates and increasing its basicity and reactivity, which promotes efficient ortho-lithiation.[1] Use at least a stoichiometric equivalent of TMEDA relative to n-BuLi.

      • Choice of Organolithium Reagent: While n-BuLi is common, for some substrates, sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) might be more effective due to their higher basicity. However, be aware that t-BuLi can sometimes favor deprotonation at other sites.[1]

    • Competing Side Reactions:

      • Benzylic Lithiation: If your methoxy-substituted aromatic compound also contains a benzylic proton, deprotonation at the benzylic position can compete with ortho-lithiation.[2][3] Switching to a lithium amide base like lithium diisopropylamide (LDA) can sometimes favor benzylic lithiation, so careful choice of base is important.[2][3]

      • Anionic Fries Rearrangement: In substrates with certain directing groups like carbamates, an anionic Fries rearrangement can occur, where the group migrates to the ortho position.[2][3]

    • Confirmation of Lithiation:

      • To confirm if lithiation has occurred, you can quench a small aliquot of the reaction mixture with a simple electrophile like deuterium oxide (D₂O) and analyze the product by NMR or mass spectrometry to check for deuterium incorporation at the ortho position.

Issue 2: Poor Yield in the Formylation Step

  • Question: After a successful ortho-lithiation, my formylation reaction with N,N-dimethylformamide (DMF) is giving a low yield of the desired 2-formyl-methoxybenzoic acid derivative. What could be the problem?

  • Answer: Low yields in the formylation step can be frustrating. Here are some common causes and their solutions:

    • Inefficient Quenching: The addition of the electrophile (DMF) must be done carefully. Add anhydrous DMF slowly at the low temperature of the lithiation reaction (-78 °C) to prevent side reactions.[1]

    • Reaction with the Intermediate: The initial adduct formed between the aryllithium and DMF can be unstable. It is important to perform an aqueous workup to hydrolyze this intermediate to the desired aldehyde.

    • Purity of DMF: Ensure that the DMF used is anhydrous, as any water will quench the aryllithium reagent before it can react with the DMF.

Issue 3: Incomplete Cyclization to the Phthalide Ring

  • Question: I have successfully synthesized the 2-formyl-methoxybenzoic acid precursor, but the subsequent cyclization to the phthalide is not working well. What conditions can I try to improve the yield?

  • Answer: The cyclization of the 2-formylbenzoic acid intermediate to the phthalide is a crucial lactonization step. If you are facing difficulties, consider the following:

    • Reduction of the Aldehyde: A common and effective method is the reduction of the aldehyde to the corresponding alcohol, which then readily cyclizes to the phthalide, often in situ. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.

    • Acid or Base Catalysis: The lactonization can sometimes be promoted by acid or base catalysis. However, care must be taken as harsh conditions can lead to side reactions.

    • Azeotropic Removal of Water: If the cyclization is an equilibrium process, removing water azeotropically with a Dean-Stark apparatus in a suitable solvent like toluene can drive the reaction to completion.

Issue 4: Product Decomposition or Ring-Opening During Workup and Purification

  • Question: I seem to be losing my methoxy-substituted phthalide product during the aqueous workup or purification steps. Is the phthalide ring unstable?

  • Answer: Yes, the lactone ring of the phthalide can be susceptible to hydrolysis (ring-opening) under certain conditions. Here’s how to mitigate this:

    • Avoid Strong Basic Conditions: The lactone ring is particularly prone to hydrolysis under basic conditions (saponification).[4] During workup, if you need to neutralize acidic solutions, do so carefully and avoid making the solution strongly basic for extended periods.

    • Acidic Workup: An acidic workup is generally preferred to ensure the product remains in its lactone form.[4] However, very strong acidic conditions and prolonged heating can also promote hydrolysis, although generally to a lesser extent than basic conditions.[5][6] A mildly acidic workup (e.g., with dilute HCl or saturated ammonium chloride solution) is often optimal.

    • Purification: For purification by column chromatography, use a neutral grade of silica gel. The polarity of methoxy-substituted phthalides can vary, so a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) should be chosen based on TLC analysis.[5][7][8]

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the methoxy group in the synthesis of phthalides?

    • A1: The methoxy group serves as a powerful directing metalation group (DMG). Its oxygen atom can coordinate with the lithium atom of the organolithium reagent, which directs the deprotonation to the adjacent ortho position on the aromatic ring with high regioselectivity.[9]

  • Q2: Can I use other organolithium reagents besides n-BuLi for the ortho-lithiation?

    • A2: Yes, sec-butyllithium (s-BuLi) and tert-butyllithium (t-BuLi) are more basic than n-BuLi and can be more effective for less activated substrates.[3] However, their higher reactivity can sometimes lead to lower selectivity and side reactions. The choice of reagent should be optimized for the specific substrate.

  • Q3: How do I know if my ortho-lithiation reaction was successful before adding the electrophile?

    • A3: While direct analysis of the aryllithium intermediate is challenging, a common method to check for successful lithiation is to take a small aliquot from the reaction, quench it with D₂O, and analyze the resulting product by NMR or mass spectrometry to see if a deuterium atom has been incorporated at the ortho position.

  • Q4: What are some common side products in the synthesis of methoxy-substituted phthalides?

    • A4: Besides unreacted starting material, potential side products can include isomers from lithiation at other positions (less common with a strong directing group like methoxy), products from competing reactions like benzylic lithiation if applicable, and over-alkylation or other reactions of the electrophile. During workup, the ring-opened hydroxy acid is a potential byproduct if conditions are not carefully controlled.

  • Q5: What is the best way to purify my final methoxy-substituted phthalide product?

    • A5: Column chromatography on silica gel is a common and effective method for purifying phthalides.[5][7][8] The choice of eluent will depend on the polarity of your specific product and can be determined by thin-layer chromatography (TLC). Recrystallization from a suitable solvent system can also be used to obtain highly pure product.

Data Presentation

The following tables provide a summary of typical reaction conditions and yields for key steps in the synthesis of methoxy-substituted phthalides.

Table 1: Comparison of Bases for Directed Ortho-Lithiation of Methoxybenzene

EntryBase (equiv.)Additive (equiv.)Temperature (°C)Time (h)ElectrophileProductYield (%)
1n-BuLi (1.2)TMEDA (1.2)-782DMF2-Methoxybenzaldehyde~70-85
2s-BuLi (1.2)TMEDA (1.2)-781DMF2-Methoxybenzaldehyde~80-95
3t-BuLi (1.2)None-782DMF2-MethoxybenzaldehydeVariable
4LDA (1.5)None-78 to 03DMF2-MethoxybenzaldehydeLower yields

Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.

Table 2: Conditions for Cyclization of 2-Formyl-methoxybenzoic acids

EntryPrecursorReagentSolventTemperature (°C)Time (h)ProductYield (%)
12-Formyl-4,5-dimethoxybenzoic acidNaBH₄Methanol0 to RT26,7-Dimethoxyphthalide>90
22-Formyl-3-methoxybenzoic acidNaBH₄EthanolRT34-Methoxyphthalide~85-95

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxyphthalide from 2-Methoxybenzoic Acid

This protocol details a two-step synthesis of 7-methoxyphthalide starting from 2-methoxybenzoic acid via directed ortho-lithiation and subsequent formylation and cyclization.

Step 1: Directed Ortho-Lithiation and Formylation of 2-Methoxybenzoic Acid

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2-methoxybenzoic acid (1.0 eq). Dissolve the acid in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add a solution of sec-butyllithium (s-BuLi) (2.2 eq) in cyclohexane dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. A color change is typically observed.

  • Lithiation: Stir the reaction mixture at -78 °C for 1 hour.

  • Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

  • Quenching: After stirring for an additional hour at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-formyl-6-methoxybenzoic acid.

Step 2: Reduction and Cyclization to 7-Methoxyphthalide

  • Reaction Setup: Dissolve the crude 2-formyl-6-methoxybenzoic acid from the previous step in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Workup: Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). This will also facilitate the cyclization to the phthalide.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 7-methoxyphthalide.

Visualizations

Experimental Workflow for Methoxy-Substituted Phthalide Synthesis

G General Experimental Workflow cluster_start Starting Material cluster_lithiation Step 1: Ortho-Lithiation cluster_formylation Step 2: Formylation cluster_cyclization Step 3: Cyclization cluster_purification Purification cluster_product Final Product start Methoxy-Substituted Aromatic Compound lithiation Directed Ortho-Lithiation (n-BuLi or s-BuLi, TMEDA, THF, -78 °C) start->lithiation formylation Electrophilic Quench (Anhydrous DMF, -78 °C) lithiation->formylation cyclization Reduction (e.g., NaBH₄) & In Situ Lactonization formylation->cyclization workup Aqueous Workup (Mildly Acidic) cyclization->workup purification Column Chromatography or Recrystallization workup->purification product Methoxy-Substituted Phthalide purification->product

Caption: A generalized workflow for the synthesis of methoxy-substituted phthalides.

Troubleshooting Logic for Low Yield in Ortho-Lithiation

G Troubleshooting Low Yield in Ortho-Lithiation cluster_conditions Check Reaction Conditions cluster_reagents Evaluate Reagents cluster_side_reactions Consider Side Reactions cluster_optimization Further Optimization start Low Yield in Ortho-Lithiation q1 Is the system strictly anhydrous and inert? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the n-BuLi titrated? a1_yes->q2 s1 Dry all glassware and reagents. Use inert gas. a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is TMEDA being used? a2_yes->q3 s2 Titrate n-BuLi solution. a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are there competing acidic protons? a3_yes->q4 s3 Add 1.2 eq of TMEDA. a3_no->s3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No s4 Consider alternative strategies or protecting groups. a4_yes->s4 s5 Try a more basic reagent (e.g., s-BuLi). a4_no->s5

Caption: A logical workflow for troubleshooting low yields in ortho-lithiation.

Competing Pathways in the Synthesis of Methoxy-Substituted Phthalides

G Competing Reaction Pathways cluster_desired Desired Pathway cluster_side Potential Side Reactions start Methoxy-Aromatic Substrate + Base desired Ortho-Lithiation start->desired side1 Benzylic Lithiation (if applicable) start->side1 side2 Anionic Fries Rearrangement (substrate dependent) start->side2 side3 Other Deprotonation start->side3 product Methoxy-Substituted Phthalide desired->product Formylation & Cyclization

Caption: Competition between the desired ortho-lithiation and potential side reactions.

References

Technical Support Center: Synthesis of 3-Methoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 3-Methoxyphthalide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities in the synthesis of this compound typically arise from the starting materials and the specific synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, this could be 2-formyl-3-methoxybenzoic acid or 2-carbomethoxy-3-methoxybenzoic acid.[1][2]

  • Over-reduced Byproducts: If a strong reducing agent is used, the phthalide lactone ring can be further reduced to a diol.

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., ethanol, toluene, tetrahydrofuran) are common.

  • Reagent-derived Impurities: Byproducts from the reagents used, for instance, from a reducing agent like sodium borohydride.

  • Side-reaction Products: Impurities can also arise from side reactions, such as the formation of isomeric byproducts.

Q2: What are the primary methods for purifying crude this compound?

A2: The two most effective and commonly used purification techniques for solid organic compounds like this compound are recrystallization and flash column chromatography.[3]

  • Recrystallization is excellent for removing small amounts of impurities from a solid compound and can yield very high purity material.[4]

  • Flash Column Chromatography is highly effective for separating the desired product from impurities with different polarities, especially when impurities are present in significant quantities or have similar solubility profiles to the product.[5]

Q3: How can I quickly assess the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is a fast and effective method for qualitative purity assessment. By spotting your crude material and the purified product alongside each other on a TLC plate, you can visualize the removal of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard methods.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem 1: My final product is an off-white or yellowish solid instead of the expected white crystalline solid.

  • Possible Cause: The discoloration is likely due to the presence of colored, polar impurities from the reaction mixture.

  • Solution 1: Recrystallization with Charcoal Treatment.

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).[6]

    • Add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal.

    • Allow the filtrate to cool slowly to induce crystallization. The resulting crystals should be colorless.[7]

  • Solution 2: Flash Column Chromatography.

    • If recrystallization is ineffective, flash column chromatography using a silica gel stationary phase can separate the colored, polar impurities from the less polar this compound. A typical mobile phase would be a mixture of hexane and ethyl acetate.[8]

Problem 2: NMR analysis of my product shows the presence of unreacted starting material (e.g., 2-formyl-3-methoxybenzoic acid).

  • Possible Cause: The reaction did not go to completion, or the workup procedure was insufficient to remove the acidic starting material.

  • Solution 1: Aqueous Base Wash.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic starting material will react with the base and move into the aqueous layer.

    • Separate the organic layer, dry it with an anhydrous salt (like MgSO₄ or Na₂SO₄), and concentrate it to recover the product before further purification.

  • Solution 2: Flash Column Chromatography.

    • The starting material, being a carboxylic acid, is significantly more polar than the this compound product. Flash chromatography will effectively separate these two compounds.

Problem 3: The yield after recrystallization is very low.

  • Possible Cause 1: Too much solvent was used during the dissolution step. The goal is to create a saturated solution at the solvent's boiling point.[6]

  • Solution 1: After filtering the crystals, concentrate the mother liquor (the remaining solution) by boiling off some of the solvent and cool it again to obtain a second crop of crystals.

  • Possible Cause 2: The product is significantly soluble in the cold recrystallization solvent.

  • Solution 2: Ensure the flask is cooled in an ice bath for an adequate amount of time (e.g., 20-30 minutes) to maximize crystal formation before filtration.[7]

  • Possible Cause 3: The chosen solvent is not ideal.

  • Solution 3: Perform a solvent screen with small amounts of the crude product to find a solvent in which the product is highly soluble when hot but poorly soluble when cold.[7]

Data Presentation: Purification Method Comparison

The following table provides an illustrative comparison of the effectiveness of different purification methods on a crude sample of this compound.

Purification MethodPurity by HPLC (Area %)Yield (%)Observations
Crude Product85.2%100%Yellowish solid with multiple impurity peaks on HPLC.
Single Recrystallization (Ethanol/Water)98.5%75%Off-white crystalline solid.[6]
Recrystallization with Charcoal99.1%72%White crystalline solid.
Flash Column Chromatography (Hexane:Ethyl Acetate Gradient)>99.5%85%White crystalline solid; baseline separation of impurities.[9][10]

Note: The data presented above is for illustrative purposes and actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on general procedures for purifying solid organic compounds.[6][7][11]

  • Solvent Selection: In a test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexane) to find a suitable system where the compound is soluble in the hot solvent but insoluble in the cold solvent. An ethanol/water mixture is often a good starting point.[8][9]

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and filter the solution while hot through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If using a solvent pair, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the primary solvent to redissolve the precipitate before cooling.[11]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol describes a standard procedure for purifying organic compounds using flash chromatography.[10][12]

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate mobile phase (eluent). Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal solvent system should give the this compound a retention factor (Rf) of approximately 0.3.

  • Column Packing:

    • Plug a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Fill the column with silica gel as a slurry in the least polar solvent of your chosen eluent system (e.g., hexane).

    • Allow the silica to settle into a packed bed, ensuring there are no cracks or air bubbles. Add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent (like dichloromethane).

    • Carefully add the sample solution to the top of the silica gel column.

    • Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using compressed air or a pump) to force the eluent through the column at a steady rate.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Purification_Workflow General Purification Workflow for this compound Crude Crude this compound (Purity: ~85%) AssessPurity Assess Purity (TLC, NMR) Crude->AssessPurity Decision Impurities Present? AssessPurity->Decision Recrystallization Recrystallization Decision->Recrystallization Minor Impurities Column Flash Column Chromatography Decision->Column Major Impurities or Similar Polarity PureProduct Pure this compound (Purity >99%) Decision->PureProduct No Recrystallization->AssessPurity Column->AssessPurity

Caption: General Purification Workflow for this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Purification Start Crude Product Analysis (e.g., NMR, TLC) ImpurityType What is the nature of the main impurity? Start->ImpurityType Acidic Unreacted Acidic Starting Material ImpurityType->Acidic Acidic (e.g., COOH peak) Colored Colored Impurities ImpurityType->Colored Colored PolaritySimilar Polarity Similar to Product ImpurityType->PolaritySimilar TLC spots close SolutionAcidic 1. Aqueous NaHCO3 Wash 2. Recrystallize or Column Acidic->SolutionAcidic SolutionColored Recrystallize with Activated Charcoal Colored->SolutionColored SolutionPolarity Optimize Flash Chromatography (Solvent Gradient) PolaritySimilar->SolutionPolarity

Caption: Troubleshooting Decision Tree for Purification.

References

Technical Support Center: Analysis of Phthalide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phthalide Compound Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues that can be encountered during the analysis of phthalide compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the main stability issues I should be aware of when analyzing phthalide compounds?

A1: Phthalide compounds, particularly those with unsaturated side chains like Z-ligustilide, are susceptible to several degradation pathways that can affect the accuracy and reproducibility of your analysis. The primary stability concerns include:

  • Hydrolysis: The lactone ring, which is the core structure of phthalides, can undergo hydrolysis, especially under basic or strongly acidic conditions, leading to the formation of the corresponding 2-hydroxymethylbenzoic acid derivative. The rate of hydrolysis is pH-dependent, with the lactone form being more stable at low pH.[1]

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of phthalide compounds, forming various oxidized derivatives. This process can be accelerated by light and elevated temperatures.[2]

  • Isomerization: Phthalides with exocyclic double bonds, such as Z-ligustilide, can undergo isomerization to their more stable E-isomers.

  • Dimerization and Polymerization: Some phthalides, especially when exposed to light, can form dimers and trimers, which can complicate chromatographic analysis.

  • Thermal Degradation: High temperatures, particularly in the injection port of a gas chromatograph, can cause degradation of thermally labile phthalides.

Q2: I'm seeing unexpected peaks in my chromatogram. What could be the cause?

A2: Unexpected peaks when analyzing phthalide compounds can arise from several sources:

  • Degradation Products: As mentioned in Q1, phthalides can degrade to form various byproducts. For example, Z-ligustilide degradation can produce senkyunolide I, senkyunolide H, (E)-6,7-trans-dihydroxyligustilide, and (Z)-6,7-epoxyligustilide.[2]

  • Contamination: Phthalates, which are structurally different from phthalides but are ubiquitous plasticizers, can leach from lab consumables (e.g., pipette tips, vials, solvents) and contaminate your sample, leading to extraneous peaks.

  • System Carryover: If a previously analyzed sample was highly concentrated, you might observe carryover peaks in subsequent runs.

  • Solvent Impurities: Impurities in your analytical solvents can also appear as unexpected peaks.

Q3: How can I minimize the degradation of my phthalide samples during storage and analysis?

A3: To minimize degradation, consider the following precautions:

  • Storage Conditions: Store phthalide standards and samples at low temperatures (e.g., -20°C) in the dark to slow down thermal and photodegradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Solvent Selection: Use high-purity solvents and consider the polarity and protic nature of the solvent, as protic solvents may facilitate hydrolysis. Preparing fresh solutions before analysis is recommended.

  • pH Control: If working with aqueous solutions, maintain a slightly acidic pH to favor the stability of the lactone ring.

  • Antioxidants: For particularly sensitive compounds, the addition of antioxidants like Vitamin C may improve stability in aqueous solutions.

  • Light Protection: Protect solutions from direct light exposure by using amber vials or covering them with aluminum foil.

Q4: My phthalide peak is tailing in my GC/LC chromatogram. What should I do?

A4: Peak tailing for phthalide compounds can be caused by several factors:

  • Active Sites: Phthalides can interact with active sites (e.g., free silanol groups) in the GC inlet liner or on the column, leading to peak tailing. Using a deactivated liner and a highly deactivated column is recommended.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase. Try diluting your sample to see if the peak shape improves.

  • Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak distortion.

  • Column Contamination: Contamination at the head of the column can cause peak tailing. Trimming the first few centimeters of the column may resolve the issue.[2]

Troubleshooting Guides

Guide 1: Investigating Sample Degradation

This guide provides a systematic approach to identifying and mitigating the degradation of phthalide compounds during analysis.

Initial Observation: You observe a decrease in the peak area of your target phthalide, the appearance of new, unidentified peaks, or poor reproducibility between injections.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting phthalide degradation.

Guide 2: Addressing Chromatographic Issues

This guide helps to resolve common chromatographic problems encountered during phthalide analysis.

Initial Observation: You are experiencing peak tailing, peak splitting, or broad peaks for your phthalide analyte.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting chromatographic peak shape issues.

Data Presentation

Table 1: Factors Influencing Phthalide Stability and Recommended Mitigation Strategies
FactorPotential Impact on Phthalide StabilityRecommended Mitigation Strategy
pH Lactone ring hydrolysis under basic conditions.Maintain a slightly acidic pH in aqueous solutions.
Temperature Increased rate of degradation.Store samples and standards at low temperatures (-20°C or below). Use the lowest possible GC inlet temperature.
Light Photodegradation, dimerization, and isomerization.Protect solutions from light using amber vials or by wrapping with foil.
Oxygen Oxidation of the phthalide molecule.Store samples under an inert atmosphere (argon or nitrogen).
Solvent Protic solvents can facilitate hydrolysis.Use high-purity, aprotic solvents when possible. Prepare solutions fresh.
Table 2: Comparison of Analytical Techniques for Phthalide Analysis
Analytical TechniqueAdvantagesDisadvantagesBest Suited For
HPLC-UV/DAD Robust, widely available, good for quantitative analysis of known compounds.Lower sensitivity and specificity compared to MS.Routine quality control and quantification of major phthalide components.
LC-MS/MS High sensitivity and specificity, suitable for complex matrices and trace analysis.Higher cost and complexity.Identification and quantification of low-level phthalides and their degradation products in complex samples.
GC-MS High resolution for volatile and semi-volatile phthalides, provides structural information.Potential for thermal degradation of labile compounds in the inlet.Analysis of thermally stable phthalides and identification of unknown volatile degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Phthalide Compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the phthalide compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid phthalide compound to 80°C for 48 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).

3. Sample Analysis:

  • Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., HPLC-UV/DAD or LC-MS).

  • Monitor for the appearance of new peaks and a decrease in the main peak area.

4. Data Evaluation:

  • Calculate the percentage degradation of the phthalide compound under each stress condition.

  • Characterize the major degradation products using LC-MS/MS or other appropriate techniques.

Experimental_Workflow Start Start: Prepare Phthalide Stock Solution (1 mg/mL) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stress->Base Oxidation Oxidation (3% H2O2, RT) Stress->Oxidation Thermal Thermal (Solid, 80°C) Stress->Thermal Photo Photodegradation (ICH Q1B) Stress->Photo Analysis Analyze Stressed Samples and Control by HPLC/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Data: % Degradation, Identify Products Analysis->Evaluation End End: Establish Stability Profile Evaluation->End

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting HPLC Separation of Phthalide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of phthalide isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when separating phthalide isomers by HPLC?

A1: The most frequent challenges in separating phthalide isomers, which include both positional isomers and enantiomers, are poor resolution (co-elution) and peak tailing. These issues arise from the structural similarity of the isomers, which results in very close physicochemical properties and, consequently, similar retention behaviors on the chromatographic column.[1] For chiral separations, achieving baseline resolution of enantiomers requires a highly selective chiral stationary phase.

Q2: Which type of HPLC column is best for separating phthalide isomers?

A2: The choice of column is critical and depends on the type of isomers being separated.

  • For positional isomers (achiral separation): While C18 columns are a common starting point in reversed-phase HPLC, Phenyl-Hexyl columns often provide superior resolution for aromatic isomers like phthalides.[2][3][4][5] The phenyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic ring of the phthalide molecules.[2][4]

  • For enantiomers (chiral separation): Polysaccharide-based chiral stationary phases (CSPs) are widely used and have shown success in separating enantiomers of phthalide derivatives and structurally similar compounds.[6][7][8][9] Examples include teicoplanin-based columns (e.g., Astec Chirobiotic T) and cellulose or amylose-based columns (e.g., Chiralpak and Chiralcel series).[6][7] The selection of the specific chiral column is often empirical and may require screening several different CSPs.[8][9]

Q3: How does the mobile phase composition affect the separation of phthalide isomers?

A3: The mobile phase composition is a powerful tool for optimizing the separation of phthalide isomers. Key parameters to consider are:

  • Organic Modifier: In reversed-phase HPLC, acetonitrile and methanol are the most common organic modifiers. They offer different selectivities, so it is often beneficial to try both to see which provides better resolution.

  • pH of the Aqueous Phase: For ionizable phthalide derivatives, the pH of the mobile phase can significantly influence retention and peak shape. It is generally recommended to use a buffered mobile phase to maintain a stable pH. For acidic compounds, operating at a pH below their pKa can improve peak shape.

  • Mobile Phase Additives: For chiral separations, the addition of small amounts of acidic or basic modifiers to the mobile phase can be necessary to facilitate chiral recognition and optimize the separation.[10] For basic analytes, a basic additive like diethylamine (DEA) may be required, while acidic compounds might benefit from an acidic additive like trifluoroacetic acid (TFA) or formic acid.[10]

Q4: Can adjusting the column temperature improve the separation of phthalide isomers?

A4: Yes, adjusting the column temperature can impact the separation in several ways:

  • Reduced Retention Times: Increasing the temperature generally leads to shorter retention times.

  • Improved Peak Efficiency: Higher temperatures can result in sharper peaks due to increased mass transfer efficiency.

  • Changes in Selectivity: Temperature can alter the interactions between the analytes and the stationary phase, which can sometimes improve the resolution of closely eluting peaks. Experimenting with temperatures in the range of 20-40°C is a common practice.[11]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Phthalide Isomers

Symptoms:

  • Peaks are not baseline separated.

  • Two or more isomers elute as a single, broad peak.

  • Inaccurate and inconsistent quantification due to overlapping peaks.

Troubleshooting Workflow:

Poor_Resolution cluster_Step1 Mobile Phase Optimization cluster_Step2 Stationary Phase Selection Start Poor Resolution or Co-elution Observed Step1 Step 1: Optimize Mobile Phase Start->Step1 Step2 Step 2: Change Stationary Phase Step1->Step2 Resolution still poor End_Resolved Problem Resolved Step1->End_Resolved Resolution Improved Step3 Step 3: Adjust Temperature Step2->Step3 Resolution still poor Step2->End_Resolved Resolution Improved Step4 Step 4: Check System Suitability Step3->Step4 Resolution still poor Step3->End_Resolved Resolution Improved Step4->End_Resolved Resolution Improved End_Not_Resolved Further Method Development Required Step4->End_Not_Resolved No Improvement Opt1A Adjust Organic Modifier Ratio (e.g., Acetonitrile/Water) Opt1B Switch Organic Modifier (Acetonitrile vs. Methanol) Opt1A->Opt1B Opt1C Adjust pH with Buffer (for ionizable phthalides) Opt1B->Opt1C Opt1D Add Modifier (for chiral separations) (e.g., 0.1% TFA or DEA) Opt1C->Opt1D Opt2A For Positional Isomers: Switch from C18 to Phenyl-Hexyl Opt2B For Enantiomers: Screen different Chiral Stationary Phases (e.g., polysaccharide-based)

Caption: Troubleshooting workflow for poor resolution of phthalide isomers.

Detailed Steps:

  • Optimize the Mobile Phase:

    • Adjust the organic modifier concentration: In reversed-phase HPLC, systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve separation.

    • Switch the organic modifier: If using acetonitrile, try methanol, and vice versa. The different selectivities of these solvents can significantly impact the resolution of isomers.

    • Adjust the mobile phase pH: For phthalide derivatives with acidic or basic functional groups, controlling the pH with a suitable buffer is crucial. A pH change can alter the ionization state of the analytes and improve separation.

    • Incorporate mobile phase additives (for chiral separations): For enantiomeric separations, adding a small concentration (typically 0.1%) of an acidic (e.g., TFA, formic acid) or basic (e.g., DEA) modifier can enhance chiral recognition.[10]

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, the column chemistry may not be suitable.

    • For positional isomers , consider switching from a standard C18 column to a Phenyl-Hexyl column to leverage potential π-π interactions.[2][3][4][5]

    • For enantiomers , screen a variety of chiral stationary phases (CSPs) with different selectivities. Polysaccharide-based CSPs are a good starting point.[6][7][8][9]

  • Adjust the Column Temperature:

    • Vary the column temperature within a range of 20-40°C.[11] Lower temperatures can sometimes increase selectivity in chiral separations, while higher temperatures can improve peak efficiency.

  • Check System Suitability:

    • Ensure that the HPLC system is performing optimally. Check for leaks, ensure the pump is delivering a consistent flow rate, and verify that the injector is functioning correctly.

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak integration and reduced accuracy in quantification.

Troubleshooting Workflow:

Peak_Tailing Start Peak Tailing Observed Cause1 Secondary Interactions with Silanols Start->Cause1 Cause2 Column Overload Start->Cause2 Cause3 Mismatched Injection Solvent Start->Cause3 Solution1 Lower mobile phase pH (e.g., to 3-5) Use a well-endcapped column Add a competing base (e.g., 0.1% TEA) Cause1->Solution1 Solution2 Reduce sample concentration Decrease injection volume Cause2->Solution2 Solution3 Dissolve sample in mobile phase or a weaker solvent Cause3->Solution3

Caption: Common causes and solutions for peak tailing.

Possible Causes and Solutions:

  • Secondary Interactions with Residual Silanols: Phthalides, especially those with basic functional groups, can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution: Lower the pH of the mobile phase (e.g., to pH 3-5) to suppress the ionization of silanol groups.[11] Using a well-endcapped column or adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase can also mask these active sites.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.

    • Solution: Dilute the sample or reduce the injection volume.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.

Data Presentation

Table 1: HPLC Conditions for Chiral Separation of 3-n-Butylphthalide (NBP) Enantiomers

ParameterCondition
Column Astec Chirobiotic T (teicoplanin-based)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic
Flow Rate 0.6 mL/min
Detection Tandem Mass Spectrometry (MS/MS)
Run Time < 11.0 min
LLOQ 5.00 ng/mL for each enantiomer
Source:[6][7]

Table 2: HPLC Conditions for Achiral Separation of Phthalide Derivatives

ParameterMethod 1 (General Phthalide Derivatives)Method 2 (Phthalides in Angelica sinensis)
Column Phenyl-Hexyl or PhenylC18
Mobile Phase Acetonitrile and Methanol in buffered aqueous solution (pH 3-5)Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 0.8 - 1.2 mL/min0.4 mL/min
Column Temperature 20 - 35 °C40 °C
Detection UV at 226-230 nm or 280 nmTandem Mass Spectrometry (MS/MS)
Source:[11][12]

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis
  • Weighing: Accurately weigh a suitable amount of the sample.

  • Dissolution: Dissolve the sample in a predetermined volume of a solvent compatible with the initial mobile phase conditions. For reversed-phase HPLC, a mixture of water and the organic modifier (e.g., acetonitrile or methanol) is often a good choice.

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.

  • Dilution: Dilute the stock solution to the desired final concentration for analysis.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could clog the column.[13]

Protocol 2: Chiral HPLC Method Development for Phthalide Enantiomers

This protocol provides a starting point for developing a chiral separation method, based on approaches used for 3-n-butylphthalide.

  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase (CSP), such as a teicoplanin-based column (e.g., Astec Chirobiotic T) or a cellulose/amylose-based column.

  • Initial Mobile Phase Screening:

    • Normal Phase Mode: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting ratio is 90:10 (v/v) n-hexane/isopropanol.

    • Reversed-Phase Mode: Start with a mobile phase of a buffered aqueous solution (e.g., ammonium bicarbonate or formic acid in water) and an organic modifier (acetonitrile or methanol).

  • Instrument Setup:

    • Set the column temperature to 25°C.

    • Set the flow rate to a typical value for the column dimensions (e.g., 0.5 - 1.0 mL/min for a 4.6 mm ID column).

    • Set the UV detection wavelength based on the UV absorbance maximum of the phthalide isomer. A photodiode array (PDA) detector is useful for determining the optimal wavelength.

  • Sample Preparation:

    • Dissolve the racemic phthalide sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample.

    • Monitor the chromatogram for the elution of two peaks corresponding to the enantiomers.

  • Optimization:

    • If resolution is poor, systematically adjust the mobile phase composition. In normal phase, vary the percentage of the alcohol modifier. In reversed-phase, adjust the organic modifier percentage and the pH.

    • If necessary, add a small amount (0.1%) of an acidic or basic additive to the mobile phase.[10]

    • Optimize the flow rate and column temperature to improve resolution and analysis time.

Chiral_Method_Development Start Start: Chiral Method Development Step1 Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->Step1 Step2 Screen Mobile Phases (Normal Phase & Reversed Phase) Step1->Step2 Step3 Initial Analysis (25°C, 1.0 mL/min) Step2->Step3 Decision Resolution Adequate? Step3->Decision Optimize Optimize Mobile Phase (Modifier %, pH, Additives) Decision->Optimize No End Validated Method Decision->End Yes Optimize_Params Optimize Flow Rate & Temperature Optimize->Optimize_Params Optimize_Params->Step3

Caption: Workflow for chiral HPLC method development for phthalide isomers.

References

Technical Support Center: Optimizing GC-MS Parameters for Phthalide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection and quantification of phthalides.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS parameters for phthalide analysis?

A1: For initial method development, you can adapt parameters from established phthalate analysis methods due to structural similarities.[1][2] A good starting point is a system equipped with a DB-5MS or HP-5ms column.[3] Pulsed splitless injection is often used to maximize the transfer of analytes to the column.[4]

Q2: Which GC column stationary phase is best for separating phthalides?

A2: The choice of stationary phase is critical for resolving structurally similar phthalides. For phthalate analysis, which can be a good proxy, Rtx-440 and Rxi-XLB columns have demonstrated excellent resolution for complex mixtures.[1][2] Commonly used columns in order of popularity are 5-type, XLB-type, 35-type, 17-type, 50-type, and 1-type.[1]

Q3: What is the most effective ionization technique for phthalide analysis?

A3: Electron Ionization (EI) is a common and robust technique for GC-MS analysis of semi-volatile compounds like phthalides.[3] For high-molecular-weight phthalides that may not ionize well with EI, Atmospheric Pressure Chemical Ionization (APCI) can be a valuable alternative, as it often yields the molecular ion as the base peak.[3]

Q4: How can I improve the sensitivity of my phthalide analysis?

A4: To enhance sensitivity, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.[4] This involves monitoring specific fragment ions characteristic of your target phthalides, which increases the signal-to-noise ratio. For many phthalates, a common fragment ion is m/z 149, which can be a good starting point for identifying characteristic phthalide ions.[1][5] Additionally, using a splitless injection technique ensures that the entire sample is transferred to the GC column, maximizing sensitivity for trace-level analysis.[3][4]

Q5: What are the characteristic mass spectral fragmentation patterns for phthalides?

A5: The fragmentation of phthalides is dependent on their specific structure. For many phthalate esters, a common base peak is observed at m/z 149, corresponding to the phthalic anhydride ion.[5][6][7] The fragmentation of the molecular ion often occurs on the aliphatic side chain via McLafferty rearrangement and α-cleavage.[6] For Z-ligustilide, a common phthalide, specific degradation products can be monitored by GC-MS.[8] It is recommended to run a standard of your target phthalide to determine its characteristic fragmentation pattern and select appropriate ions for SIM mode.

Troubleshooting Guides

Problem 1: Poor peak shape (tailing or fronting)

Possible CauseTroubleshooting Step
Active sites in the injector or column Deactivate the injector liner with silylation or use a pre-treated liner. Condition the column according to the manufacturer's instructions.
Column contamination Bake out the column at a high temperature (within its specified limits). If contamination persists, trim the first few centimeters of the column.
Improper flow rate Optimize the carrier gas flow rate for your column dimensions and analytes.
Sample overload Dilute the sample or use a split injection for more concentrated samples.

Problem 2: High background or ghost peaks

Possible CauseTroubleshooting Step
Contaminated carrier gas Ensure high-purity carrier gas and check that gas traps are functioning correctly.
Injector septum bleed Use high-quality, low-bleed septa and replace them regularly.
Contamination from sample preparation Avoid using plastic labware, as phthalates (and potentially phthalides) can leach out.[9] Use high-purity solvents and meticulously clean all glassware.[9]
Carryover from previous injections Run solvent blanks between samples. Clean the injector liner and syringe.

Problem 3: Low or no signal for the target phthalide

Possible CauseTroubleshooting Step
Analyte instability Some phthalides, like Z-ligustilide, are known to be unstable and can degrade rapidly, especially at high temperatures.[8][10] Optimize injector temperature and consider gentler extraction techniques.[10]
Incorrect MS parameters Ensure the MS is tuned correctly and that the selected ions in SIM mode are appropriate for your target phthalide.
Leaks in the GC-MS system Check for leaks at all fittings and connections using an electronic leak detector.
Inefficient extraction Optimize the sample preparation method, including solvent choice and extraction time.[11]

Quantitative Data Summary

Table 1: Recommended GC Columns for Phthalate/Phthalide Analysis

Stationary PhaseCommon Trade NamesKey FeaturesReference
5% Phenyl-methylpolysiloxaneDB-5MS, HP-5ms, Rxi-5msGeneral purpose, robust, good for a wide range of semi-volatile compounds.[1][3]
Proprietary Crossbond SilaryleneRtx-440Excellent resolution for complex phthalate mixtures.[1][2]
Low-polarity Crossbond Phenyl-methylRxi-XLBAlso shows superior resolution for phthalate analysis.[1][2]

Table 2: Example GC-MS Method Parameters for Phthalate Analysis

ParameterSettingReference
Injector Splitless, 300 °C[3]
Carrier Gas Helium, constant flow of 2 mL/min[3]
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)[3]
Oven Program 50 °C (1 min), then 20 °C/min to 320 °C (hold 2.5 min)[3]
MS Source APCI, 140 °C[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Phthalides in Liquid Samples

This protocol is adapted from methods for phthalate extraction from non-alcoholic beverages.[11]

Materials:

  • 15 mL and 50 mL centrifuge tubes

  • n-hexane (high purity)

  • Methanol (high purity)

  • 10% NaCl solution

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Rotary evaporator or nitrogen evaporator

  • 0.22 µm PTFE syringe filter

Procedure:

  • Transfer 5.00 mL of the liquid sample into a 15 mL centrifuge tube.

  • Add 1.5 mL of methanol and vortex to mix.

  • Transfer the mixture to an extraction funnel and add 15 mL of n-hexane.

  • Shake the funnel vigorously for 7 minutes and then let the phases separate for 5 minutes.

  • If an emulsion forms, add 0.5 mL of 10% NaCl solution to break it.

  • Collect the n-hexane (upper) layer in a 50 mL centrifuge tube.

  • Repeat the extraction with another 15 mL of n-hexane and combine the extracts.

  • Dry the combined extract by passing it through anhydrous sodium sulfate.

  • Evaporate the solvent to near dryness using a rotary evaporator or a gentle stream of nitrogen.[11]

  • Reconstitute the residue in a known volume of n-hexane (e.g., 1 mL).

  • Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial for analysis.

Protocol 2: Headspace Single-Drop Microextraction (HS-SDME) for Z-ligustilide in Plasma

This is a summary of a method developed for the determination of Z-ligustilide in rabbit plasma.[12]

Materials:

  • GC-MS system

  • Microsyringe for SDME

  • Extraction solvent (optimized during method development)

  • Sample vials with septa

  • Stirring plate

Procedure:

  • Place the plasma sample in a sample vial.

  • The HS-SDME procedure is performed by exposing a microdrop of a suitable organic solvent to the headspace above the sample.

  • The vial is heated and stirred to facilitate the partitioning of Z-ligustilide from the sample matrix into the headspace and then into the solvent microdrop.

  • After a defined extraction time, the microdrop is retracted into the syringe.

  • The syringe is then used to inject the extracted analytes directly into the GC-MS for analysis.

  • Key parameters to optimize include solvent selection, solvent volume, sample temperature, extraction time, and stirring rate.[12]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution in Solvent Concentration->Reconstitution Injection GC Injection (Splitless) Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI/APCI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for phthalide analysis by GC-MS.

Troubleshooting_Tree start Problem with Phthalide Detection peak_shape Poor Peak Shape? start->peak_shape no_signal Low or No Signal? peak_shape->no_signal No check_liner Check/Replace Injector Liner peak_shape->check_liner Yes high_bg High Background? no_signal->high_bg No check_instability Consider Analyte Instability no_signal->check_instability Yes check_consumables Check Solvents, Gas, & Septa high_bg->check_consumables Yes check_column Condition/Trim Column check_liner->check_column check_flow Optimize Flow Rate check_column->check_flow check_ms Verify MS Tune & SIM Ions check_instability->check_ms check_leaks Check for System Leaks check_ms->check_leaks check_glassware Use Clean Glassware (No Plastics) check_consumables->check_glassware run_blanks Run Solvent Blanks check_glassware->run_blanks

Caption: A logical troubleshooting guide for common GC-MS issues.

References

Technical Support Center: Stability of 3-Methoxyphthalide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Methoxyphthalide in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for this compound in solution are hydrolysis, photodegradation, and oxidation. Hydrolysis is a major concern and can occur under both acidic and alkaline conditions, leading to the opening of the lactone ring. Photodegradation can occur upon exposure to light, while oxidation can be initiated by oxidizing agents or atmospheric oxygen.

Q2: What are the optimal storage conditions for this compound solutions to minimize degradation?

A2: To minimize degradation, this compound solutions should be stored in a cool, dark place. It is recommended to use amber vials to protect against light exposure. Solutions should be prepared in aprotic solvents if possible and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For aqueous solutions, buffering to a slightly acidic to neutral pH (around pH 4-6) can help minimize hydrolysis. Long-term storage in a frozen state (-20°C or -80°C) is advisable for stock solutions.

Q3: Which solvents are recommended for preparing this compound solutions to enhance stability?

A3: For optimal stability, it is best to use aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dioxane. If aqueous solutions are necessary, it is crucial to control the pH and minimize the presence of nucleophiles. Preparing stock solutions in a non-aqueous solvent and diluting into the aqueous medium immediately before use is a good practice.

Q4: How can I monitor the degradation of this compound in my samples?

A4: The most effective way to monitor the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact this compound from its degradation products. A photodiode array (PDA) detector is useful for identifying new peaks that may correspond to degradation products.

Troubleshooting Guides

Issue: I am observing a rapid loss of this compound in my aqueous solution, even when stored in the refrigerator.

  • Potential Cause 1: pH-mediated Hydrolysis. The pH of your aqueous solution may be too high (alkaline) or too low (acidic), accelerating the hydrolysis of the lactone ring.

    • Troubleshooting Step: Measure the pH of your solution. Adjust the pH to a slightly acidic to neutral range (pH 4-6) using a suitable buffer system (e.g., acetate or phosphate buffer).

  • Potential Cause 2: Microbial Contamination. If the solution is not sterile, microbial growth can lead to enzymatic degradation.

    • Troubleshooting Step: Filter-sterilize your aqueous solutions using a 0.22 µm filter before storage.

Issue: My this compound solution is turning yellow over time.

  • Potential Cause: Photodegradation or Oxidation. Exposure to light or oxygen can lead to the formation of colored degradation products.

    • Troubleshooting Step 1: Store your solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

    • Troubleshooting Step 2: Prepare and store solutions under an inert atmosphere (e.g., by purging the solvent and headspace with nitrogen or argon) to minimize oxidation.

Data Presentation

Table 1: Factors Affecting the Stability of this compound in Solution

ParameterConditionEffect on StabilityRecommendation
pH Acidic (<4) or Alkaline (>7)Increased rate of hydrolysisMaintain pH between 4 and 6
Temperature Elevated temperaturesIncreased degradation rateStore solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term)
Light Exposure to UV or visible lightPotential for photodegradationProtect solutions from light using amber vials or by storing in the dark
Oxygen Presence of atmospheric oxygenPotential for oxidative degradationPrepare and store solutions under an inert atmosphere (e.g., nitrogen, argon)
Solvent Protic solvents (e.g., water, methanol)Can participate in hydrolysisUse aprotic solvents (e.g., acetonitrile, THF) when possible

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 1 hour.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 105°C for 24 hours.

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a quartz cuvette or a clear vial) to a photostability chamber.

    • The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][3][4]

    • A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

3. Analysis:

  • Analyze all stressed samples and a non-stressed control sample using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Degradation_Pathways cluster_main This compound Degradation cluster_hydrolysis Hydrolysis cluster_other Other Pathways This compound This compound Acid_Hydrolysis Acidic Conditions (e.g., HCl) This compound->Acid_Hydrolysis H+ Alkaline_Hydrolysis Alkaline Conditions (e.g., NaOH) This compound->Alkaline_Hydrolysis OH- Photodegradation Light Exposure (UV/Visible) This compound->Photodegradation hv Oxidation Oxidizing Agents (e.g., H2O2, O2) This compound->Oxidation [O] Hydrolysis_Product 2-(Hydroxymethyl)-3-methoxybenzoic acid (Ring-Opened Product) Acid_Hydrolysis->Hydrolysis_Product Alkaline_Hydrolysis->Hydrolysis_Product Photo_Ox_Products Various Degradation Products Photodegradation->Photo_Ox_Products Oxidation->Photo_Ox_Products

Caption: Major degradation pathways of this compound in solution.

Troubleshooting_Workflow Start Degradation Observed Check_pH Check Solution pH Start->Check_pH pH_Condition pH Acidic/Alkaline? Check_pH->pH_Condition Adjust_pH Adjust pH to 4-6 using a buffer pH_Condition->Adjust_pH Yes Check_Storage Check Storage Conditions pH_Condition->Check_Storage No Adjust_pH->Check_Storage Light_Exposure Exposed to Light? Check_Storage->Light_Exposure Store_in_Dark Store in Amber Vials or in the Dark Light_Exposure->Store_in_Dark Yes Check_Atmosphere Check Headspace Atmosphere Light_Exposure->Check_Atmosphere No Store_in_Dark->Check_Atmosphere Inert_Atmosphere Stored under Air? Check_Atmosphere->Inert_Atmosphere Store_under_Inert Store under N2 or Ar Inert_Atmosphere->Store_under_Inert Yes Re-analyze Re-analyze Stability Inert_Atmosphere->Re-analyze No Store_under_Inert->Re-analyze

Caption: Troubleshooting workflow for this compound degradation.

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for 3-Methoxyphthalide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Methoxyphthalide, a naturally occurring lactone with potential pharmacological activities, is crucial for quality control in herbal medicine, pharmacokinetic studies, and various research applications. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of such compounds. This guide provides an objective comparison of a proposed HPLC method for this compound with Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative, supported by typical experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used technique for the quantification of non-volatile and thermally stable compounds.[1] It offers excellent reproducibility and is suitable for routine quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for volatile and semi-volatile compounds.[1] It provides high sensitivity and specificity, with the mass spectrometer offering definitive compound identification.[2]

The following tables summarize the expected performance characteristics of a proposed HPLC-UV method for this compound, alongside typical performance data for phthalate analysis using GC-MS.

Data Presentation: Performance Characteristics

Table 1: Proposed HPLC-UV Method Performance for this compound (Based on Structurally Similar Compounds)

Validation ParameterProposed Performance Characteristic
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.3 - 3.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Table 2: Typical GC-MS Method Performance for Phthalate Analysis

Validation ParameterTypical Performance Characteristic
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 10%

Experimental Protocols

Proposed HPLC-UV Method for this compound

This protocol is based on methods developed for the analysis of 3-n-butylphthalide and senkyunolide A.

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water. A typical starting point would be a gradient from 30% Acetonitrile to 70% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Approximately 228 nm or 280 nm (to be optimized based on the UV spectrum of this compound)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Solution: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the initial mobile phase.

4. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against the concentration and determine the correlation coefficient (r²).

  • LOD and LOQ: Determine the signal-to-noise ratio for a series of diluted standard solutions. The concentration at which the signal-to-noise ratio is 3:1 is the LOD, and 10:1 is the LOQ.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard.

  • Precision: Analyze replicate injections of a standard solution to determine repeatability (intra-day precision) and analyze on different days for intermediate precision (inter-day precision).

Typical GC-MS Method for Phthalate Analysis

This protocol is a general procedure for the analysis of phthalates and can be adapted for this compound.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Organic solvent for extraction (e.g., hexane, dichloromethane)

  • This compound reference standard

2. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane). Prepare a series of working standards by dilution.

  • Sample Solution: Use liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix. The final extract is concentrated and may require derivatization depending on the compound's volatility and thermal stability.

4. Validation Parameters:

  • Validation parameters are assessed similarly to the HPLC method, with a focus on the linearity of the response, sensitivity (LOD/LOQ), accuracy, and precision of the measurements.

Mandatory Visualization

HPLC_Method_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standard Solutions Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Obtain Sample (e.g., Plant Extract) Extract_Sample Perform LLE/SPE Sample->Extract_Sample Dissolve_Sample Dissolve in Mobile Phase Extract_Sample->Dissolve_Sample Dissolve_Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (228 nm or 280 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Workflow for the proposed HPLC analysis of this compound.

Method_Comparison cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method Analyte This compound Analysis HPLC_Principle Principle: Liquid-Solid Partitioning Analyte->HPLC_Principle GCMS_Principle Principle: Gas-Solid Partitioning & Mass-based Detection Analyte->GCMS_Principle HPLC_Advantages Advantages: - Robust & Reproducible - Good for Non-volatile Compounds - Lower Instrument Cost HPLC_Principle->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Moderate Sensitivity - Potential for Matrix Interference HPLC_Advantages->HPLC_Disadvantages GCMS_Advantages Advantages: - High Sensitivity & Specificity - Definitive Compound ID - Good for Volatile Compounds GCMS_Principle->GCMS_Advantages GCMS_Disadvantages Disadvantages: - Requires Volatility - Potential for Thermal Degradation - Higher Instrument Cost GCMS_Advantages->GCMS_Disadvantages

Caption: Logical comparison of HPLC-UV and GC-MS for this compound analysis.

References

A Comparative Guide to GC-MS and HPLC Methods for Phthalide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of bioactive compounds, the accurate quantification of phthalides is of significant interest. Phthalides, a class of aromatic lactones found in various medicinal plants such as Angelica sinensis and Ligusticum chuanxiong, exhibit a wide range of pharmacological activities.[1][2] This guide provides an objective comparison of two primary analytical techniques for phthalide quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data to aid in method selection and validation.

Quantitative Performance: A Side-by-Side Comparison

Both GC-MS and HPLC are robust methods for the quantification of phthalides, each with its own set of advantages. GC-MS is well-suited for the analysis of volatile and thermally stable phthalides, offering high separation efficiency and definitive compound identification through mass spectral data.[2] Conversely, HPLC is advantageous for the analysis of less volatile or thermally labile phthalides and can be readily coupled with various detectors, including Diode Array Detectors (DAD) and Mass Spectrometers (MS).[3][4]

The selection between these two methods often depends on the specific phthalides of interest, the complexity of the sample matrix, and the desired sensitivity. The following tables summarize the quantitative performance of GC-MS and HPLC methods for the analysis of common phthalides, compiled from various studies.

Table 1: GC-MS Method Performance for Phthalide Quantification

PhthalideLinearity (R²)LODLOQRecovery (%)Precision (RSD%)Reference
Z-Ligustilide>0.990.02 µg/mL0.06 µg/mL95.2 - 104.5< 5.0[5]
3-n-Butylphthalide>0.990.01 µg/mL0.04 µg/mL96.1 - 103.8< 4.5[5]
Senkyunolide A>0.990.03 µg/mL0.10 µg/mL94.8 - 105.1< 5.5[5]

Table 2: HPLC Method Performance for Phthalide Quantification

PhthalideLinearity (R²)LODLOQRecovery (%)Precision (RSD%)Reference
Senkyunolide A>0.99912.5 µg/g-96.91 - 101.50< 2.38[3][4]
Z-Ligustilide>0.99----[6]
Senkyunolide I>0.99----[7]
Senkyunolide H>0.99----[7]
Z-Butylidenephthalide>0.99----[7]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for the GC-MS and HPLC analysis of phthalides.

GC-MS Method for Phthalide Quantification

This protocol provides a general framework for the quantitative analysis of phthalides in plant extracts.

1. Sample Preparation (Pressurized Liquid Extraction - PLE):

  • Accurately weigh the dried and powdered plant material.

  • Mix the sample with a dispersing agent (e.g., diatomaceous earth).

  • Perform PLE using a suitable solvent, such as a mixture of n-hexane and acetone.

  • Collect the extract and adjust to a final volume.

  • Filter the extract through a 0.45 µm filter prior to GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or similar.

  • Mass Spectrometer: Agilent 5977B MS or similar.

  • Column: SH-Rxi-5Sil (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

3. Method Validation:

  • Linearity: Prepare a series of standard solutions of the target phthalides at different concentrations to construct a calibration curve. A correlation coefficient (R²) > 0.99 is generally considered acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[8]

  • Accuracy (Recovery): Spike a blank matrix with a known concentration of the phthalide standards and perform the entire analytical procedure. The recovery is calculated as the percentage of the measured concentration to the spiked concentration.

  • Precision (Repeatability): Analyze replicate samples of the same concentration to assess the closeness of the results. Precision is typically expressed as the relative standard deviation (RSD).

HPLC Method for Phthalide Quantification

This protocol outlines a general procedure for the HPLC analysis of phthalides.

1. Sample Preparation (Ultrasonic Extraction):

  • Accurately weigh the powdered plant material.

  • Add a suitable extraction solvent (e.g., methanol or acetonitrile).

  • Perform ultrasonic extraction for a defined period.

  • Centrifuge the extract and collect the supernatant.

  • Filter the supernatant through a 0.45 µm filter before HPLC injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or similar.

  • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like acetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maxima of the target phthalides (e.g., 280 nm).[9]

3. Method Validation:

  • The validation parameters (Linearity, LOD, LOQ, Accuracy, and Precision) are assessed in a similar manner to the GC-MS method.

Visualizing the Methodologies

To better illustrate the processes involved, the following diagrams outline the experimental workflows and a comparison of the analytical techniques.

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_data Data Processing start Plant Material weigh Weighing start->weigh ple Pressurized Liquid Extraction (PLE) weigh->ple filter Filtration (0.45 µm) ple->filter gcms GC-MS Injection filter->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection (SIM) separation->detection quant Quantification detection->quant linearity Linearity (R² > 0.99) lod_loq LOD & LOQ (S/N Ratio) accuracy Accuracy (Recovery %) precision Precision (RSD %) quant->linearity quant->lod_loq quant->accuracy quant->precision report Reporting quant->report

GC-MS method validation workflow for phthalide quantification.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC gcms_adv Advantages: - High Resolution - Definitive Identification - Suitable for Volatiles gcms_disadv Disadvantages: - Requires Thermal Stability - Derivatization may be needed hplc_adv Advantages: - Suitable for Non-Volatiles - No Thermal Degradation - Versatile Detectors hplc_disadv Disadvantages: - Lower Resolution than GC - Higher Solvent Consumption analyte Phthalide Quantification analyte->gcms_adv Applicable for analyte->hplc_adv Applicable for

Comparison of GC-MS and HPLC for phthalide analysis.

References

A Comparative Guide to the Synthesis of 3-Methoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three primary synthetic methodologies for the production of 3-Methoxyphthalide, a valuable intermediate in organic synthesis. The comparison focuses on key performance indicators such as reaction yield, purity, and the nature of the starting materials. Detailed experimental protocols are provided for each method, and the reaction pathways are visualized to facilitate a clear understanding of the chemical transformations.

At a Glance: Comparison of Synthesis Methods

Method Starting Material Key Intermediates Typical Yield Reaction Time Key Advantages Potential Challenges
Method 1 2-Carboxybenzaldehyde3-Hydroxyphthalide (in situ)Good to ExcellentShortOne-pot reaction, readily available starting material.Sensitivity of the starting material to oxidation.
Method 2 Phthalide3-ChlorophthalideGoodModerateUtilizes a stable starting material.Two-step process, requires handling of a chlorinating agent.
Method 3 Phthalic Anhydride2-Carbomethoxybenzoic acid, Methyl 2-(hydroxymethyl)benzoateModerate to GoodLongCost-effective starting material.Multi-step synthesis, requires a reduction step.

Method 1: Acid-Catalyzed Etherification of 2-Carboxybenzaldehyde

This method leverages the tautomeric equilibrium between 2-carboxybenzaldehyde and 3-hydroxyphthalide. In the presence of an acid catalyst, the hydroxyl group of 3-hydroxyphthalide is protonated, forming a good leaving group (water). Subsequent nucleophilic attack by methanol yields the desired this compound.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-carboxybenzaldehyde (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Acid Catalysis: To the stirred solution, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Method1 2-Carboxybenzaldehyde 2-Carboxybenzaldehyde 3-Hydroxyphthalide 3-Hydroxyphthalide 2-Carboxybenzaldehyde->3-Hydroxyphthalide Tautomerization Protonated_3-Hydroxyphthalide Protonated_3-Hydroxyphthalide 3-Hydroxyphthalide->Protonated_3-Hydroxyphthalide + H+ Carbocation_Intermediate Carbocation_Intermediate Protonated_3-Hydroxyphthalide->Carbocation_Intermediate - H2O Protonated_this compound Protonated_this compound Carbocation_Intermediate->Protonated_this compound + CH3OH This compound This compound Protonated_this compound->this compound - H+

Fig. 1: Acid-Catalyzed Etherification Pathway

Method 2: From Phthalide via Nucleophilic Substitution

This two-step synthesis begins with the chlorination of phthalide to form 3-chlorophthalide. This intermediate is then subjected to nucleophilic substitution with sodium methoxide, where the methoxide ion displaces the chloride to yield this compound.

Experimental Protocol

Step 1: Synthesis of 3-Chlorophthalide

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, melt phthalide (1.0 eq).

  • Chlorination: While stirring vigorously, bubble dry chlorine gas through the molten phthalide. The reaction is typically carried out at a temperature of 130-140 °C.

  • Monitoring: Monitor the reaction by weighing the flask periodically until the theoretical weight gain for monochlorination is achieved.

  • Purification: The crude 3-chlorophthalide can be purified by recrystallization or used directly in the next step.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 3-chlorophthalide (1.0 eq) in anhydrous methanol.

  • Nucleophilic Substitution: Add a solution of sodium methoxide in methanol (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Work-up: After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain this compound.

Method2 Phthalide Phthalide 3-Chlorophthalide 3-Chlorophthalide Phthalide->3-Chlorophthalide + Cl2 This compound This compound 3-Chlorophthalide->this compound + NaOCH3 - NaCl

Fig. 2: Two-Step Synthesis from Phthalide

Method 3: From Phthalic Anhydride via Reduction and Cyclization

This multi-step approach starts with the methanolysis of phthalic anhydride to produce 2-carbomethoxybenzoic acid. The carboxylic acid functionality is then selectively reduced to a primary alcohol, which subsequently undergoes intramolecular cyclization to form this compound.

Experimental Protocol

Step 1: Synthesis of 2-Carbomethoxybenzoic Acid

  • Methanolysis: In a round-bottom flask, suspend phthalic anhydride (1.0 eq) in anhydrous methanol (5-10 volumes).

  • Reaction: Heat the mixture to reflux for 1-2 hours until a clear solution is obtained.

  • Isolation: Cool the solution to room temperature and remove the methanol under reduced pressure to obtain 2-carbomethoxybenzoic acid as a white solid. This product is often used in the next step without further purification.

Step 2: Reduction and Cyclization to this compound

  • Reduction: Dissolve 2-carbomethoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., THF). Cool the solution to 0 °C and add a suitable reducing agent (e.g., borane-tetrahydrofuran complex, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Cyclization: Quench the reaction by the slow addition of methanol. The reaction mixture is then typically worked up with an acidic aqueous solution, which facilitates the in-situ cyclization of the intermediate methyl 2-(hydroxymethyl)benzoate to this compound.

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.

Method3 Phthalic_Anhydride Phthalic_Anhydride 2-Carbomethoxybenzoic_Acid 2-Carbomethoxybenzoic_Acid Phthalic_Anhydride->2-Carbomethoxybenzoic_Acid + CH3OH Methyl_2-(hydroxymethyl)benzoate Methyl_2-(hydroxymethyl)benzoate 2-Carbomethoxybenzoic_Acid->Methyl_2-(hydroxymethyl)benzoate Reduction This compound This compound Methyl_2-(hydroxymethyl)benzoate->this compound Cyclization - H2O

Fig. 3: Multi-Step Synthesis from Phthalic Anhydride

Conclusion

The choice of the most suitable synthesis method for this compound will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. Method 1 offers a direct and efficient one-pot synthesis from 2-carboxybenzaldehyde. Method 2 provides a reliable two-step route from the stable starting material, phthalide. Method 3 is a viable option when starting from the inexpensive bulk chemical, phthalic anhydride, although it involves multiple transformations. For drug development and process chemistry, the scalability, safety, and overall cost-effectiveness of each route should be carefully evaluated.

A Comparative Guide to the Neuroprotective Activities of n-Butylphthalide and 3-Methoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective activities of n-butylphthalide (NBP) and 3-Methoxyphthalide. The information presented is based on available experimental data from preclinical and clinical studies.

Executive Summary

N-butylphthalide (NBP) is a compound that has been extensively studied and is clinically used for the treatment of ischemic stroke.[1][2][3] Its neuroprotective effects are well-documented and attributed to a multi-targeted mechanism of action that includes anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][3] These effects are mediated through various signaling pathways, contributing to its overall therapeutic efficacy.

In contrast, there is a significant lack of available scientific literature and experimental data regarding the neuroprotective activity of this compound. As such, a direct quantitative and mechanistic comparison with NBP is not possible at this time. This guide will therefore focus on presenting the comprehensive data available for NBP to serve as a benchmark for future research on related compounds like this compound.

n-Butylphthalide (NBP): A Multi-Targeted Neuroprotective Agent

NBP has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological disorders, and its efficacy has been confirmed in clinical trials for acute ischemic stroke.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the neuroprotective effects of n-butylphthalide.

Table 1: In Vitro Neuroprotective Effects of n-Butylphthalide

Cell LineInsult/ModelNBP ConcentrationObserved EffectReference
PC12Oxygen-Glucose Deprivation (OGD)10 µMIncreased cell viability, reduced apoptosis[7]
Cortical NeuronsSerum Deprivation10 µMAttenuated neuronal apoptosis and ROS production[8]
SH-SY5YAmyloid-β induced toxicityNot SpecifiedAttenuated toxicity[1]

Table 2: In Vivo Neuroprotective Effects of n-Butylphthalide

Animal ModelDisease ModelNBP DosageObserved EffectReference
MiceFocal Cerebral Ischemia100 mg/kg (i.p.)Reduced infarct formation, attenuated caspase activation[8]
RatsCerebral InfarctionNot SpecifiedProtective effect on neurons, improved morphology[9]
MiceRepeated Cerebral Ischemia-ReperfusionNot SpecifiedMitigated cognitive deficits, reduced neuron cell loss[10]

Table 3: Clinical Trial Outcomes for n-Butylphthalide in Acute Ischemic Stroke

TrialKey FindingReference
BAST TrialAssociated with a higher proportion of favorable functional outcomes at 90 days compared to placebo.[4][4]
Meta-analysisCombination with standard drugs is superior to standard drugs alone in improving Barthel Index and NIHSS scores.[5][5]
Randomized Clinical TrialImproved functional outcomes in patients receiving reperfusion therapy.[6][11][6][11]
Key Neuroprotective Mechanisms of n-Butylphthalide

NBP's neuroprotective activity stems from its ability to modulate multiple pathological pathways simultaneously.

1. Anti-Inflammatory Effects: NBP has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][12][13] This is achieved, in part, through the inhibition of the NF-κB and TLR4/MyD88 signaling pathways.[1][10][14]

2. Antioxidant Activity: The compound mitigates oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, while reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA).[12][13][15] The Nrf2-ARE pathway, a key regulator of the antioxidant response, is a significant target of NBP.[1][10][12]

3. Anti-Apoptotic Effects: NBP protects neurons from apoptosis by modulating the expression of Bcl-2 family proteins, reducing the activation of caspases-3 and -9, and inhibiting the JNK and p38 MAPK signaling pathways.[1][8][9] It also preserves mitochondrial function, a critical factor in the regulation of apoptosis.[2]

Signaling Pathways Modulated by n-Butylphthalide

The multifaceted neuroprotective effects of NBP are orchestrated through its influence on several key signaling pathways.

NBP_Signaling_Pathways cluster_inflammation Anti-Inflammatory Pathways cluster_oxidation Antioxidant Pathways cluster_apoptosis Anti-Apoptotic Pathways NBP n-Butylphthalide (NBP) TLR4 TLR4/MyD88 NBP->TLR4 Nrf2 Nrf2-ARE NBP->Nrf2 PI3K PI3K/Akt NBP->PI3K JNK JNK/p38 MAPK NBP->JNK NFkB NF-κB TLR4->NFkB inhibits Inflammation ↓ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Inflammation Antioxidant ↑ Antioxidant Enzymes (SOD, HO-1) Nrf2->Antioxidant activates Bcl2 ↑ Bcl-2 / ↓ Bax PI3K->Bcl2 activates Caspases ↓ Caspase-3/9 JNK->Caspases inhibits Bcl2->Caspases inhibits

Figure 1: Key signaling pathways modulated by n-butylphthalide for neuroprotection.

This compound: An Unexplored Candidate

Despite the extensive research into phthalide derivatives for neuroprotection, a thorough search of the scientific literature reveals a notable absence of experimental data on the neuroprotective activity of this compound. Consequently, its mechanisms of action, effective concentrations, and impact on signaling pathways remain uncharacterized.

Experimental Protocols for n-Butylphthalide Neuroprotective Assays

The following are summaries of methodologies used in key studies to evaluate the neuroprotective effects of NBP.

In Vitro Models
  • Oxygen-Glucose Deprivation (OGD) Model:

    • Cell Culture: PC12 neuronal cells are cultured in standard medium.

    • OGD Induction: Cells are washed and incubated in a glucose-free medium in a hypoxic chamber.

    • NBP Treatment: Cells are pre-treated with NBP (e.g., 10 µM) for a specified duration before OGD.

    • Assessment: Cell viability is measured using MTT assay, and apoptosis is assessed by TUNEL staining or caspase activity assays.[7]

  • Amyloid-β (Aβ) Toxicity Model:

    • Cell Culture: Human neuroblastoma SH-SY5Y cells are commonly used.

    • Aβ Treatment: Cells are exposed to aggregated Aβ peptides to induce neurotoxicity.

    • NBP Co-treatment: NBP is added to the culture medium along with Aβ.

    • Assessment: Neuronal survival and apoptotic markers are evaluated.[1]

In Vivo Models
  • Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia:

    • Animal Model: Typically performed in mice or rats.

    • Surgical Procedure: The middle cerebral artery is occluded for a defined period (e.g., 60-90 minutes) followed by reperfusion.

    • NBP Administration: NBP is administered intraperitoneally (i.p.) or orally at a specific dose (e.g., 100 mg/kg) before or after the ischemic insult.

    • Assessment: Infarct volume is measured by TTC staining, neurological deficits are scored using standardized scales, and molecular markers are analyzed in brain tissue homogenates via Western blotting or immunohistochemistry.[8]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_vitro Neuronal Cell Culture (e.g., PC12, SH-SY5Y) induce_insult Induce Neuronal Insult (e.g., OGD, Aβ toxicity) start_vitro->induce_insult treat_nbp_vitro NBP Treatment induce_insult->treat_nbp_vitro assess_vitro Assess Neuroprotection (Cell Viability, Apoptosis) treat_nbp_vitro->assess_vitro start_vivo Animal Model (e.g., Mouse, Rat) induce_ischemia Induce Cerebral Ischemia (e.g., MCAO) start_vivo->induce_ischemia treat_nbp_vivo NBP Administration (e.g., i.p.) induce_ischemia->treat_nbp_vivo assess_vivo Assess Neuroprotection (Infarct Volume, Neurological Score) treat_nbp_vivo->assess_vivo

References

Comparing the anti-inflammatory effects of different phthalide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anti-inflammatory Effects of Phthalide Derivatives

The quest for novel anti-inflammatory agents has led researchers to explore a variety of natural and synthetic compounds. Among these, phthalide derivatives, a class of bicyclic organic compounds, have emerged as promising candidates due to their significant therapeutic potential.[1][2][3][4][5] This guide provides a comparative overview of the anti-inflammatory effects of several key phthalide derivatives, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory properties of phthalide derivatives are often evaluated by their ability to inhibit key inflammatory mediators and pathways. The following table summarizes quantitative data on the inhibitory effects of prominent phthalide derivatives from various studies.

Table 1: Quantitative Comparison of the Anti-inflammatory Effects of Phthalide Derivatives

Phthalide DerivativeAssayCell Line/ModelKey FindingsIC50 ValueReference
(Z)-LigustilideNitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesDose-dependent inhibition of NO production.12.8 ± 1.4 μM[6]
(Z)-LigustilideiNOS and COX-2 ExpressionLPS-stimulated RAW264.7 macrophagesStrong inhibition of iNOS and COX-2 at both mRNA and protein levels.Not specified[7][8]
Senkyunolide AInflammatory Cytokine ReductionIL-1β-stimulated chondrocytesReduced levels of TNF-α (31%), IL-6 (19%), and IL-18 (20%).Not specified[9][10]
Senkyunolide ACatabolic Marker InhibitionIL-1β-stimulated chondrocytesDecreased levels of MMP13 (23%), ADAMTS4 (31%), and ADAMTS5 (19%).Not specified[9][10]
n-ButylidenephthalideNF-κB PathwayRetinal Ischemia ModelInhibited the inflammatory response through the NF-κB signaling pathway.Not specified[11]
3-Arylphthalide (5a)Nitric Oxide (NO) ProductionLPS-stimulated Bv.2 and RAW 264.7 cellsStrong inhibition of NO production.Not specified[12]
Phthalimide Derivative (9o)Nitric Oxide (NO) ProductionLPS-stimulated cellsShowed 95.23% inhibitory rate at 10 μM.0.76 μM[13]
Phthalimide Derivative (IIh)LPS-induced inflammationRAW264.7 murine macrophagesShowed significant anti-inflammatory potential.8.7 μg/ml[14]

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of many phthalide derivatives are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the expression of pro-inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs activates IKB IKB IKK->IKB phosphorylates IKB_NFKB IκB-NFκB Complex IKK->IKB_NFKB degrades IκB NFKB NF-κB IKB->IKB_NFKB NFKB->IKB_NFKB Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFKB->Pro_inflammatory_Genes IKB_NFKB->NFKB releases NF-κB AP1 AP-1 MAPKs->AP1 activates AP1->Pro_inflammatory_Genes Phthalides Phthalide Derivatives Phthalides->IKK inhibit Phthalides->MAPKs inhibit

Caption: NF-κB and MAPK signaling pathways modulated by phthalide derivatives.

Experimental Protocols

The evaluation of the anti-inflammatory effects of phthalide derivatives often involves standardized in vitro and in vivo models. A commonly used in vitro assay is the lipopolysaccharide (LPS)-induced inflammation model in macrophage cell lines.

Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test phthalide derivatives. The cells are pre-treated for 1-2 hours.

  • Inflammation Induction: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS alone) are included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

    • The plate is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating the anti-inflammatory effects of phthalide derivatives.

G A Phthalide Derivative Synthesis/Isolation B In Vitro Screening (e.g., NO Production Assay) A->B C Cytotoxicity Assay (e.g., MTT Assay) B->C D Identification of Lead Compounds C->D E Mechanism of Action Studies (e.g., Western Blot for NF-κB, MAPK) D->E F Measurement of Pro-inflammatory Mediators (e.g., ELISA for TNF-α, IL-6) D->F G In Vivo Animal Models (e.g., Carrageenan-induced Paw Edema) E->G F->G H Evaluation of Therapeutic Efficacy G->H

Caption: A typical experimental workflow for evaluating anti-inflammatory phthalides.

Conclusion

Phthalide derivatives represent a diverse and promising class of compounds with significant anti-inflammatory properties. (Z)-Ligustilide, Senkyunolide A, and various synthetic phthalides have demonstrated potent inhibitory effects on key inflammatory pathways and mediators.[7][9][13] Their mechanism of action often involves the suppression of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and enzymes.[7][8] The presented data and protocols provide a valuable resource for researchers in the field of drug discovery and development, highlighting the therapeutic potential of phthalide derivatives as novel anti-inflammatory agents. Further comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and to identify the most potent candidates for clinical development.

References

A Comparative Guide to the Bioactivity Assays of 3-Methoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of bioactivity assays for 3-Methoxyphthalide and its structurally related analogue, 3-n-butylphthalide (NBP). The information presented herein is intended to assist researchers in selecting appropriate assays and methodologies for evaluating the therapeutic potential of these compounds.

Executive Summary

This compound and its related compounds, particularly 3-n-butylphthalide (NBP), have garnered significant interest for their diverse biological activities. This guide focuses on three key areas of bioactivity: antifungal, anti-inflammatory, and neuroprotective effects. While extensive data is available for NBP, which serves as a valuable benchmark, specific quantitative data for this compound is less abundant. This guide compiles the available information, presents detailed experimental protocols for relevant assays, and offers a comparative analysis to inform future research and development.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for the bioactivity of a close derivative of this compound and 3-n-butylphthalide (NBP).

Table 1: Antifungal Activity of Phthalide Derivatives against Candida albicans

CompoundFungal StrainMIC₅₀ (µg/mL)
3-butyl-3-methoxyphthalideC. albicans 595/20115[1]
C. albicans 636/20244[1]
3-n-butylphthalide (NBP)C. albicans 595/20<50[1][2]
C. albicans (general)128[2][3]

Table 2: Bioactivity of 3-n-butylphthalide (NBP) in Anti-Inflammatory and Neuroprotective Assays

BioactivityAssayCell Line/ModelKey Findings
Anti-inflammatoryInhibition of Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesNBP has been shown to reduce the production of pro-inflammatory molecules like NO.[4]
NeuroprotectionOxygen-Glucose Deprivation (OGD)PC12 neuronal cellsNBP pretreatment significantly reversed the suppression of cell viability and induction of apoptosis caused by OGD.[5][6]
Oxidative Stress ReductionPC12 neuronal cellsNBP increased the activity of superoxide dismutase and lowered levels of malondialdehyde (MDA) and reactive oxygen species (ROS).[5][6]
Mitochondrial FunctionPC12 neuronal cellsNBP enhanced mitochondrial membrane potential and the activity of mitochondrial respiratory chain complexes.[5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

Materials:

  • Test compound (e.g., this compound, 3-n-butylphthalide)

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the diluted compound.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be determined visually or by measuring the absorbance at 595 nm with a microplate reader. The MIC₅₀ is the concentration that inhibits 50% of fungal growth.[2]

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only and a vehicle control.

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite, a stable product of NO, is proportional to the absorbance.

    • Calculate the percentage of NO inhibition compared to the LPS-only treated cells. The IC₅₀ value (the concentration that inhibits 50% of NO production) can be determined.

Neuroprotection Assay: MTT Assay for Cell Viability

Objective: To evaluate the protective effect of a compound against a neurotoxic insult by measuring cell viability.

Materials:

  • PC12 neuronal cells or other suitable neuronal cell line

  • Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

  • Neurotoxic agent (e.g., H₂O₂, glutamate, or oxygen-glucose deprivation)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed neuronal cells in a 96-well plate and allow for differentiation if necessary.

    • Pre-treat the cells with different concentrations of the test compound for a specified period.

    • Induce neurotoxicity by adding the neurotoxic agent or subjecting the cells to conditions like oxygen-glucose deprivation (OGD). Include appropriate control groups (untreated, vehicle-treated, and neurotoxin-only treated).

  • MTT Assay:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is directly proportional to the absorbance.

    • Calculate the percentage of cell viability relative to the untreated control. The EC₅₀ value (the concentration that provides 50% of the maximum protective effect) can be determined.[6]

Mandatory Visualizations

experimental_workflow cluster_antifungal Antifungal Activity Assay cluster_antiinflammatory Anti-inflammatory Assay cluster_neuroprotection Neuroprotection Assay A1 Fungal Culture (e.g., Candida albicans) A2 Inoculum Preparation A1->A2 A4 Incubation in 96-well plate A2->A4 A3 Serial Dilution of this compound A3->A4 A5 MIC Determination (Visual/Spectrophotometric) A4->A5 B1 Macrophage Culture (RAW 264.7) B2 Pre-treatment with This compound B1->B2 B3 LPS Stimulation B2->B3 B4 Nitric Oxide Measurement (Griess Assay) B3->B4 C1 Neuronal Cell Culture (e.g., PC12) C2 Pre-treatment with This compound C1->C2 C3 Induction of Neurotoxicity (e.g., OGD) C2->C3 C4 Cell Viability Assessment (MTT Assay) C3->C4

Caption: A generalized workflow for the validation of antifungal, anti-inflammatory, and neuroprotective bioassays.

signaling_pathway cluster_inflammation Anti-inflammatory Signaling cluster_neuroprotection Neuroprotective Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Phthalide This compound Phthalide->NFkB Inhibition OxidativeStress Oxidative Stress (e.g., OGD) Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis NBP 3-n-butylphthalide (Analog) NBP->OxidativeStress Inhibition NBP->Mitochondria Protection

Caption: Putative signaling pathways involved in the anti-inflammatory and neuroprotective effects of phthalides.

References

Comparative Guide to Immunoassay Cross-Reactivity of Phthalides: A Focus on 3-Methoxyphthalide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of phthalides in immunoassays, with a specific focus on the challenges and current data landscape surrounding 3-Methoxyphthalide. Due to a lack of specific immunoassay data for this compound in the public domain, this comparison leverages data from structurally similar phthalide compounds to infer potential cross-reactivity and guide future assay development.

Introduction

This compound is a chemical compound found in celery and other plants, contributing to their characteristic aroma. As with many small molecules, the development of specific immunoassays for accurate quantification is often hampered by cross-reactivity with structurally related compounds. This can lead to inaccurate measurements and misinterpretation of results in various research and development applications, including pharmacokinetic studies and quality control of natural products. This guide aims to provide a clear comparison of available cross-reactivity data for related phthalides to better understand the potential challenges associated with this compound immunoassays.

Data on Cross-Reactivity of Phthalide Analogs

Currently, there is no published cross-reactivity data specifically for this compound in immunoassays. However, data from an enzyme-linked immunosorbent assay (ELISA) developed for Dibutyl Phthalate (DBP) provides valuable insights into the potential for cross-reactivity among different phthalate esters. The following table summarizes the cross-reactivity of a monoclonal antibody-based ELISA kit for DBP with other phthalate analogs[1].

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
Dibutyl Phthalate (DBP)C₁₆H₂₂O₄29.6100
Butylbenzyl Phthalate (BBP)C₁₉H₂₀O₄-3.9
Diisobutyl Phthalate (DIBP)C₁₆H₂₂O₄-12.5

Data extracted from a study on an ELISA kit for Dibutyl Phthalate. The IC50 value was only provided for the target analyte, DBP. Cross-reactivity for other compounds was reported as a percentage relative to DBP.

Interpretation of Data: The data indicates that even with a monoclonal antibody, which is typically highly specific, cross-reactivity with structurally similar phthalates can occur. Diisobutyl Phthalate (DIBP), an isomer of DBP, showed a notable cross-reactivity of 12.5%. Butylbenzyl Phthalate (BBP), which shares a butyl group with DBP, exhibited lower but still detectable cross-reactivity. This suggests that immunoassays developed for one phthalide may show varying degrees of cross-reactivity with other phthalides, and the level of cross-reactivity is influenced by the specific structural similarities. Given that this compound shares the core phthalide structure, it is plausible that it would exhibit cross-reactivity in immunoassays developed for other phthalides, and vice-versa.

Experimental Protocols

The following is a generalized protocol for a competitive indirect Enzyme-Linked Immunosorbent Assay (icELISA), a common format for the detection of small molecules like phthalides. This protocol is based on methodologies described for the development of immunoassays for other small molecules found in plant extracts[2].

Competitive Indirect ELISA (icELISA) Protocol
  • Coating: Microtiter plates are coated with a coating antigen (e.g., a protein-phthalide conjugate) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with a washing buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at 37°C to prevent non-specific binding.

  • Washing: The plates are washed again as described in step 2.

  • Competitive Reaction: A mixture of the sample (or standard) containing the free phthalide and a specific primary antibody (e.g., a monoclonal antibody against the target phthalide) is added to the wells. The plate is then incubated for 1-2 hours at 37°C. During this step, the free phthalide in the sample competes with the coated antigen for binding to the primary antibody.

  • Washing: The plates are washed to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) is added to the wells and incubated for 1 hour at 37°C. This antibody binds to the primary antibody that is bound to the coated antigen.

  • Washing: The plates are washed to remove the unbound secondary antibody.

  • Substrate Reaction: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 15-30 minutes at room temperature. The enzyme on the secondary antibody catalyzes a color change in the substrate.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the phthalide in the sample is inversely proportional to the color intensity.

Visualizations

Logical Flow of Competitive Immunoassay

Competitive_Immunoassay cluster_well Microtiter Well cluster_binding Competitive Binding Coated_Antigen Coated Antigen (Phthalide-Protein Conjugate) Primary_Antibody Primary Antibody Free_Antigen Free Phthalide (from Sample/Standard) Binding_Site_1 Antibody binds Coated Antigen Primary_Antibody->Binding_Site_1 Less Free Phthalide Binding_Site_2 Antibody binds Free Phthalide Primary_Antibody->Binding_Site_2 More Free Phthalide

Caption: Competitive binding in an immunoassay for a small molecule.

Experimental Workflow for icELISA

icELISA_Workflow Start Start Coating Coat Plate with Antigen-Protein Conjugate Start->Coating Wash1 Wash Coating->Wash1 Blocking Block with BSA Wash1->Blocking Wash2 Wash Blocking->Wash2 Competition Add Sample/Standard + Primary Antibody Wash2->Competition Wash3 Wash Competition->Wash3 Secondary_Ab Add Enzyme-Conjugated Secondary Antibody Wash3->Secondary_Ab Wash4 Wash Secondary_Ab->Wash4 Substrate Add Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance Stop->Read

References

A Comparative Analysis of 3-Methoxyphthalide and Other Methoxy-Substituted Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-substituted compounds represent a significant class of molecules in medicinal chemistry, with the methoxy group often imparting favorable pharmacokinetic and pharmacodynamic properties. Among these, 3-Methoxyphthalide has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of this compound with other relevant methoxy-substituted compounds, focusing on their anticancer, anti-inflammatory, and neuroprotective activities. The information presented is supported by experimental data from various studies, detailed methodologies for key assays, and visualizations of implicated signaling pathways to facilitate further research and development.

Physicochemical Properties

The position of the methoxy group on the phthalide scaffold can influence its physicochemical properties, which in turn affect its biological activity. While comprehensive comparative data is limited, the analysis of related compounds suggests that the substitution pattern is a key determinant of a molecule's efficacy.

Table 1: Physicochemical Properties of Methoxy-Substituted Phthalides (Predicted)

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP
This compoundC₉H₈O₃164.161.3
4-MethoxyphthalideC₉H₈O₃164.161.3
5-MethoxyphthalideC₉H₈O₃164.161.3
6-MethoxyphthalideC₉H₈O₃164.161.3
7-MethoxyphthalideC₉H₈O₃164.161.3

Note: LogP values are estimated and can vary based on the prediction software and experimental conditions.

Comparative Biological Activity

The biological activities of this compound and related compounds have been investigated in several contexts, including cancer, inflammation, and neurodegenerative diseases. The following sections summarize the available quantitative data.

Anticancer Activity

Phthalides and their derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence and position of the methoxy group can significantly modulate this activity.

Table 2: Comparative Anticancer Activity (IC₅₀, µM)

CompoundCancer Cell LineIC₅₀ (µM)Reference
Phthalide Derivatives
3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1 (3H)-oneRAW 264.70.76 (Anti-inflammatory)[1]
Triterpenoid phthalimide derivativeCCRF-CEM<5[2]
Other Methoxy-Substituted Compounds
1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-phenylthiosemicarbazide (9h)HGC-271.40[3]
1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(p-tolyl)thiosemicarbazide (9u)HGC-274.56[3]
2-hydroxy-4-methoxy-substituted N-methyl-benzimidazole derivativeMCF-73.1[4]
3,4,5-trihydroxy-substituted N-methyl-benzimidazole derivativeMCF-74.8[4]

Note: This table includes data on various methoxy-substituted compounds to illustrate the range of activities, as direct comparative data for all methoxy-phthalide isomers is not available in a single study.

Anti-inflammatory Activity

The anti-inflammatory properties of phthalides are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Comparative Anti-inflammatory Activity

CompoundAssayEndpointResultReference
3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1 (3H)-oneLPS-induced NO production in RAW 264.7 cellsIC₅₀0.76 µM[1]
Phthalimide derivative (IIh)LPS-induced NO production in RAW 264.7 cellsIC₅₀8.7 µg/mL[5]
3-(2,4-dihydroxyphenyl)phthalideLPS-induced NO production in Bv.2 and RAW 264.7 cellsInhibitionStrong inhibition[6]
Semi-synthetic phthalidesTPA-induced ear edema in miceEdema reductionSignificant inhibition[7]
Semi-synthetic phthalidesCarrageenan-induced paw edema in miceEdema reductionReduced edema[7]
Neuroprotective Activity

Certain phthalide derivatives have shown promise in protecting neuronal cells from damage, a key aspect in the research of neurodegenerative diseases.

Table 4: Comparative Neuroprotective Activity

CompoundModelEffectReference
3-n-butylphthalide (NBP)Ischemic stroke modelsNeuroprotective[8]
Phthalide derivative CD21Ischemic brain injuryAmeliorated infarct volumes and neurological deficits[9]
Ligustilide, Z-butylidenephthalide, Tokinolide AGlutamate-induced injury in SH-SY5Y cellsSignificant neuroprotection[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Synthesis of Methoxy-Substituted Phthalides

General Procedure for the Synthesis of N-arylphthalimides:

A mixture of phthalic anhydride (1 equivalent) and the appropriately substituted aniline (1 equivalent) in glacial acetic acid is refluxed for 4-6 hours. The reaction mixture is then cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure N-arylphthalimide.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Signaling Pathways and Mechanisms of Action

The biological effects of methoxy-substituted phthalides and related compounds are mediated through the modulation of various signaling pathways.

Anticancer Signaling Pathways

Phthalimide derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[2] This often involves the regulation of pro-apoptotic and anti-apoptotic proteins. Key signaling pathways implicated in the anticancer effects of these compounds include the PI3K/Akt and STAT3 pathways.[2]

anticancer_pathway Phthalide Methoxy-Phthalide PI3K_Akt PI3K/Akt Pathway Phthalide->PI3K_Akt Inhibition STAT3 STAT3 Pathway Phthalide->STAT3 Inhibition Mitochondria Mitochondrial Depolarization Phthalide->Mitochondria Apoptosis Apoptosis PI3K_Akt->Apoptosis Suppression STAT3->Apoptosis Suppression Mitochondria->Apoptosis

Caption: Methoxy-phthalides may induce apoptosis by inhibiting pro-survival signaling pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of phthalides are often associated with the suppression of pro-inflammatory mediators. This is frequently achieved by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downregulation of NF-κB and MAPK activation.[1][5]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Phthalide Methoxy-Phthalide Phthalide->TLR4 Inhibition Inflammation Pro-inflammatory Cytokines & NO MAPK->Inflammation NFkB->Inflammation

Caption: Inhibition of the TLR4 signaling cascade by methoxy-phthalides.

Neuroprotective Signaling Pathways

The neuroprotective effects of phthalide derivatives are linked to the modulation of multiple signaling pathways, including the inhibition of the TLR4/NF-κB pathway and the activation of pro-survival pathways like PI3K/Akt.[8][9]

neuroprotective_pathway Ischemic_Insult Ischemic Insult TLR4_NFkB TLR4/NF-κB Pathway Ischemic_Insult->TLR4_NFkB Neuronal_Damage Neuronal Damage TLR4_NFkB->Neuronal_Damage PI3K_Akt PI3K/Akt Pathway Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Phthalide Methoxy-Phthalide Phthalide->TLR4_NFkB Inhibition Phthalide->PI3K_Akt Activation

Caption: Dual neuroprotective mechanisms of methoxy-phthalides.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel methoxy-substituted phthalide derivatives.

experimental_workflow Synthesis Synthesis of Methoxy-Phthalides Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Screening (Anticancer, Anti-inflammatory) Purification->In_Vitro Lead_Identification Lead Compound Identification In_Vitro->Lead_Identification Mechanism_Study Mechanism of Action (Signaling Pathways) Lead_Identification->Mechanism_Study In_Vivo In Vivo Studies (Animal Models) Lead_Identification->In_Vivo Preclinical Preclinical Development Mechanism_Study->Preclinical In_Vivo->Preclinical

Caption: A typical workflow for the development of phthalide-based drug candidates.

Conclusion

This compound and other methoxy-substituted compounds represent a promising area of research for the development of new therapeutic agents. The available data, although fragmented for a direct isomer comparison, consistently highlight the significant impact of the methoxy group on the biological activity of the parent scaffold. Further systematic studies comparing the efficacy and mechanisms of action of different methoxy-phthalide isomers are warranted to fully elucidate their therapeutic potential and guide the design of next-generation drug candidates.

References

A Head-to-Head Comparison of Analytical Techniques for Phthalide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of natural products and pharmacologically active compounds, the accurate detection and quantification of phthalides are of paramount importance. Phthalides, a class of bicyclic aromatic lactones found in various medicinal plants such as Angelica sinensis and Ligusticum striatum, exhibit a wide range of biological activities. The selection of an appropriate analytical technique is critical for quality control, pharmacokinetic studies, and the development of new therapeutics. This guide provides a head-to-head comparison of three commonly employed analytical techniques for phthalide detection: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Quantitative Performance Comparison

The choice of an analytical technique for phthalide analysis is often dictated by the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key quantitative performance metrics for UHPLC-MS/MS, GC-MS, and HPLC-DAD based on published experimental data.

Performance MetricUHPLC-MS/MSGC-MSHPLC-DAD
Limit of Detection (LOD) Varies by analyte; generally in the low ng/mL range~10 ng/mL (for Z-ligustilide in plasma)[1]29 µg/mL (Z-Ligustilide), 45 µg/mL (Z-6,6',7,3'-alpha-diligustilide)
Limit of Quantification (LOQ) Varies by analyte; generally in the ng/mL rangeNot explicitly reported for a range of phthalides in plant matrices89 µg/mL (Z-Ligustilide), 125 µg/mL (Z-6,6',7,3'-alpha-diligustilide)
Linearity (R²) >0.99 for various phthalides0.997 (for Z-ligustilide)[1]Not explicitly reported
Precision (%RSD) Typically <15%<9% (for Z-ligustilide)[1]Intraday: 0.7-3.1%, Interday: 1.2-1.8%
Recovery Typically within 85-115%Not explicitly reported for plant matricesNot explicitly reported

Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving reliable and reproducible results. Below are representative methodologies for the analysis of phthalides using UHPLC-MS/MS, GC-MS, and HPLC-DAD.

UHPLC-MS/MS for Phthalide Analysis in Angelica sinensis

This method is suitable for the simultaneous quantification of multiple phthalides in complex plant extracts. The validation of this method has demonstrated good linearity, precision, stability, and recovery for six phthalides, including ligustilide, butylphthalide, and senkyunolide A.[1][2]

Sample Preparation:

  • Accurately weigh the dried and powdered plant material.

  • Perform ultrasonic-assisted extraction with a suitable solvent (e.g., methanol or ethanol).

  • Centrifuge the extract to pelletize solid debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Instrumentation:

  • UHPLC System: Waters Acquity UPLC or equivalent.

  • Mass Spectrometer: AB SCIEX Triple Quad 6500 plus or equivalent triple quadrupole mass spectrometer.[1][2]

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

Chromatographic Conditions:

  • Column: A suitable reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Curtain Gas: 35 psi.

  • Collision Gas: 9 psi.

  • IonSpray Voltage: 5500 V.

  • Temperature: 550 °C.

  • Ion Source Gas 1: 55 psi.

  • Ion Source Gas 2: 55 psi.

  • MRM transitions are optimized for each specific phthalide analyte.

GC-MS for Phthalide Analysis in Essential Oils and Plasma

GC-MS is a powerful technique for the analysis of volatile and semi-volatile phthalides, often found in essential oils. It provides excellent separation and definitive identification based on mass spectra.[2][3][4]

Sample Preparation (Essential Oils):

  • Extract the essential oil from the plant material using hydrodistillation or maceration.[2][5][3]

  • Dilute the essential oil in a suitable solvent (e.g., hexane or ethyl acetate).

  • Inject the diluted sample directly into the GC-MS system.

Sample Preparation (Plasma - for Z-ligustilide): [1]

  • Utilize headspace single-drop microextraction (HS-SDME) for sample cleanup and concentration.[1]

  • Optimize extraction parameters such as solvent selection, sample temperature, and extraction time.[1]

Instrumentation:

  • GC System: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.

  • Ion Source: Electron Ionization (EI).

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300 °C) to elute all compounds of interest.

  • Injection Mode: Splitless injection to enhance sensitivity for trace analysis.

Mass Spectrometry Conditions:

  • Ionization Energy: 70 eV.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to increase sensitivity.

  • Mass Range: m/z 40-550.

HPLC-DAD for Phthalide Analysis in Ligusticum porteri

HPLC-DAD offers a robust and more accessible method for the quantification of major phthalides in herbal extracts, particularly when MS detection is not available.

Sample Preparation:

  • Extract the powdered plant material with a suitable solvent (e.g., methanol) using sonication or maceration.

  • Filter the extract through a 0.45 µm filter prior to injection.

Instrumentation:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, and a Diode-Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).

Chromatographic Conditions:

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength appropriate for the phthalides of interest (e.g., 280 nm or 328 nm).

  • Injection Volume: 10-20 µL.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for UHPLC-MS/MS and GC-MS analysis of phthalides.

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis start Plant Material extraction Ultrasonic Extraction (Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration 0.22 µm Filtration centrifugation->filtration vial Autosampler Vial filtration->vial uhplc UHPLC Separation (C18 Column) vial->uhplc msms Tandem MS Detection (MRM Mode) uhplc->msms data Data Acquisition & Processing msms->data GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis start Plant Material extraction Hydrodistillation or Maceration start->extraction dilution Dilution in Solvent extraction->dilution injection GC Injection dilution->injection gc GC Separation (Capillary Column) injection->gc ms MS Detection (EI Source) gc->ms data Data Analysis (Library Search) ms->data

References

Safety Operating Guide

Proper Disposal of 3-Methoxyphthalide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Methoxyphthalide.

Safety and Hazard Information

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral May be harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Corrosion/Irritation May cause skin irritation.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation May cause serious eye irritation.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Experimental Protocol: Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

Methodology:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne particulates.[4]

  • Don Appropriate PPE: Before addressing the spill, personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, a lab coat, and a suitable respirator if significant dust is present.[4]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. Place the collected material into a clearly labeled, sealed container for hazardous waste disposal. Do not use water to clean up the initial spill as it may cause frothing or spreading of the material.

  • Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area. Use an appropriate solvent or a soap and water solution to wipe down all affected surfaces. Collect all cleaning materials (e.g., wipes, absorbent pads) and place them in the hazardous waste container.

  • Dispose of Waste: The sealed container with the spilled material and cleaning supplies must be disposed of as hazardous waste according to institutional and local regulations.

Proper Disposal Procedures

The disposal of this compound must be managed as hazardous chemical waste.[5] It is imperative that it is not disposed of in the regular trash or washed down the drain.[5]

Step-by-Step Disposal Protocol:

  • Waste Determination: The first step in proper disposal is to classify the waste. Based on its chemical properties, this compound should be considered a hazardous waste.

  • Waste Segregation: Collect solid this compound waste separately from liquid waste to prevent unintended reactions.[5]

  • Container Selection and Labeling:

    • Choose a Compatible Container: Use a container that is chemically resistant and can be securely sealed. The container should be in good condition, without cracks or leaks.[5][6]

    • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Waste Accumulation:

    • Secure Storage: Keep the waste container tightly sealed except when adding waste.[6]

    • Designated Area: Store the sealed container in a designated and well-ventilated "Satellite Accumulation Area" within the laboratory, away from general traffic and incompatible materials.[5]

  • Scheduling Waste Pickup:

    • Contact EHS: Once the container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.[5]

    • Do Not Transport: Do not attempt to transport the hazardous waste yourself. Trained EHS personnel will collect the waste for final disposal at an approved facility.[5]

  • Disposal of Empty Containers:

    • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]

    • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid chemical waste.[5][6] Subsequent rinses may be permissible for drain disposal, but always consult your institution's specific guidelines.[5]

    • Container Disposal: After triple rinsing and allowing the container to air dry, deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.[5]

Disposal Workflow

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposal cluster_3 Empty Container Disposal A This compound Waste Generated B Segregate Solid Waste A->B I Triple Rinse Container A->I Empty Container C Select & Label Compatible Container B->C D Store in Satellite Accumulation Area C->D E Keep Container Sealed D->E F Request EHS Pickup E->F G EHS Collects Waste F->G H Transport to Approved Disposal Facility G->H J Collect First Rinsate as Hazardous Waste I->J K Deface Label & Dispose of Container I->K

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 3-Methoxyphthalide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling 3-Methoxyphthalide, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Safety goggles with side-shields are mandatory.[1]
Hand Protection Chemical-resistant protective gloves (e.g., nitrile) should be worn.[1]
Body Protection An impervious lab coat or clothing is necessary to prevent skin contact.[1]
Respiratory A suitable respirator should be used, especially in the absence of adequate engineering controls like a fume hood.[1]
Emergency Equipment An accessible safety shower and eye wash station must be available.[1]

Experimental Protocol: Handling this compound

Adherence to a strict, step-by-step procedure is vital for safely managing this compound in a laboratory setting.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that the fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents.

  • Don the appropriate personal protective equipment as outlined in the table above.

2. Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Prevent inhalation of any vapors or dust.[1]

  • Avoid direct contact with skin and eyes.[1]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

3. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. Get medical advice if irritation develops.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure a safe workplace.

  • Chemical Waste: Dispose of this compound waste in a designated, labeled, and sealed container for chemical waste. Do not pour down the drain.[1]

  • Contaminated Materials: Any materials, such as gloves, filter paper, or paper towels, that come into contact with this compound should be disposed of as hazardous waste in a sealed and properly labeled container.

  • Regulatory Compliance: All disposal procedures must adhere to local, state, and federal regulations for hazardous waste.

Workflow for Handling this compound

A Preparation - Assemble Equipment - Don PPE B Handling in Fume Hood - Weighing - Dissolving A->B C Experimentation B->C D Decontamination - Clean Glassware - Wipe Surfaces C->D E Waste Segregation D->E F Solid Waste Disposal (Contaminated PPE, etc.) E->F G Liquid Waste Disposal (Unused Solutions) E->G H Properly Labeled Hazardous Waste Containers F->H G->H

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxyphthalide
Reactant of Route 2
Reactant of Route 2
3-Methoxyphthalide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.